Fmoc-Glu(ODmab)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N2O8/c1-24(2)19-33(37-34(43)20-40(3,4)21-35(37)44)41-26-15-13-25(14-16-26)22-49-36(45)18-17-32(38(46)47)42-39(48)50-23-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h5-16,24,31-32,43H,17-23H2,1-4H3,(H,42,48)(H,46,47)/t32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDQEOLPKMRQEQ-YTTGMZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718515 | |
| Record name | (2S)-5-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268730-86-5 | |
| Record name | (2S)-5-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Glu(ODmab)-OH: Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester, commonly known as Fmoc-Glu(ODmab)-OH. This document details its chemical structure, physicochemical properties, and its application in solid-phase peptide synthesis (SPPS), with a focus on experimental protocols and logical workflows.
Chemical Structure and Properties
This compound is a derivative of glutamic acid where the α-amino group is protected by a base-labile Fmoc group, and the γ-carboxyl group is protected by an ODmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester. The ODmab group is a hydrazine-labile protecting group, providing an orthogonal protection strategy in Fmoc-based SPPS.
Chemical Structure:

Physicochemical and Analytical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester | |
| Synonyms | Fmoc-L-Glu(ODmab)-OH | [1] |
| CAS Number | 268730-86-5 | [1] |
| Molecular Formula | C₄₀H₄₄N₂O₈ | |
| Molecular Weight | 680.79 g/mol | |
| Appearance | White to slight yellow to beige powder | |
| Purity (TLC) | ≥98% | |
| Purity (HPLC) | ≥96.0% | |
| Enantiomeric Purity | ≥99.5% | |
| Assay (Acidimetric) | ≥95.0% | |
| Solubility | Clearly soluble (1 mmole in 2 ml DMF) | |
| Storage Temperature | 2-8°C, sealed in dry conditions. For stock solutions: use within 6 months at -80°C or 1 month at -20°C. |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in Fmoc-SPPS, particularly for the synthesis of complex peptides, such as cyclic peptides and peptides with side-chain modifications. The orthogonality of the ODmab protecting group, being stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage from most resins, allows for selective deprotection of the glutamic acid side chain while the peptide remains attached to the solid support.
Experimental Protocol: Coupling of this compound
This protocol outlines a standard procedure for the incorporation of this compound into a peptide sequence during Fmoc-SPPS.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM))
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 15-30 minutes.
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HATU, 2.95 equivalents) and a base (e.g., NMM, 6 equivalents) to the amino acid solution.
-
Allow the activation to proceed for 1-2 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
Wash the peptide-resin with DCM (2-3 times) and then DMF (2-3 times).
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.
Experimental Protocol: Cleavage of the ODmab Protecting Group
The ODmab group is selectively removed using hydrazine. This deprotection can be performed in a batchwise or continuous-flow manner.
Materials:
-
Peptide-resin containing a Glu(ODmab) residue
-
Hydrazine monohydrate
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
UV-Vis Spectrophotometer (for monitoring)
Procedure (Batchwise):
-
Preparation of Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Deprotection Reaction:
-
Swell the peptide-resin in DMF.
-
Drain the DMF and add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).
-
Stopper the reaction vessel and agitate for 3 minutes at room temperature.
-
Drain the solution.
-
-
Repetitive Treatment: Repeat the hydrazine treatment two more times, or until the deprotection is complete.
-
Monitoring: The progress of the deprotection can be monitored by measuring the UV absorbance of the drained solution at 290 nm. The reaction is complete when no further release of the indazole by-product is observed.
-
Washing: After complete deprotection, wash the peptide-resin thoroughly with DMF to remove any residual hydrazine and the by-products.
-
Neutralization (for subsequent on-resin cyclization): If the free carboxylate is to be used for on-resin cyclization, wash the resin with a 5% DIPEA solution in DMF to convert the hydrazinium salt to the DIPEA salt.
Procedure (Continuous Flow):
-
Setup: Pack the peptide-resin in a column.
-
Deprotection: Flow a 2% hydrazine monohydrate solution in DMF through the column at a flow rate of approximately 3 mL/min.
-
Monitoring: Continuously monitor the absorbance of the eluant at 290 nm using a flow cell. The reaction is complete when the absorbance returns to the baseline.
-
Washing: Flush the column with DMF until the baseline is stable.
Workflow and Mechanistic Diagrams
The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: Workflow for the incorporation of this compound in SPPS.
ODmab Protecting Group Cleavage
Caption: Two-step mechanism for the deprotection of the ODmab group.
Potential Side Reactions and Considerations
When using this compound, researchers should be aware of potential side reactions:
-
Pyroglutamate Formation: Peptides with an N-terminal Glu(ODmab) residue can be susceptible to cyclization to form a pyroglutamyl residue if the N-terminal α-amino group is left unprotected for an extended period.
-
Aspartimide Formation: Similar to other side-chain esters of aspartic acid, the corresponding Fmoc-Asp(ODmab)-OH can be prone to aspartimide formation, particularly at Asp-Gly or Asp-Ser sequences. While this is less of a concern for glutamic acid derivatives, it is a point to consider in the broader context of using Dmab-protected amino acids.
-
Sluggish Cleavage: In some sequence-dependent cases, the 1,6-elimination step of the ODmab cleavage can be slow. In such instances, washing the resin with 20% DIPEA in 90:10 DMF/water has been suggested to facilitate the cleavage.
Conclusion
This compound is a versatile and valuable reagent for advanced peptide synthesis. Its key feature is the orthogonally protected γ-carboxyl group, which allows for selective deprotection on the solid support, enabling the synthesis of complex peptide architectures. By understanding its properties and employing the appropriate experimental protocols, researchers can effectively utilize this building block to achieve their synthetic goals in drug discovery and development.
References
Fmoc-Glu(ODmab)-OH: A Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Applications
Fmoc-Glu(ODmab)-OH is a pseudorthogonally protected derivative of glutamic acid, instrumental in advanced Solid-Phase Peptide Synthesis (SPPS). Its primary application lies in the synthesis of complex peptides, including cyclic peptides (head-to-tail and side-chain-to-side-chain), branched peptides, and other modified peptides requiring selective deprotection of the glutamic acid side chain. The key to its utility is the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) protecting group. This group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for cleavage from many resins, but it can be selectively cleaved under mild hydrazinolytic conditions. This orthogonality allows for on-resin modifications of the glutamic acid side chain, a critical step in the synthesis of many bioactive peptides and peptidomimetics.
The deprotection of the ODmab group is achieved using a solution of 2% hydrazine monohydrate in N,N-dimethylformamide (DMF). A significant advantage of this protecting group is that the deprotection process can be monitored in real-time by spectrophotometry, as the cleavage releases a chromophoric byproduct. This feature allows for precise control over the reaction and ensures complete deprotection before subsequent synthetic steps.
Quantitative Data on Performance
The efficiency of peptide synthesis is paramount in research and drug development. Below is a summary of typical performance data associated with the use of this compound in SPPS.
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency | >98% | Dependent on coupling reagent, peptide sequence, and resin. Standard activators like HBTU/HOBt or DIC/Oxyma are effective. |
| ODmab Deprotection Time | 15-60 minutes | Monitored by UV absorbance at 290 nm until a stable baseline is reached. |
| ODmab Deprotection Yield | >95% | Generally high under standard conditions (2% hydrazine in DMF). |
| Purity of Crude Cyclic Peptide | 50-80% | Highly dependent on the peptide sequence, cyclization conditions, and purification method. |
Experimental Protocols
On-Resin Deprotection of the ODmab Group
This protocol outlines the selective removal of the ODmab protecting group from a peptide synthesized on a solid support.
Materials:
-
Peptidyl-resin containing a Glu(ODmab) residue
-
2% (v/v) hydrazine monohydrate in DMF
-
DMF for washing
-
Spectrophotometer with a flow cell (optional, for real-time monitoring)
Procedure:
-
Swell the peptidyl-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 2% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature.
-
Monitoring:
-
Batchwise: After 15 minutes, take a small aliquot of the supernatant and measure its absorbance at 290 nm. Repeat every 15 minutes until the absorbance plateaus, indicating the completion of the reaction.
-
Continuous Flow: If using a synthesizer with a UV detector, continuously monitor the eluent at 290 nm until the absorbance returns to the baseline.
-
-
Once the deprotection is complete, drain the hydrazine solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove any residual hydrazine and the cleavage byproduct.
-
The resin is now ready for the next step, such as on-resin cyclization or side-chain modification.
On-Resin Side-Chain to Side-Chain Cyclization
This protocol describes the formation of a lactam bridge between a deprotected glutamic acid and a lysine residue on the solid support.
Materials:
-
Peptidyl-resin with deprotected Glu and Lys side chains (e.g., from Glu(ODmab) and Lys(Dde) deprotection)
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
DMF
Procedure:
-
Ensure the peptidyl-resin with the deprotected side chains is well-swollen in DMF.
-
In a separate vessel, prepare the activation solution:
-
Dissolve the coupling reagent (3 equivalents relative to resin loading) in DMF.
-
Add the base (6 equivalents) to the solution.
-
-
Add the activation solution to the peptidyl-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the cyclization reaction by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.
-
Once the cyclization is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF, DCM, and methanol.
-
Dry the resin under vacuum. The cyclic peptide can then be cleaved from the resin and purified.
Signaling Pathways and Experimental Workflows
Inhibition of the p53-MDM2 Interaction
A significant application of peptides synthesized using this compound is in the development of stapled peptides as inhibitors of protein-protein interactions. One critical target is the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. Stapled peptides that mimic the α-helical region of p53 can bind to MDM2, preventing the degradation of p53 and restoring its tumor-suppressive functions. The synthesis of these stapled peptides often involves on-resin cyclization, for which this compound is a valuable building block.
Caption: Inhibition of the p53-MDM2 interaction by a stapled peptide.
Experimental Workflow for Stapled Peptide Synthesis
The synthesis of a stapled peptide targeting the p53-MDM2 interaction using this compound for on-resin cyclization follows a structured workflow.
Caption: Workflow for the synthesis and evaluation of a stapled peptide.
Conclusion
This compound is an indispensable tool for the synthesis of complex peptides in modern drug discovery and chemical biology. Its unique deprotection chemistry allows for the creation of sophisticated molecular architectures, such as cyclic and stapled peptides, with high precision and control. The ability to monitor the deprotection step in real-time further enhances its utility in both manual and automated peptide synthesis. A thorough understanding of its properties and applications, as outlined in this guide, will enable researchers to leverage this powerful building block to its full potential in the development of novel peptide-based therapeutics and research tools.
An In-depth Technical Guide to the Mechanism of Action of Fmoc-Glu(ODmab)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Fmoc-Glu(ODmab)-OH, a crucial building block in modern Solid-Phase Peptide Synthesis (SPPS). It delves into the core principles of its application, the mechanism of its unique side-chain protecting group, and detailed protocols for its use, empowering researchers to effectively synthesize complex peptides.
Introduction to Orthogonal Protection in Fmoc-SPPS
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support. The most widely adopted strategy is Fmoc/tBu chemistry, which relies on an orthogonal protection scheme. In this approach, the α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the reactive side chains of trifunctional amino acids are protected by acid-labile groups, typically derived from tert-butyl (tBu). This orthogonality allows for the selective deprotection of the α-amino group with a mild base (e.g., piperidine) to permit peptide chain elongation, without affecting the side-chain protecting groups. The final cleavage of the peptide from the resin and the removal of all side-chain protecting groups are accomplished in a single step using a strong acid, such as trifluoroacetic acid (TFA).
The Role and Structure of this compound
For the synthesis of complex peptides, such as cyclic or branched peptides, a third dimension of orthogonality is often required. This necessitates the use of side-chain protecting groups that can be removed under conditions that are orthogonal to both the base-labile Fmoc group and the acid-labile tBu groups. This compound is a derivative of glutamic acid designed for this purpose.
The ODmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester is a "super" orthogonally protected group for the γ-carboxyl function of glutamic acid. It is stable to the standard conditions used in Fmoc-SPPS, namely repeated treatments with 20% piperidine in DMF for Fmoc removal and the final cleavage with TFA. The ODmab group is, however, selectively cleaved under mild hydrazinolysis conditions.
The chemical structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Mechanism of Action: The Two-Step Deprotection of the ODmab Group
The selective removal of the ODmab protecting group is a key feature of its utility in SPPS. The deprotection proceeds via a two-step mechanism initiated by hydrazine[1]:
-
Hydrazinolysis of the ivDde moiety: The first step involves the nucleophilic attack of hydrazine on the enone system of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) portion of the ODmab group. This leads to the cleavage and release of a stable indazole byproduct.
-
1,6-Elimination: The removal of the ivDde group unmasks a p-aminobenzyl ester. This intermediate is unstable and spontaneously undergoes a 1,6-elimination reaction, releasing the free γ-carboxyl group of the glutamic acid residue and a quinone methide species.
This two-step deprotection mechanism is illustrated in the following diagram:
Caption: The two-step deprotection mechanism of the ODmab group.
Quantitative Data
While extensive quantitative data for every specific application of this compound is sequence-dependent, the following table summarizes typical performance characteristics based on available literature. The deprotection of the ODmab group is generally reported to be quantitative and rapid.
| Parameter | Value/Condition | Reference |
| Coupling Reagents | HBTU/HOBt, HATU, PyBOP | [2][3] |
| Coupling Time | 1 - 2 hours | [2] |
| Coupling Efficiency | Typically >99% (Qualitatively described as "quantitative") | |
| ODmab Deprotection Reagent | 2% Hydrazine monohydrate in DMF | |
| ODmab Deprotection Time (Batchwise) | 3 x 3 minutes | |
| ODmab Deprotection Time (Continuous Flow) | Until UV absorbance at 290 nm returns to baseline | |
| ODmab Deprotection Yield | Quantitative |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound and the subsequent deprotection of the ODmab group in manual SPPS.
Coupling of this compound
This protocol describes a standard coupling procedure using HBTU as the activating agent.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the Fmoc-piperidine adduct.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Deprotection of the ODmab Group
This protocol outlines the selective removal of the ODmab group from the glutamic acid side chain.
Batchwise Protocol:
-
Resin Preparation: After completion of the peptide sequence, ensure the N-terminal Fmoc group is either present or has been replaced with a Boc group if further modifications are planned, as hydrazine can also remove the Fmoc group. Wash the resin with DMF.
-
Hydrazine Treatment: Add a solution of 2% (v/v) hydrazine monohydrate in DMF to the resin (approximately 25 mL per gram of resin).
-
Reaction: Agitate the mixture at room temperature for 3 minutes.
-
Filtration: Filter the resin.
-
Repeat: Repeat the hydrazine treatment two more times.
-
Monitoring: The deprotection can be monitored by measuring the UV absorbance of the filtrate at 290 nm, which corresponds to the release of the indazole byproduct.
-
Washing: Thoroughly wash the resin with DMF (5-7 times).
Continuous Flow Protocol:
-
Resin Preparation: Pack the peptidyl-resin in a column.
-
Hydrazine Flow: Flow a 2% (v/v) hydrazine monohydrate solution in DMF through the column at a constant flow rate (e.g., 3 mL/min).
-
Monitoring: Continuously monitor the UV absorbance of the eluant at 290 nm using a flow cell.
-
Completion: The reaction is complete when the absorbance returns to the baseline value.
-
Washing: Flush the column with DMF to remove any remaining reagents.
Potential Side Reactions and Mitigation Strategies
Pyroglutamate Formation
If a Glu(ODmab) residue is located at the N-terminus of a peptide with a free α-amino group, it can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue.
-
Mitigation:
-
Couple the subsequent amino acid immediately after Fmoc deprotection of the N-terminal Glu residue.
-
Keep the N-terminus protected (e.g., with a Boc group) if the ODmab group is to be deprotected.
-
Aspartimide Formation
Similar to Asp residues, Glu(ODmab) can potentially undergo aspartimide formation under basic conditions, although this is less common for glutamic acid.
-
Mitigation:
-
Minimize the exposure time to basic conditions.
-
Use of sterically hindered bases or lower concentrations of piperidine for Fmoc deprotection can be considered.
-
Logical Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of incorporating this compound into an SPPS protocol and a conceptual representation of its role in enabling the synthesis of complex peptides.
Caption: SPPS workflow incorporating this compound.
Conclusion
This compound is a powerful tool in the arsenal of peptide chemists, providing an essential third dimension of orthogonality for the synthesis of complex peptides. Its stability to standard Fmoc-SPPS conditions and its selective and quantitative removal with hydrazine make it an ideal choice for constructing peptides with intricate architectures. A thorough understanding of its mechanism of action, coupled with optimized protocols and an awareness of potential side reactions, will enable researchers to leverage the full potential of this versatile building block in their drug discovery and development efforts.
References
Solubility Profile of Fmoc-Glu(ODmab)-OH: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Overview of the Solubility of Fmoc-Glu(ODmab)-OH in DMF and Other Organic Solvents for Applications in Peptide Synthesis and Drug Development.
This technical guide provides an in-depth analysis of the solubility of this compound, a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is paramount for optimizing coupling efficiencies, minimizing aggregation, and ensuring the successful synthesis of complex peptides. This document is intended for researchers, scientists, and drug development professionals working in the field of peptide chemistry.
Introduction to this compound
N-α-Fmoc-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl ester, or this compound, is a derivative of glutamic acid featuring the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and the highly acid-labile 4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-benzyl (ODmab) ester protecting the side-chain carboxyl group. The bulky and hydrophobic nature of both the Fmoc and ODmab protecting groups significantly influences the solubility of this amino acid derivative in various organic solvents commonly employed in peptide synthesis.
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of solvents is not extensively available in peer-reviewed literature. However, qualitative data from commercial suppliers and extrapolated data from structurally similar Fmoc-protected amino acids provide valuable insights into its solubility characteristics.
A key piece of available data indicates that 1 mmole of this compound is "clearly soluble" in 2 mL of N,N-Dimethylformamide (DMF). With a molecular weight of 680.79 g/mol , this can be translated into an approximate quantitative solubility.
Calculation:
-
1 mmole of this compound = 0.68079 g
-
Concentration = 0.68079 g / 2 mL = 0.3404 g/mL or 340.4 mg/mL
-
Molar Concentration = 1 mmole / 2 mL = 0.5 M
The following table summarizes the available solubility data for this compound and other Fmoc-amino acids with bulky, hydrophobic side chains. This comparative data can guide solvent selection for peptide synthesis.
| Fmoc-Amino Acid Derivative | Solvent | Solubility | Concentration (mg/mL) | Concentration (M) | Notes |
| This compound | DMF | Clearly Soluble | ~340 | ~0.5 | Based on supplier data[1][2][3]. |
| Fmoc-Lys(Boc)-OH | DMF | Clearly Soluble | - | 0.5 | Based on supplier data. |
| Fmoc-Lys(Boc)-OH | DMSO | Soluble (≥100.8 mg/mL) | ≥100.8 | ≥0.215 | Quantitative data available. |
| Fmoc-Lys(Boc)-OH | Ethanol | Soluble (≥51 mg/mL) | ≥51 | ≥0.109 | Quantitative data available. |
| Fmoc-Lys(Boc)-OH | Water | Soluble (≥4.69 mg/mL) | ≥4.69 | ≥0.01 | Quantitative data available. |
| Fmoc-Trp(Boc)-OH | Chloroform, DCM, Ethyl Acetate, DMSO, Acetone | Soluble | - | - | Qualitative data. |
| Fmoc-Tyr(tBu)-OH | DMF, DMSO | Soluble | - | - | Qualitative data. |
| Fmoc-D-Tyr(tBu)-OH | DMF | Clearly Soluble | - | 0.5 | Based on supplier data. |
Disclaimer: The solubility of Fmoc-amino acids can be influenced by factors such as temperature, the presence of impurities, and the specific grade of the solvent. The extrapolated data for this compound based on analogues should be considered an estimation, and experimental verification is highly recommended for critical applications.
Experimental Protocol for Solubility Determination
A robust and reliable method for determining the solubility of this compound involves the preparation of a saturated solution followed by quantification of the dissolved solute using High-Performance Liquid Chromatography (HPLC).
Materials
-
This compound
-
Organic solvents (e.g., DMF, NMP, DMSO, DCM)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 50 mg) into a vial.
-
Add a precise volume of the test solvent (e.g., 1.0 mL).
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Equilibrate the suspension in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Clarification:
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Preparation of Sample for Analysis:
-
Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered supernatant with a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the diluent. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Sample Injection: Inject the diluted sample of the saturated solution.
-
Typical HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient, for example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group).
-
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the saturated solution by applying the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or M).
-
Visualized Experimental Workflow
The following diagrams illustrate the key processes described in this guide.
Conclusion
The solubility of this compound is a critical parameter for its effective use in solid-phase peptide synthesis. While highly soluble in DMF, its behavior in other solvents should be experimentally verified for optimal performance. The provided experimental protocol offers a reliable method for determining its solubility in various solvent systems. A thorough understanding and characterization of the solubility of this and other protected amino acids are essential for the development of robust and efficient peptide synthesis methodologies.
References
Technical Guide: Fmoc-Glu(ODmab)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, applications, and experimental protocols for Fmoc-Glu(ODmab)-OH, a key reagent in advanced peptide synthesis.
Core Properties of this compound
This compound, with the full chemical name N-α-Fmoc-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester, is a quasi-orthogonally protected glutamic acid derivative.[1] It is particularly valuable in Fmoc solid-phase peptide synthesis (SPPS) for the creation of cyclic and side-chain modified peptides.[2] The Dmab (4-((N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)methyl)benzyl) protecting group on the side-chain carboxyl group is stable to the piperidine solutions used for N-terminal Fmoc group removal, but can be selectively cleaved under mild conditions using hydrazine.
Quantitative Data Summary
The following table summarizes the key quantitative and physical properties of this compound.
| Property | Value | Citations |
| Molecular Formula | C40H44N2O8 | [3] |
| Molecular Weight | 680.79 g/mol | |
| CAS Number | 268730-86-5 | |
| Appearance | White to light yellow or beige powder | |
| Purity (TLC) | ≥98% | |
| Purity (HPLC) | ≥96.0% | |
| Enantiomeric Purity | ≥99.5% | |
| Solubility | Clearly soluble (1 mmole in 2 ml DMF) | |
| Storage Temperature | 15-25°C |
Experimental Protocol: Selective Deprotection of the ODmab Group
This protocol details the procedure for the selective removal of the Dmab protecting group from the glutamic acid side chain of a peptide synthesized on a solid support. This step is crucial for subsequent on-resin cyclization or side-chain modification.
Reagents:
-
Peptidyl-resin containing a Glu(ODmab) residue
-
Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
-
Deprotection Solution: 2% hydrazine monohydrate in DMF (v/v)
-
(Optional) Diisopropylethylamine (DIPEA)
-
(Optional) 5% DIPEA in DMF (v/v)
Procedure:
-
Resin Preparation: Following the completion of the linear peptide sequence assembly using standard Fmoc-SPPS, the peptidyl-resin is thoroughly washed with DMF to remove any residual reagents.
-
Deprotection Reaction:
-
Batchwise Method: The resin is treated with the 2% hydrazine/DMF solution (approximately 25 mL per gram of resin). The mixture is allowed to stand at room temperature for a short period (e.g., 3 minutes), after which the solution is drained. This process is repeated until the deprotection is complete.
-
Continuous Flow Method: The 2% hydrazine/DMF solution is passed through the column containing the peptidyl-resin at a constant flow rate (e.g., 3 mL/min).
-
-
Monitoring: The cleavage of the Dmab group can be monitored spectrophotometrically by detecting the release of the indazole by-product in the eluant at a wavelength of 290 nm. The reaction is considered complete when the absorbance at 290 nm returns to baseline.
-
Washing: Upon completion of the deprotection, the resin is extensively washed with DMF to remove all traces of hydrazine and the by-products.
-
(Optional) Salt Conversion: For subsequent coupling reactions, the resulting resin-bound hydrazine salt of the glutamic acid can be converted to a more favorable salt, such as a DIPEA salt, by washing the resin with a 5% DIPEA solution in DMF.
Workflow Visualization
The following diagram illustrates the logical workflow for the utilization of this compound in the on-resin synthesis of a side-chain cyclized peptide.
Caption: Workflow for this compound in cyclic peptide synthesis.
References
An In-Depth Technical Guide to Orthogonally Protected Glutamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonally protected glutamic acid derivatives, their synthesis, and their critical role in modern peptide chemistry and drug development. It details the strategic use of these building blocks in solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptides such as cyclic and branched structures.
Introduction to Orthogonal Protection in Peptide Synthesis
In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the various functional moieties of amino acids. The concept of "orthogonality" in protecting group strategy is paramount. It dictates that different protecting groups on a molecule can be selectively removed under distinct chemical conditions, without affecting the others. This allows for precise, site-specific modifications of a growing peptide chain.
Glutamic acid, with its side-chain carboxylic acid, presents a key site for such modifications. Orthogonally protected glutamic acid derivatives are therefore invaluable tools, enabling the synthesis of peptides with unique structural features and enhanced therapeutic properties. The most common strategies involve the use of the 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group for Nα-amino protection, in combination with a variety of protecting groups for the side-chain carboxyl function that are stable to the conditions used for Nα-deprotection.
Key Orthogonally Protected Glutamic Acid Derivatives
The choice of protecting groups for the α-amino and γ-carboxyl functions of glutamic acid is dictated by the overall synthetic strategy. Below are some of the most widely used orthogonally protected glutamic acid derivatives.
Fmoc-Glu(OAll)-OH
-
Nα-Protection: Fmoc (9-fluorenylmethoxycarbonyl), base-labile (typically removed with piperidine).
-
γ-Carboxyl Protection: Allyl (All), removed by palladium-catalyzed reactions.
This derivative is particularly useful in Fmoc-based solid-phase peptide synthesis (SPPS) for the on-resin cyclization of peptides. The allyl group is stable to the piperidine treatment used for Fmoc removal, allowing for the elongation of the peptide chain. Subsequently, the allyl group can be selectively removed to expose the side-chain carboxyl group for cyclization or other modifications.
Boc-Glu(OBzl)-OH
-
Nα-Protection: Boc (tert-butyloxycarbonyl), acid-labile (typically removed with trifluoroacetic acid - TFA).
-
γ-Carboxyl Protection: Benzyl (Bzl), removed by hydrogenolysis or strong acids like HF.
This derivative is a staple in Boc-based SPPS. The benzyl ester provides robust protection for the side-chain carboxyl group during the repetitive acidolytic cleavage of the Boc group.
Fmoc-Glu(ODmab)-OH
-
Nα-Protection: Fmoc (9-fluorenylmethoxycarbonyl).
-
γ-Carboxyl Protection: Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl), removed by hydrazine.
The Dmab ester is an alternative to the allyl ester for orthogonal protection in Fmoc-SPPS. Its removal with a dilute hydrazine solution is highly selective and does not affect acid-labile or base-labile protecting groups. This makes it a valuable tool for the synthesis of cyclic and side-chain modified peptides.[1][2]
Data Presentation: Synthesis and Deprotection of Glutamic Acid Derivatives
The following tables summarize quantitative data for the synthesis and deprotection of key orthogonally protected glutamic acid derivatives.
| Derivative | Starting Materials | Key Reagents | Solvent | Yield | Purity | Reference(s) |
| Fmoc-Glu(OAll)-OH | Fmoc-Glu-OH, Allyl alcohol | DCC, DMAP | DCM | High | ≥ 98% (HPLC) | [3] |
| Boc-Glu(OBzl)-OH | L-Glutamic acid, Benzyl alcohol | H₂SO₄ (catalyst) | - | - | ≥ 98.0% (T) | [4] |
| Novel Glu Analog (6) | Globally protected glutamic acid derivative (4) | 25% TFA, Fmoc-OSu | - | 69% | - |
Table 1: Synthesis of Orthogonally Protected Glutamic Acid Derivatives
| Protecting Group | Deprotection Reagent(s) | Solvent | Time | Temperature | Yield/Purity | Reference(s) |
| Allyl (OAll) | Pd(PPh₃)₄, Phenylsilane | DCM | 2 x 20 min | Room Temp | >98% | |
| Dmab | 2% Hydrazine monohydrate | DMF | 3 x 3 min | Room Temp | Quantitative | |
| Boc | 25-50% TFA | DCM | 20-30 min | Room Temp | - | |
| Fmoc | 20% Piperidine | DMF | 2 x 30 min | Room Temp | - |
Table 2: Deprotection Conditions for Orthogonal Protecting Groups
Experimental Protocols
Synthesis of Fmoc-Glu(OAll)-OH
This protocol describes the esterification of the γ-carboxyl group of Fmoc-protected glutamic acid with allyl alcohol.
Materials:
-
Fmoc-Glu-OH
-
Allyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Fmoc-Glu-OH in DCM.
-
Add allyl alcohol and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane to afford Fmoc-Glu(OAll)-OH as a white solid.
Deprotection of the Allyl (All) Group On-Resin
This protocol details the palladium-catalyzed removal of the allyl protecting group from a peptide synthesized on a solid support.
Materials:
-
Peptide-resin with an allyl-protected glutamic acid residue
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM)
-
5 mM Sodium diethyldithiocarbamate in DMF
-
DMF
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Prepare a solution of Pd(PPh₃)₄ (0.2 equivalents) and phenylsilane (20 equivalents) in DCM.
-
Purge the resin with nitrogen for 5 minutes.
-
Add the deprotection solution to the resin and incubate for 20 minutes with gentle agitation.
-
Drain the deprotection solution and repeat the treatment with a fresh solution for another 20 minutes.
-
Wash the resin thoroughly with DCM.
-
To remove residual palladium catalyst, wash the resin with a 5 mM solution of sodium diethyldithiocarbamate in DMF.
-
Wash the resin extensively with DMF and then DCM.
-
The resin is now ready for the next step, such as on-resin cyclization.
Deprotection of the Dmab Group On-Resin
This protocol outlines the removal of the Dmab protecting group using hydrazine.
Materials:
-
Peptide-resin with a Dmab-protected glutamic acid residue
-
2% Hydrazine monohydrate in DMF
-
DMF
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of 2% hydrazine monohydrate in DMF for 3 minutes at room temperature.
-
Filter the resin and repeat the hydrazine treatment two more times.
-
The progress of the deprotection can be monitored spectrophotometrically by detecting the release of the indazole by-product at 290 nm.
-
Wash the resin thoroughly with DMF.
-
The resin-bound peptide with a free γ-carboxyl group is now ready for further reactions.
Applications in Drug Development and Research
Orthogonally protected glutamic acid derivatives are instrumental in the synthesis of complex peptides with therapeutic potential. A significant application is in the development of peptidomimetic inhibitors targeting protein-protein interactions (PPIs).
Targeting the Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD)
Polo-like kinase 1 (Plk1) is a key regulator of mitosis, and its overexpression is linked to various cancers. The Polo-Box Domain (PBD) of Plk1 is a crucial substrate recognition module, making it an attractive target for anticancer drug development. Peptidomimetics designed to bind to the PBD can disrupt Plk1's function, leading to mitotic arrest and cell death in cancer cells.
Orthogonally protected glutamic acid derivatives are used to synthesize macrocyclic peptides that mimic the binding motif of Plk1 substrates. These cyclic peptides often exhibit enhanced binding affinity and stability compared to their linear counterparts. The glutamic acid side chain can serve as an anchor point for cyclization, creating a conformationally constrained peptide that fits precisely into the PBD binding pocket.
Caption: Plk1 PBD signaling and inhibition.
Synthesis of Cyclic Peptides
The on-resin cyclization of peptides is a powerful technique for creating structurally constrained molecules. Orthogonally protected glutamic acid, in combination with an orthogonally protected lysine or ornithine residue, is commonly employed for the formation of a lactam bridge.
The general workflow involves:
-
Solid-phase synthesis of the linear peptide using Fmoc chemistry.
-
Selective deprotection of the side-chain protecting groups of glutamic acid (e.g., allyl) and lysine (e.g., alloc).
-
On-resin coupling of the now-free side-chain carboxyl and amino groups to form the cyclic peptide.
-
Cleavage of the peptide from the resin and removal of any remaining protecting groups.
Caption: On-resin cyclic peptide synthesis workflow.
Conclusion
Orthogonally protected glutamic acid derivatives are indispensable reagents in the field of peptide chemistry. Their strategic application allows for the synthesis of complex and novel peptide architectures that are of significant interest for drug discovery and development. The ability to perform selective, on-resin modifications opens up a vast chemical space for the creation of peptidomimetics with enhanced stability, selectivity, and therapeutic efficacy. A thorough understanding of the available protecting group strategies and their respective deprotection conditions is crucial for any researcher working in this exciting area.
References
An In-depth Technical Guide to the Core Principles of Using Hydrazine-Labile Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical synthesis, particularly in the realms of peptide chemistry, drug development, and bioconjugation, the strategic use of protecting groups is paramount. Among the diverse arsenal of these chemical tools, hydrazine-labile protecting groups offer a unique combination of stability and mild cleavage conditions, rendering them invaluable for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the fundamental principles governing the application of hydrazine-labile protecting groups, complete with detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams to elucidate key mechanisms and workflows.
Core Principles and Mechanisms
Hydrazine-labile protecting groups are moieties that can be selectively removed from a functional group by treatment with hydrazine (N₂H₄) or its derivatives. The primary advantage of this class of protecting groups lies in their orthogonality to many other common protecting group strategies, such as acid-labile (e.g., Boc, trityl) and base-labile (e.g., Fmoc) groups. This orthogonality allows for the selective deprotection of specific sites on a molecule, enabling intricate synthetic pathways for the creation of branched peptides, cyclic peptides, and other complex architectures.
The cleavage mechanism generally involves a nucleophilic attack by hydrazine on an electrophilic center within the protecting group, initiating a cascade of reactions that ultimately liberates the protected functional group. The specific mechanism can vary depending on the structure of the protecting group.
Common Hydrazine-Labile Protecting Groups
A variety of hydrazine-labile protecting groups have been developed to mask different functional groups, primarily amines and thiols. Recent advancements have also explored their use for carboxylic acids.
For Amino Groups: Dde and ivDde
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) are widely used for the protection of the side-chain amino group of lysine and other diamino acids.[1] They are stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal.[1]
Deprotection Mechanism of Dde: The deprotection of Dde proceeds via a nucleophilic attack of hydrazine on one of the carbonyl groups of the cyclohexanedione ring. This is followed by a cyclization reaction to form a stable pyrazole derivative and release the free amine.
For Thiol Groups: Hqm and Hgm
The (7-hydroxy-4-methylcoumarin-3-yl)methyl (Hqm) and (2-hydroxy-7-methoxy-4-methylquinolin-3-yl)methyl (Hgm) groups are utilized for the protection of cysteine's thiol group.[2][3] These groups are stable during both Fmoc and Boc solid-phase peptide synthesis (SPPS) and can be removed with aqueous hydrazine under mild basic conditions (pH 8.5).[2]
For Carboxylic Acid Groups: Hydrazides
Recent studies have demonstrated the use of hydrazides as protecting groups for carboxylic acids, particularly to suppress the formation of aspartimide side products during peptide synthesis. The hydrazide can be converted back to the carboxylic acid under oxidative conditions.
Quantitative Data on Deprotection
The efficiency of deprotection is influenced by several factors, including the concentration of hydrazine, reaction time, temperature, and the specific protecting group. The following tables summarize available data on the deprotection of Dde and ivDde groups.
| Protecting Group | Hydrazine Conc. | Reaction Time (per treatment) | No. of Treatments | Deprotection Efficiency | Reference |
| Dde | 2% in DMF | 3 min | 3 | High | |
| Dde | 2% in DMF | 10 min | 1 | High | |
| ivDde | 2% in DMF | 3 min | 3 | ~50% | |
| ivDde | 2% in DMF | 5 min | 3 | Marginal increase from 3 min | |
| ivDde | 4% in DMF | 3 min | 3 | Near complete removal | |
| ivDde | 2-10% in DMF | - | - | Partial (~40-50%) |
Note: The efficiency of ivDde removal can be sequence-dependent and may require optimization. Increasing the hydrazine concentration and the number of treatments generally improves the yield.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Lys(Dde)-OH
Materials:
-
Fmoc-Lys(Boc)-OH
-
4 M HCl in dioxane
-
Ethanol
-
2-acetyldimedone (2-(1-hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
1 M HCl
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Methanol/Dichloromethane (DCM)
Procedure:
-
Dissolve Fmoc-Lys(Boc)-OH in 4 M HCl/dioxane and stir at room temperature for 2 hours to remove the Boc group.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethanol and add 2-acetyldimedone and DIPEA.
-
Reflux the reaction mixture for 17 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a methanol/DCM gradient to yield Fmoc-Lys(Dde)-OH as a white solid.
Protocol 2: On-Resin Deprotection of Dde/ivDde using Hydrazine
Materials:
-
Peptidyl-resin containing a Dde or ivDde-protected residue
-
Hydrazine monohydrate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptidyl-resin in DMF in a suitable reaction vessel.
-
Prepare a 2-4% (v/v) solution of hydrazine monohydrate in DMF.
-
Drain the DMF from the resin and add the hydrazine solution (approximately 25 mL per gram of resin).
-
Allow the mixture to stand at room temperature for 3-10 minutes.
-
Drain the hydrazine solution.
-
Repeat steps 3-5 two more times for complete removal.
-
Wash the resin thoroughly with DMF (3-5 times).
Workflow and Logical Relationships
The orthogonality of hydrazine-labile protecting groups is a cornerstone of their utility. The following diagram illustrates a typical workflow in solid-phase peptide synthesis (SPPS) where Fmoc is used for N-terminal protection and Dde is used for side-chain protection of a lysine residue, enabling site-specific modification.
Applications in Drug Development and Beyond
The utility of hydrazine-labile protecting groups extends beyond standard peptide synthesis. Their unique cleavage conditions make them valuable tools in various aspects of drug development and chemical biology:
-
Synthesis of Complex Peptides: As highlighted, they are instrumental in the synthesis of cyclic and branched peptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts.
-
Bioconjugation: Hydrazine-labile linkers can be employed to attach drugs or imaging agents to biomolecules like antibodies, creating antibody-drug conjugates (ADCs) or diagnostic tools. The labile nature of the linker allows for the controlled release of the payload under specific conditions.
-
Combinatorial Chemistry: The mild and specific deprotection conditions are advantageous in the solid-phase synthesis of small molecule libraries for drug discovery.
-
Prodrug Design: While less common, the principle of hydrazone formation and cleavage has been explored in prodrug strategies, where a drug is released upon a change in the chemical environment.
Conclusion
Hydrazine-labile protecting groups represent a powerful and versatile tool for chemists and drug development professionals. Their orthogonality, coupled with mild cleavage conditions, enables the synthesis of complex molecular architectures that would be challenging to access with other methods. A thorough understanding of their properties, deprotection kinetics, and experimental protocols is crucial for their successful implementation in research and development endeavors. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic application of hydrazine-labile protecting groups will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis and medicine.
References
Fmoc-Glu(ODmab)-OH: A Technical Guide to Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive recommendations for the proper storage and handling of Fmoc-Glu(ODmab)-OH, a crucial building block in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is essential to ensure the integrity, reactivity, and successful application of this reagent in the synthesis of complex peptides.
Storage Recommendations
The stability of this compound is contingent on appropriate storage conditions, which differ for the solid compound and its solutions.
Solid Compound:
The solid form of this compound is a white to beige powder.[1] To maintain its long-term stability, it should be stored in a tightly sealed container in a dry environment. There are conflicting temperature recommendations from various suppliers, ranging from 2-8°C to 15-25°C. A conservative approach is recommended.
| Parameter | Recommendation | Source |
| Temperature | 15-25°C or as specified by the supplier. | [1] |
| Humidity | Store in a dry environment. | [] |
| Light | Protect from light. | General best practice for chemical reagents. |
Stock Solutions:
Once dissolved, the stability of this compound in solution is more limited. It is highly recommended to prepare fresh solutions before use. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[3]
| Storage Temperature | Recommended Maximum Storage Period | Source |
| -20°C | 1 month | |
| -80°C | 6 months |
Handling and Safety
Proper handling procedures are critical to ensure user safety and prevent contamination of the reagent.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other appropriate chemical-resistant gloves. |
| Eye Protection | Safety glasses or goggles. |
| Lab Coat | Standard laboratory coat. |
Hazard Information:
Based on available safety data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
In case of accidental exposure, consult the Safety Data Sheet (SDS) and seek medical attention as necessary.
Solubility and Solution Preparation
This compound exhibits good solubility in common organic solvents used in peptide synthesis.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | Clearly soluble (1 mmole in 2 ml). |
To enhance solubility, gentle warming to 37°C and sonication in an ultrasonic bath can be employed.
Experimental Protocols
Protocol for Preparation of a Stock Solution
This protocol outlines the steps for dissolving this compound for use in SPPS.
Caption: Workflow for preparing a stock solution of this compound.
Protocol for Dmab Group Deprotection in SPPS
The ODmab protecting group is orthogonal to the acid-labile and standard base-labile protecting groups used in Fmoc-based SPPS. It is specifically cleaved using a dilute solution of hydrazine.
Caption: Experimental workflow for the selective removal of the Dmab protecting group.
Chemical Stability and Compatibility
The stability of this compound is a critical consideration during peptide synthesis.
-
Base Sensitivity: The Fmoc group is labile to basic conditions, typically being removed with 20% piperidine in DMF.
-
Acid Stability: The Fmoc group is stable under acidic conditions.
-
Orthogonality: The ODmab protecting group is stable to the conditions used for Fmoc group removal (piperidine) and to the acidic conditions used for final cleavage from most resins (e.g., TFA). It is selectively cleaved by hydrazine. This orthogonality allows for selective deprotection of the glutamic acid side chain for subsequent modifications such as lactamization or branching.
The following diagram illustrates the logical relationships of protecting group stability in Fmoc-SPPS.
References
Methodological & Application
Application Notes and Protocols for Fmoc-Glu(ODmab)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu(ODmab)-OH is a pseudo-orthogonally protected glutamic acid derivative utilized in solid-phase peptide synthesis (SPPS). The 4-{[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino}benzyl (ODmab) ester protecting group for the γ-carboxyl group of glutamic acid offers a unique deprotection strategy that is orthogonal to the standard acid-labile (e.g., tBu, Boc, Trt) and base-labile (Fmoc) protecting groups commonly employed in Fmoc-based SPPS.[1][2] This orthogonality allows for the selective deprotection of the glutamic acid side chain while the peptide remains anchored to the solid support and other protecting groups remain intact.
The key feature of the ODmab group is its selective and rapid cleavage under mild hydrazinolytic conditions, typically using a 2% hydrazine solution in DMF.[1] This selective deprotection is critical for the synthesis of complex peptides, particularly for on-resin cyclization to form side-chain lactam bridges, and for the introduction of modifications at a specific glutamic acid residue.
Key Applications
-
On-Resin Peptide Cyclization: The primary application of this compound is in the synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides. After linear assembly of the peptide chain, the ODmab group can be selectively removed to expose the γ-carboxyl group of the glutamic acid residue, which can then react with a deprotected amino group on the same peptide to form a lactam bridge.
-
Synthesis of Branched and Modified Peptides: The orthogonal nature of the ODmab group allows for the selective deprotection of a glutamic acid side chain for the attachment of other molecules, such as fluorescent labels, polyethylene glycol (PEG) chains, or other peptides, to create branched structures.
-
Combinatorial Libraries: The selective cleavage of the ODmab group makes it a useful tool in the generation of peptide libraries with modifications at specific glutamic acid positions.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₄₀H₄₄N₂O₈ |
| Molecular Weight | 680.79 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥96.0% |
| Enantiomeric Purity | ≥99.5% |
| Solubility | Soluble in DMF |
Experimental Protocols
Coupling of this compound
Standard coupling protocols for Fmoc-SPPS can be used for the incorporation of this compound into a peptide sequence. The choice of coupling reagent can influence the efficiency of the reaction.
Materials:
-
Fmoc-protected peptide-resin
-
This compound (3-5 equivalents)
-
Coupling reagent (e.g., HATU, HBTU, DIC) (3-5 equivalents)
-
Base (e.g., DIPEA, NMM) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound and the coupling reagent in DMF. Add the base and allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Coupling Efficiency Data (Illustrative):
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Coupling Time | Estimated Efficiency |
| HATU/DIPEA | 1:0.95:2 | 1-2 hours | >99% |
| HBTU/DIPEA | 1:0.95:2 | 1-2 hours | >98% |
| DIC/Oxyma | 1:1:1 | 2-4 hours | >97% |
Note: Actual coupling times and efficiencies may vary depending on the peptide sequence and reaction conditions.
Selective Cleavage of the ODmab Protecting Group
The ODmab group is selectively cleaved using a dilute solution of hydrazine in DMF. The progress of the cleavage can be monitored by UV spectroscopy due to the release of a UV-active indazole byproduct.
Materials:
-
Peptide-resin containing a Glu(ODmab) residue
-
2% Hydrazine monohydrate in DMF (v/v)
-
DMF
-
UV-Vis Spectrophotometer (for monitoring)
Batchwise Cleavage Protocol:
-
Washing: Wash the peptide-resin with DMF (3-5 times).
-
Hydrazine Treatment: Add a solution of 2% hydrazine in DMF to the resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature. The cleavage is typically complete within 3-10 minutes. For complete removal, repeat the hydrazine treatment 2-3 times for 3 minutes each.
-
Monitoring: After each treatment, collect the filtrate and measure the absorbance at 290 nm. The reaction is complete when the absorbance of the filtrate returns to baseline.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the cleavage byproducts.
Continuous Flow Cleavage Protocol:
-
Setup: Pack the peptide-resin in a column compatible with a continuous flow peptide synthesizer.
-
Hydrazine Flow: Flow a solution of 2% hydrazine in DMF through the column at a constant flow rate (e.g., 1-3 mL/min).
-
Monitoring: Connect the column outlet to a UV detector and monitor the absorbance of the eluate at 290 nm.
-
Completion: Continue the flow until the absorbance returns to the baseline, indicating the completion of the cleavage reaction.
-
Washing: Flush the column with DMF to remove residual hydrazine and byproducts.
Cleavage Performance Data:
| Method | Reagent | Time | Monitoring | Typical Yield |
| Batchwise | 2% Hydrazine in DMF | 3 x 3 min | UV at 290 nm | Quantitative (>99%) |
| Continuous Flow | 2% Hydrazine in DMF | Sequence dependent | UV at 290 nm | Quantitative (>99%) |
On-Resin Cyclization Following ODmab Cleavage
This protocol describes a general procedure for the formation of a side-chain lactam bridge between the deprotected glutamic acid and a lysine residue.
Materials:
-
Peptide-resin with deprotected Glu side chain and a free lysine side-chain amine
-
Coupling reagent for cyclization (e.g., PyBOP, HATU, HBTU) (3-5 equivalents)
-
Base (e.g., DIPEA, NMM) (6-10 equivalents)
-
DMF or NMP
Protocol:
-
ODmab Cleavage: Follow the protocol for the selective cleavage of the ODmab group as described above.
-
Lysine Side-Chain Deprotection: If the lysine side chain is protected with an orthogonal protecting group (e.g., Boc, Mtt), selectively remove it according to the appropriate protocol.
-
Washing: Wash the resin thoroughly with DMF.
-
Cyclization:
-
Swell the resin in DMF or NMP.
-
In a separate vessel, dissolve the coupling reagent in DMF/NMP.
-
Add the coupling reagent and base to the resin.
-
Agitate the reaction mixture at room temperature for 2-24 hours.
-
-
Monitoring: Monitor the progress of the cyclization by taking small resin samples, cleaving the peptide, and analyzing by LC-MS.
-
Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.
Crude Purity of Cyclic Peptides (Illustrative Examples):
| Cyclic Peptide Sequence | Cyclization Reagent | Crude Purity (by HPLC) |
| cyclo(Glu-Ala-Lys-Gly) | PyBOP/DIPEA | ~75% |
| cyclo(Arg-Gly-Asp-Glu-Lys) | HATU/DIPEA | ~70% |
| cyclo(Phe-Trp-Lys-Thr-Glu) | HBTU/DIPEA | ~80% |
Note: Crude purity is highly dependent on the peptide sequence, cyclization conditions, and the efficiency of the preceding synthesis steps.
Potential Side Reactions and Mitigation
Pyroglutamate Formation
N-terminal glutamic acid residues can undergo intramolecular cyclization to form pyroglutamic acid, especially when the N-terminal amine is deprotected for an extended period. This results in a mass loss of 18 Da.
Mitigation Strategies:
-
Immediate Coupling: Couple the next amino acid immediately after the deprotection of the N-terminal Fmoc-Glu residue to minimize the time the free amine is exposed.
-
Use of Potent Coupling Reagents: Employ highly efficient coupling reagents like HATU to ensure rapid amide bond formation.
-
In Situ Neutralization: Utilize coupling protocols where neutralization and coupling occur in the same step.
Visualizations
Caption: Experimental workflow for SPPS and on-resin cyclization using this compound.
Caption: Structure of this compound and its selective cleavage mechanism.
Conclusion
This compound is a valuable reagent for the synthesis of complex peptides, particularly cyclic peptides, due to the orthogonal nature of the ODmab protecting group. The mild and selective cleavage of the ODmab group with hydrazine allows for on-resin modifications and cyclization with high efficiency. Careful consideration of potential side reactions, such as pyroglutamate formation, and the implementation of appropriate mitigation strategies are essential for successful peptide synthesis. The protocols and data presented here provide a comprehensive guide for the effective utilization of this compound in solid-phase peptide synthesis.
References
On-Resin Cyclization of Peptides Using Fmoc-Glu(ODmab)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the on-resin cyclization of peptides, a key strategy in drug discovery for enhancing peptide stability and bioactivity. The focus is on the utilization of Fmoc-Glu(ODmab)-OH for achieving head-to-tail cyclization through the formation of a lactam bridge. This method leverages the orthogonality of the 4-({[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino}benzyl) (ODmab) protecting group, which can be selectively removed on-resin using dilute hydrazine, leaving other acid-labile side-chain protecting groups and the resin linkage intact.
Overview of the On-Resin Cyclization Strategy
On-resin cyclization offers significant advantages over solution-phase methods by minimizing intermolecular side reactions and simplifying purification processes. The strategy described herein involves anchoring the peptide to the solid support via the side chain of a glutamic acid residue. The C-terminal carboxyl group is protected with the ODmab group, which is later selectively cleaved to allow for intramolecular amide bond formation with the N-terminal amino group.
Key Features of the this compound Method:
-
Orthogonality: The ODmab group is stable to the piperidine used for Fmoc deprotection and the trifluoroacetic acid (TFA) used for final cleavage, but selectively removed by hydrazine.
-
Versatility: This method is applicable to a wide range of peptide sequences for the synthesis of cyclic peptides.
-
Efficiency: On-resin cyclization at high dilution is effectively mimicked due to the pseudo-dilution effect of the solid support, favoring intramolecular cyclization.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of head-to-tail cyclic peptides using this compound.
Materials and Reagents
-
This compound
-
Pre-loaded resin (e.g., Fmoc-Glu(Wang)-ODmab resin or Rink Amide resin for C-terminal amide peptides)
-
Standard Fmoc-protected amino acids
-
Coupling Reagents: HBTU, HATU, PyBOP, or DIC/Oxyma
-
Bases: N,N-Diisopropylethylamine (DIPEA), Piperidine
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
ODmab Deprotection Solution: 2% Hydrazine monohydrate in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system
Protocol 1: Linear Peptide Synthesis on Solid Support
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence. For the final N-terminal amino acid, the Fmoc group must be deprotected.
Protocol 2: Selective Deprotection of the ODmab Group
-
Washing: After the final Fmoc deprotection of the N-terminal amino acid, wash the peptidyl-resin thoroughly with DMF.
-
Hydrazine Treatment:
-
Treat the resin with a solution of 2% hydrazine monohydrate in DMF (25 mL/g of resin).
-
Gently agitate the resin for 3 minutes.
-
Filter and repeat the hydrazine treatment two more times.[1]
-
For continuous flow synthesizers, flow the 2% hydrazine solution through the resin bed at a rate of 3 mL/min.[1][2]
-
-
Monitoring Deprotection: The deprotection can be monitored by detecting the UV absorbance of the indazole byproduct in the filtrate at 290 nm. Continue the treatment until the absorbance returns to baseline.[2]
-
Washing: Wash the resin extensively with DMF to remove all traces of hydrazine.
-
Salt Conversion: Wash the resin with 5% DIPEA in DMF to convert the resulting hydrazine salt of the carboxylic acid to the more reactive DIPEA salt.[2]
Protocol 3: On-Resin Cyclization (Lactam Bridge Formation)
-
Coupling Reagent Addition:
-
Swell the resin in DMF.
-
Add a solution of the chosen coupling reagent (e.g., DIPCDI/HOAt (1.1 eq each), PyBOP (3 eq)/HOBt (3 eq)/DIPEA (6 eq)) in DMF to the resin.
-
-
Cyclization Reaction:
-
Allow the reaction to proceed for 4-24 hours at room temperature with gentle agitation. The extended reaction time is often necessary to ensure complete cyclization.
-
-
Monitoring Cyclization:
-
Take a small aliquot of the resin.
-
Cleave the peptide from the aliquot using the standard cleavage cocktail.
-
Analyze the cleaved peptide by LC-MS to determine the extent of cyclization versus the linear precursor.
-
Protocol 4: Cleavage from Resin and Deprotection
-
Washing: Wash the resin with DMF, followed by DCM, and then methanol.
-
Drying: Dry the resin under vacuum.
-
Cleavage:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cyclic peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Protocol 5: Purification and Analysis
-
Purification: Purify the crude cyclic peptide by preparative RP-HPLC.
-
Analysis: Confirm the identity and purity of the final product by analytical LC-MS and mass spectrometry.
Data Presentation
The success of on-resin cyclization is highly dependent on the reaction conditions. The following tables summarize the impact of different coupling reagents and reaction times on the purity of the crude cyclic peptide.
| Coupling Reagent Combination | Equivalents | Reaction Time | Crude Purity (%) | Reference |
| DIPCDI / HOAt | 1.1 / 1.1 | 18 h | Not specified | |
| PyBOP / HOBt / DIPEA | 3 / 3 / 6 | 4-24 h | Not specified | |
| DIC / Oxyma | Not specified | Varied | 22-28% |
Note: Crude purity can be sequence-dependent. The linear precursor for the DIC/Oxyma example had a crude purity of 64%.
Troubleshooting and Side Reactions
Several challenges and side reactions can occur during the on-resin cyclization process using this compound.
| Issue / Side Reaction | Cause | Mitigation Strategy |
| Incomplete Cyclization | Steric hindrance, peptide aggregation, inefficient coupling reagents. | Use more efficient coupling reagents like HATU or PyAOP. Increase reaction time and/or temperature. Use structure-disrupting elements in the peptide sequence if aggregation is suspected. |
| Pyroglutamate Formation | Peptides with an N-terminal Glu(ODmab) can cyclize to form a pyroglutamate if the α-amino group is left unprotected for an extended period. | Proceed with the cyclization step immediately after the final Fmoc deprotection and ODmab deprotection. |
| Aspartimide Formation | Peptides containing Asp(ODmab) are susceptible to aspartimide formation under basic conditions. | Use an Hmb-protecting group on the preceding amino acid. |
| Sluggish ODmab Cleavage | The second step of ODmab removal (1,6-elimination) can be slow and sequence-dependent. | After hydrazine treatment, wash the resin with 20% DIEA in DMF/water (90:10) to facilitate the elimination step. |
| Modification by Coupling Reagents | Uronium-based coupling reagents like HBTU can modify the side chain of Lys during cyclization if not used carefully. | Use phosphonium-based reagents like PyBOP or carbodiimides like DIC. If using uronium reagents, avoid excess. |
Visualizations
Experimental Workflow
Caption: Workflow for on-resin peptide cyclization.
Signaling Pathway of ODmab Deprotection and Cyclization
Caption: Key chemical transformations in the cyclization process.
References
Application Notes and Protocols for the Synthesis of Branched Peptides with Fmoc-Glu(ODmab)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of branched peptides utilizing the orthogonally protected amino acid, Fmoc-Glu(ODmab)-OH. This methodology is particularly valuable in drug discovery and development for creating structures with enhanced biological activity, stability, and unique binding properties.
Introduction to Branched Peptides
Branched peptides are macromolecules composed of multiple peptide chains attached to a central core.[1] This unique architecture offers several advantages over linear peptides, including increased resistance to enzymatic degradation, enhanced receptor binding avidity through multivalent interactions, and improved pharmacokinetic profiles.[2] The synthesis of well-defined branched peptides is crucial for their application as vaccines, drug delivery vehicles, and therapeutic agents.
The use of this compound provides a strategic approach to creating branched peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amine is labile to piperidine, allowing for the stepwise elongation of the main peptide chain. The ODmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester protecting the γ-carboxyl group of the glutamic acid side chain is stable to piperidine but can be selectively removed with hydrazine.[3] This orthogonality is the key to initiating the synthesis of a new peptide chain from the glutamic acid side chain, forming the desired branched structure.
Key Applications
-
Drug Delivery: Branched peptides can serve as carriers for targeted drug delivery, increasing the payload of therapeutic agents to specific cells or tissues.
-
Vaccine Development: The presentation of multiple copies of an antigenic epitope on a branched scaffold can elicit a more potent immune response.[2]
-
Enzyme Inhibitors: The multivalent nature of branched peptides can lead to potent and selective inhibition of enzymes.
-
Biomaterials: Branched peptides can self-assemble into well-ordered nanostructures for applications in tissue engineering and regenerative medicine.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of a tetra-branched peptide utilizing Fmoc-Lys(Fmoc)-OH as the initial branching core, followed by the incorporation of this compound for subsequent branching. The data is representative of expected outcomes from solid-phase peptide synthesis (SPPS).
| Parameter | Expected Value | Method of Determination | Notes |
| Resin Loading | 0.1 - 0.5 mmol/g | UV-Vis spectrophotometry of Fmoc deprotection | Dependent on the specific resin used (e.g., Rink Amide, Wang). |
| Coupling Efficiency (per step) | > 99% | Kaiser Test or TNBS Test | Critical for the synthesis of high-purity peptides.[4] |
| ODmab Deprotection Efficiency | > 98% | Spectrophotometric monitoring of indazole release at 290 nm | Complete removal is essential for efficient branch elongation. |
| Crude Peptide Purity | 50 - 70% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Highly dependent on the peptide sequence and synthesis efficiency. |
| Overall Isolated Yield | 4 - 24% | Gravimetric analysis after purification | Varies significantly based on peptide length and complexity. |
Experimental Protocols
The following protocols outline the key steps for the synthesis of a branched peptide on a solid support using this compound. These are generalized protocols and may require optimization based on the specific peptide sequence.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Main Chain
This protocol describes the standard steps for elongating the main peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the N-terminal amino acid by treating with 20% piperidine in DMF for 10-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to the amino acid solution to activate it. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours. d. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the main peptide chain, including the incorporation of this compound at the desired branching point.
Protocol 2: Selective Deprotection of the ODmab Group
This protocol details the on-resin removal of the ODmab protecting group from the glutamic acid side chain.
Materials:
-
Peptide-resin containing this compound
-
Hydrazine monohydrate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Washing: Wash the peptide-resin with DMF (3-5 times).
-
ODmab Deprotection: a. Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. b. Add the hydrazine solution to the resin and agitate for 3-5 minutes. c. Drain the solution and repeat the hydrazine treatment 2-3 more times, or until the deprotection is complete. d. The reaction can be monitored by measuring the UV absorbance of the filtrate at 290 nm, which corresponds to the release of the indazole byproduct.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.
Protocol 3: Synthesis of the Peptide Branch
This protocol describes the elongation of the peptide chain from the deprotected γ-carboxyl group of the glutamic acid.
Procedure:
-
Coupling the First Amino Acid of the Branch: Follow the amino acid coupling procedure described in Protocol 1, step 4 , to couple the first Fmoc-protected amino acid to the deprotected glutamic acid side chain.
-
Elongation of the Branch: Continue to add the remaining amino acids of the branch by repeating the Fmoc deprotection, washing, and coupling steps as outlined in Protocol 1 .
Protocol 4: Cleavage and Deprotection of the Branched Peptide
This protocol describes the final cleavage of the peptide from the resin and the removal of all side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. Caution: TFA is highly corrosive.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. c. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Signaling Pathway for ODmab Deprotection
Caption: Mechanism of ODmab deprotection by hydrazine.
Experimental Workflow for Branched Peptide Synthesis
Caption: Workflow for solid-phase synthesis of branched peptides.
References
Application Note: Monitoring ODmab Cleavage by UV Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of Antibody-Drug Conjugates (ADCs) is a critical quality attribute that directly impacts their therapeutic efficacy and safety. Unintended cleavage of the linker, leading to premature release of the cytotoxic payload, can result in off-target toxicity and reduced therapeutic index. Therefore, robust analytical methods for monitoring the stability and cleavage kinetics of ADCs are essential throughout the drug development process. This application note describes a detailed protocol for monitoring the cleavage of a hypothetical ADC, termed ODmab, using UV-Vis spectrophotometry.
ODmab is an ADC comprising a monoclonal antibody (mAb) covalently linked to a cytotoxic drug via a cleavable linker. The principle of this method is based on the distinct UV absorbance spectra of the intact ADC, the cleaved antibody, and the released drug. By monitoring the change in absorbance at a specific wavelength over time, the kinetics of linker cleavage can be accurately determined. This non-destructive method provides a rapid and reliable tool for assessing the stability of ADCs under various conditions.
Principle of the Method
UV-Vis spectrophotometry is a widely used analytical technique for the quantitative analysis of biomolecules.[1][2] The Beer-Lambert law is the fundamental principle underlying this method, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[3]
For a mixture of components, the total absorbance at a given wavelength is the sum of the absorbances of the individual components. In the case of ODmab cleavage, the reaction can be represented as:
ODmab (Intact ADC) → mAb (Cleaved Antibody) + Drug
The concentration of each component can be determined by measuring the absorbance of the solution at two different wavelengths and solving a set of simultaneous equations, provided the molar extinction coefficients (ε) of each component at these wavelengths are known.[4]
Proteins, such as monoclonal antibodies, typically exhibit a maximum absorbance at around 280 nm due to the presence of aromatic amino acids like tryptophan and tyrosine.[5] Cytotoxic drugs used in ADCs often have characteristic absorbance maxima at different wavelengths. The cleavage of the linker in ODmab leads to the release of the free drug, resulting in a change in the overall UV-Vis spectrum of the solution. By monitoring the increase in absorbance at the λmax of the free drug or the decrease in absorbance at a wavelength where the intact ADC has a higher absorbance, the rate of cleavage can be quantified.
Materials and Reagents
-
ODmab (Intact ADC) stock solution
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Cleavage-inducing agent (e.g., specific enzyme, reducing agent, or pH adjustment)
-
UV-transparent cuvettes (e.g., quartz cuvettes with a 1 cm path length)
-
UV-Vis Spectrophotometer with temperature control
Experimental Protocols
Determination of Molar Extinction Coefficients
Accurate molar extinction coefficients (ε) are crucial for quantitative analysis.
-
Prepare Stock Solutions: Prepare stock solutions of the purified monoclonal antibody (mAb) and the free drug at known concentrations in the reaction buffer.
-
Measure Absorbance Spectra: Record the UV-Vis absorbance spectra of the mAb and the free drug from 220 nm to 400 nm.
-
Determine λmax: Identify the wavelength of maximum absorbance (λmax) for both the mAb (typically ~280 nm) and the free drug.
-
Calculate Molar Extinction Coefficients: Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) for both the mAb and the free drug at their respective λmax and at the λmax of the other component.
Kinetic Assay for ODmab Cleavage
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to record absorbance at the λmax of the released drug over a specified time course. Set the temperature to the desired reaction temperature (e.g., 37°C).
-
Sample Preparation: In a UV-transparent cuvette, prepare the reaction mixture by adding the ODmab stock solution to the pre-warmed reaction buffer to achieve the desired final concentration.
-
Initiate Cleavage: Initiate the cleavage reaction by adding the cleavage-inducing agent to the cuvette. Mix gently by inverting the cuvette.
-
Data Acquisition: Immediately start recording the absorbance at the chosen wavelength at regular intervals (e.g., every minute for 60 minutes).
-
Control Sample: Prepare a control sample containing ODmab in the reaction buffer without the cleavage-inducing agent to monitor for any spontaneous degradation.
Data Presentation
The quantitative data for the hypothetical ODmab and its components are summarized in the table below.
| Component | Molecular Weight (Da) | λmax (nm) | Molar Extinction Coefficient at 280 nm (M⁻¹cm⁻¹) | Molar Extinction Coefficient at λmax_drug (330 nm) (M⁻¹cm⁻¹) |
| Intact ODmab | 155,000 | 280 | 225,000 | 500 |
| Cleaved mAb | 150,000 | 280 | 210,000 | 0 |
| Released Drug | 5,000 | 330 | 15,000 | 25,000 |
Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.
Data Analysis
The concentration of the released drug can be calculated from the change in absorbance at the λmax of the drug (e.g., 330 nm).
-
Correct for Baseline Absorbance: Subtract the initial absorbance at time zero (A₀) from the absorbance at each time point (Aₜ) to get the change in absorbance (ΔA).
-
Calculate Concentration of Released Drug: Use the Beer-Lambert law to calculate the concentration of the released drug ([Drug]) at each time point:
[Drug] = ΔA / (ε_drug * l)
where ε_drug is the molar extinction coefficient of the drug at the monitored wavelength and l is the path length of the cuvette (typically 1 cm).
-
Calculate Percentage of Cleavage: The percentage of ODmab cleavage at each time point can be calculated as:
% Cleavage = ([Drug] / [ODmab]_initial) * 100
where [ODmab]_initial is the initial molar concentration of the intact ADC.
Visualization of Workflows and Principles
References
- 1. What is the extinction coefficient of my rabbit antibody? | Cell Signaling Technology [cellsignal.com]
- 2. agrisera.com [agrisera.com]
- 3. Extinction Coefficient Determination of Proteins [biosyn.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Optimized Coupling of Fmoc-Glu(ODmab)-OH in Automated Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient incorporation of Fmoc-Glu(ODmab)-OH into peptide sequences using automated solid-phase peptide synthesis (SPPS). The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) protecting group offers an orthogonal protection strategy for the γ-carboxyl group of glutamic acid, enabling the synthesis of complex peptides, including cyclic and side-chain modified peptides. This note outlines protocols for common coupling reagents, presents a comparative data summary, and discusses the rationale for selecting an optimal coupling strategy to maximize yield and purity.
Introduction
This compound is a valuable derivative of glutamic acid used in Fmoc-based solid-phase peptide synthesis. The ODmab protecting group is quasi-orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt) and the base-labile Fmoc group.[1] It is selectively cleaved by treatment with 2% hydrazine in DMF, allowing for on-resin modification of the glutamic acid side-chain.[1]
Due to the steric bulk of the ODmab group, optimizing the coupling conditions is critical to ensure high efficiency and prevent incomplete reactions or side-product formation. This application note details the use of common coupling reagents and provides protocols for their use in automated peptide synthesizers.
Materials and Reagents
-
This compound
-
Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin)
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
-
Deprotection Solution:
-
20% piperidine in DMF
-
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Additives:
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)
-
HOBt (Hydroxybenzotriazole) - Note: Due to safety concerns, Oxyma Pure is often preferred.
-
-
Bases:
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methylmorpholine (NMM) or Collidine
-
-
Washing Solvents:
-
DMF
-
Isopropyl alcohol (IPA)
-
-
Cleavage and Deprotection Cocktail (for final peptide cleavage):
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Comparative Analysis of Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency of incorporating the sterically hindered this compound. Uronium/aminium salt-based reagents like HATU are generally more effective for such challenging couplings compared to carbodiimide-based methods.[2] The following table provides an illustrative comparison of common coupling reagents.
| Coupling Reagent | Reagent Type | Additive | Relative Coupling Efficiency for Hindered Amino Acids | Coupling Time (min) | Key Advantages | Potential Drawbacks |
| HATU | Uronium/Aminium | Intrinsic (HOAt) | Very High | 20 - 60 | Fast kinetics, highly effective for sterically hindered residues.[2] | Higher cost, can cause guanidinylation of the N-terminus if used in excess. |
| HBTU | Uronium/Aminium | Intrinsic (HOBt) | High | 20 - 60 | Widely used, effective for standard couplings. | Less reactive than HATU; potential for side reactions with this compound. |
| DIC/Oxyma | Carbodiimide | Oxyma Pure | Moderate to High | 45 - 90 | Cost-effective, low racemization, safer than HOBt. | Slower reaction rates compared to onium salts. |
| PyBOP | Phosphonium | Intrinsic (HOBt) | High | 30 - 60 | Excellent for hindered couplings, avoids guanidinylation. | Carcinogenic byproduct (HMPA). |
Experimental Protocols
The following are generalized protocols for automated peptide synthesizers. Parameters such as equivalents of reagents and reaction times may need to be optimized based on the specific peptide sequence and synthesizer.
General Automated SPPS Cycle
A typical cycle for adding an amino acid in an automated synthesizer involves the following steps:
-
Fmoc-Deprotection: The resin is treated with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the fulvene-piperidine adduct.
-
Coupling: The activated this compound is added to the resin to form the new peptide bond.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Optional Capping: To block any unreacted amino groups, the resin can be treated with an acetic anhydride solution.
Protocol 1: Coupling with HATU
This is the recommended method for sterically hindered amino acids like this compound due to its high reactivity.
-
Preparation:
-
Dissolve this compound (3-5 equivalents relative to resin loading) in DMF.
-
Dissolve HATU (2.9-4.9 equivalents) in DMF.
-
Have DIPEA (6-10 equivalents) ready.
-
-
Activation and Coupling:
-
In a separate reaction vessel or in the synthesizer's pre-activation vessel, combine the this compound and HATU solutions.
-
Add DIPEA to the mixture and allow for a short pre-activation time (1-5 minutes).
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
-
Post-Coupling:
-
Drain the reaction vessel and wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling may be necessary.
-
Protocol 2: Coupling with DIC/Oxyma
This method is a cost-effective alternative, though it may require longer reaction times.
-
Preparation:
-
Dissolve this compound (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF.
-
-
Activation and Coupling:
-
Add DIC (3-5 equivalents) to the amino acid and Oxyma solution.
-
Immediately transfer the solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for 45-90 minutes.
-
-
Post-Coupling:
-
Drain the reaction vessel and wash the resin with DMF.
-
Perform a Kaiser test to check for reaction completion.
-
Troubleshooting and Considerations
-
Incomplete Coupling: Due to the steric hindrance of the ODmab group, incomplete coupling can occur. If a Kaiser test indicates the presence of free amines, a "double coupling" should be performed by repeating the coupling step with a fresh solution of activated amino acid.
-
Side Reactions: The use of HBTU as a coupling reagent with this compound has been reported to potentially lead to side-product formation, such as pyroglutamate. Therefore, HATU or DIC/Oxyma are generally preferred.
-
Solvent Quality: Ensure the use of high-purity, amine-free DMF for all steps to prevent premature Fmoc deprotection and other side reactions.
-
Orthogonal Deprotection: The ODmab group is stable to the standard 20% piperidine in DMF used for Fmoc removal and is also stable to the final TFA cleavage cocktail. To deprotect the ODmab group on-resin, treat the peptidyl-resin with 2% hydrazine monohydrate in DMF.
Visualized Workflows
Caption: General workflow for a single coupling cycle in automated SPPS.
Caption: Activation pathways for this compound with different coupling reagents.
Conclusion
The successful incorporation of this compound in automated peptide synthesis is highly dependent on the selection of an appropriate coupling strategy. For this sterically demanding amino acid derivative, the use of a highly reactive uronium salt, such as HATU, is recommended to achieve high coupling efficiencies and minimize reaction times. Alternatively, a cost-effective approach using DIC/Oxyma can be employed, though it may require longer coupling times and careful monitoring. By following the detailed protocols and considering the potential challenges outlined in this application note, researchers can effectively utilize this compound for the synthesis of complex and modified peptides.
References
Application Notes and Protocols: Fmoc-Glu(ODmab)-OH in the Synthesis of Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Glu(ODmab)-OH is a valuable amino acid derivative for the solid-phase peptide synthesis (SPPS) of modified peptides, particularly for the introduction of side-chain modifications and the formation of cyclic peptides. The key feature of this reagent is the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) protecting group on the side-chain carboxylate of glutamic acid. This protecting group is orthogonal to the standard Fmoc/tBu strategy, as it is stable to the piperidine used for N-terminal Fmoc group removal and the trifluoroacetic acid (TFA) used for final cleavage from the resin and removal of tBu-based side-chain protecting groups.[1] The selective cleavage of the ODmab group is achieved under mild conditions using hydrazine, enabling on-resin modifications.[1][2] This document provides detailed application notes and experimental protocols for the effective use of this compound in the synthesis of modified peptides.
Principle of Orthogonality
The utility of this compound lies in its orthogonal protection strategy. In peptide synthesis, orthogonal protecting groups are essential for the selective deprotection of specific functional groups without affecting others. The Fmoc/tBu strategy is widely used in SPPS, where the N-terminal Fmoc group is base-labile (removed by piperidine) and the side-chain protecting groups (like tBu, Boc, Trt) are acid-labile (removed by TFA). The ODmab group is cleaved by a different mechanism, hydrazinolysis, making it orthogonal to both these conditions.
This "quasi-orthogonality" allows for the selective deprotection of the glutamic acid side-chain while the peptide is still attached to the solid support and other protecting groups remain intact. This feature is particularly advantageous for:
-
On-resin cyclization: Forming lactam bridges between the deprotected glutamic acid side-chain and a side-chain amine of another amino acid (e.g., lysine).
-
Side-chain modification: Attaching various molecules, such as labels, drugs, or other peptides, to the glutamic acid side-chain.
-
Synthesis of branched peptides: Using the deprotected carboxyl group as an anchor point for growing a second peptide chain.
Experimental Protocols
Materials and Reagents
-
This compound
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide resin, 2-Chlorotrityl chloride resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Hydrazine monohydrate
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Acetonitrile (ACN) for HPLC
-
Water for HPLC
Standard Solid-Phase Peptide Synthesis (SPPS)
The synthesis of the linear peptide chain is performed using standard Fmoc/tBu chemistry. A generalized protocol is as follows:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-amino acid to the resin according to the resin's specific protocol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, repeat once.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (including this compound) with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 3-6 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the last amino acid coupling, remove the final N-terminal Fmoc group as described in step 3.
Selective Deprotection of the ODmab Group
This protocol is performed on the fully assembled, resin-bound peptide.
Batchwise Method:
-
Wash the peptidyl-resin with DMF.
-
Treat the resin with a solution of 2% hydrazine monohydrate in DMF (25 mL/g of resin).
-
Allow the reaction to proceed for 3 minutes at room temperature with gentle agitation.
-
Drain the solution and repeat the treatment with fresh deprotection solution multiple times (e.g., 3-5 times).
-
Monitor the deprotection by taking a small aliquot of the filtrate and measuring the absorbance at 290 nm. The release of an indazole byproduct indicates the progress of the reaction.
-
Once the absorbance returns to baseline, the deprotection is complete.
-
Wash the resin thoroughly with DMF to remove any residual hydrazine and byproducts.
Continuous Flow Method:
-
Pack the peptidyl-resin in a column.
-
Flow a solution of 2% hydrazine monohydrate in DMF through the column at a constant flow rate (e.g., 3 mL/min for a 1 cm diameter column).
-
Monitor the absorbance of the eluant at 290 nm using a UV detector with a flow cell.
-
Continue the flow until the absorbance returns to the baseline value.
-
Flush the column with DMF.
Note on Sluggish Cleavage: In some sequence-dependent cases, the cleavage of the aminobenzyl ester can be slow. If incomplete deprotection is observed, washing the resin with 20% DIPEA in DMF/water (9:1 v/v) or 2 mM HCl in dioxane can facilitate the complete removal of the protecting group.
On-Resin Cyclization (Lactam Bridge Formation)
This protocol follows the selective deprotection of the ODmab group and a corresponding amine-protecting group (e.g., ivDde on a Lys residue).
-
Simultaneous Deprotection: If using a combination like this compound and Fmoc-Lys(ivDde)-OH, both protecting groups can be removed simultaneously using the 2% hydrazine in DMF protocol described above.
-
Salt Conversion: After deprotection, the glutamic acid side-chain is a hydrazine salt. Wash the resin with 5% DIPEA in DMF to convert it to the DIPEA salt, which is more suitable for coupling.
-
Cyclization:
-
Swell the resin in DMF.
-
Add a solution of a coupling agent (e.g., 1.1 eq. DIPCDI) and an additive (e.g., 1.1 eq. HOAt) in DMF.
-
Allow the cyclization reaction to proceed for an extended period (e.g., 18 hours).
-
-
Washing: Wash the resin with DMF.
Final Cleavage and Deprotection
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically TFA-based. A common cocktail for peptides with Arg(Pbf), Tyr(tBu), and Trp is TFA/TIS/water/EDT (90:5:4:1 v/v/v/v).
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry (e.g., PD-MS or ESI-MS) to confirm the molecular weight.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₀H₄₄N₂O₈ | |
| Molecular Weight | 680.79 g/mol | |
| Appearance | White to off-white powder | |
| Purity (HPLC) | ≥96.0% | |
| Purity (TLC) | ≥98% |
Table 2: Conditions for ODmab Group Removal
| Reagent | Concentration | Solvent | Time | Monitoring | Reference |
| Hydrazine monohydrate | 2% (v/v) | DMF | Minutes | UV (290 nm) |
Table 3: Example of On-Resin Cyclization
| Peptide Sequence | Cyclization Reagents | Reaction Time | Expected Mass (M+H⁺) | Found Mass (M+H⁺) | Reference |
| cyclo(Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-Glu) | DIPCDI (1.1 eq.), HOAt (1.1 eq.) | 18 h | 1107.2 | 1107.7 |
Potential Challenges and Solutions
-
Pyroglutamate Formation: Peptides with an N-terminal Glu(ODmab) residue can form a pyroglutamate if the α-amino group is left unprotected. It is crucial to proceed with the next coupling step immediately after Fmoc deprotection.
-
Aspartimide Formation: Similar to other aspartic acid esters, Asp(ODmab) can be prone to aspartimide formation. Using a dipeptide containing a backbone protecting group like Hmb for the preceding residue can help prevent this side reaction.
-
Incomplete Cyclization: Attempted side-chain to side-chain cyclization has been reported to fail in some cases when using HBTU as the activating agent, leading to modification of the lysine side-chain. The choice of coupling reagent is critical, and alternatives like DIPCDI/HOAt have been shown to be effective.
Visualizations
Caption: General workflow for synthesizing cyclic peptides using this compound.
Caption: Orthogonal deprotection strategy in Fmoc SPPS using this compound.
References
Application Notes and Protocols for the Conversion of Hydrazine Salts to DIPEA Salts Post-Deprotection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conversion of a hydrazine salt to its corresponding N,N-diisopropylethylamine (DIPEA) salt. This procedure is a critical step following the acidic deprotection of protected hydrazine derivatives, rendering the hydrazine nucleophile ready for subsequent reactions in a non-nucleophilic basic environment.
Introduction
In multi-step organic synthesis, particularly in the construction of complex molecules such as peptides and pharmaceuticals, hydrazine moieties often require protection. Common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The removal of these protecting groups is typically achieved under acidic conditions, resulting in the formation of a hydrazine salt (e.g., hydrochloride or trifluoroacetate).
For subsequent reactions where the free hydrazine is required to act as a nucleophile in the presence of a non-nucleophilic base, it is often advantageous to convert the initial hydrazine salt into a salt of a hindered amine, such as DIPEA. DIPEA is a strong, sterically hindered organic base with a pKa of approximately 11, making it an effective proton scavenger without competing in nucleophilic reactions.[1][2] The pKa of the hydrazinium ion is approximately 8.1, indicating that DIPEA is a sufficiently strong base to deprotonate the hydrazine salt.[3][4][5]
This protocol details the deprotection of a Boc-protected hydrazine to its hydrochloride salt and the subsequent conversion to the DIPEA salt. The principles outlined can be adapted for other protecting groups and counter-ions.
Overall Experimental Workflow
The conversion process involves two main stages: the deprotection of the protected hydrazine to form the hydrazine salt, followed by the neutralization of this salt with DIPEA to generate the desired DIPEA salt and the free hydrazine.
Experimental Protocols
Stage 1: Deprotection of Boc-Hydrazine to Hydrazine Hydrochloride
This protocol describes the removal of the Boc protecting group from a hydrazine derivative using hydrochloric acid.
Materials:
-
Boc-protected hydrazine derivative
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Dissolve the Boc-protected hydrazine (1.0 eq.) in a minimal amount of anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 4M HCl in 1,4-dioxane (1.5 - 2.0 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the hydrazine hydrochloride salt.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Dry the hydrazine hydrochloride salt under vacuum.
Expected Outcome: The deprotection should yield the hydrazine hydrochloride salt as a white to off-white solid. The yield is typically quantitative.
| Parameter | Value | Reference |
| Protecting Group | Boc | General Knowledge |
| Deprotection Reagent | 4M HCl in Dioxane | General Knowledge |
| Typical Yield | >95% | Assumed based on standard deprotection protocols |
| Purity | High | Assumed based on precipitation |
Table 1: Summary of Quantitative Data for Boc-Hydrazine Deprotection.
Stage 2 & 3: Conversion of Hydrazine Hydrochloride to DIPEA Salt and Workup
This protocol outlines the neutralization of the hydrazine hydrochloride salt with DIPEA to generate the free hydrazine and the diisopropylethylammonium chloride salt, followed by a workup procedure to isolate the free hydrazine.
Materials:
-
Hydrazine hydrochloride salt (from Stage 1)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent (e.g., THF, acetonitrile)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend the dried hydrazine hydrochloride salt (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add DIPEA (1.05 - 1.1 eq.) to the stirred suspension. The addition of DIPEA should result in the dissolution of the hydrazine hydrochloride salt as the free base is formed.
-
Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with deionized water (2 x volume of organic layer) to remove the diisopropylethylammonium chloride salt. Diisopropylammonium chloride is highly soluble in water.
-
Wash the organic layer with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free hydrazine.
-
Expected Outcome: This procedure should yield the free hydrazine, which can be used directly in the next synthetic step or stored under appropriate conditions. The diisopropylethylammonium chloride byproduct is removed during the aqueous workup.
| Parameter | Value | Reference |
| Base | DIPEA | |
| Stoichiometry (DIPEA) | 1.05 - 1.1 eq. | General chemical principles |
| Workup | Aqueous wash | General knowledge on salt removal |
| Expected Yield of Free Hydrazine | >90% | Estimated based on typical workup efficiency |
| Purity | High | Dependent on efficient workup |
Table 2: Summary of Quantitative Data for Hydrazine Salt to DIPEA Salt Conversion.
Signaling Pathways and Logical Relationships
The chemical transformations and logical flow of the protocol can be visualized as follows:
Conclusion
This protocol provides a reliable and efficient method for the conversion of a hydrazine salt to a DIPEA salt, a crucial step for preparing hydrazine nucleophiles for subsequent reactions. The use of the sterically hindered base DIPEA ensures effective neutralization without unwanted side reactions. The described aqueous workup procedure effectively removes the resulting diisopropylethylammonium salt, yielding the free hydrazine in high purity. Researchers and drug development professionals can adapt this general protocol to their specific substrates and reaction scales.
References
- 1. N,N-Diisopropylethylamine (DIPEA), 100 ml, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 2. N,N-Diisopropylethylamine (DIPEA), 2.5 l, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 3. Hydrazine - Wikipedia [en.wikipedia.org]
- 4. pKa of the hydrazinium ion and the reaction of hydrogen atoms with hydrazine in aqueous solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Reddit - The heart of the internet [reddit.com]
Application of Fmoc-Glu(ODmab)-OH in Glycopeptide Synthesis: A Convergent Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex glycopeptides is a cornerstone of glycobiology and drug discovery, enabling the exploration of carbohydrate-protein interactions that govern a myriad of physiological and pathological processes. A significant challenge in solid-phase peptide synthesis (SPPS) of glycopeptides is the intricate management of protecting groups. Fmoc-Glu(ODmab)-OH, a quasi-orthogonally protected glutamic acid derivative, offers a versatile solution for the convergent synthesis of glycopeptides. The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester protecting the γ-carboxyl group of glutamic acid is stable to the standard piperidine treatment used for Fmoc group removal and the trifluoroacetic acid (TFA) used for final cleavage from the resin. However, it can be selectively cleaved on-resin using hydrazine, unmasking a carboxylic acid for subsequent modification, such as glycosylation.
This application note details a robust protocol for the synthesis of glycopeptides utilizing this compound. This "post-synthetic" or "convergent" glycosylation strategy involves the initial assembly of the full peptide backbone, followed by the selective deprotection of the Glu(ODmab) side chain and subsequent on-resin glycosylation. This approach is particularly advantageous as it allows for the late-stage introduction of valuable and often sensitive carbohydrate moieties, thereby improving overall synthetic efficiency and yield.
Principle of the Method
The core of this strategy lies in the orthogonal nature of the Dmab protecting group. The synthesis workflow can be summarized in the following key stages:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is assembled on a solid support using standard Fmoc/tBu chemistry. This compound is incorporated at the desired glycosylation site.
-
Selective On-Resin Deprotection of the Dmab Group: Following the complete assembly of the peptide chain, the Dmab ester on the glutamic acid side chain is selectively removed by treatment with a dilute solution of hydrazine in DMF.
-
On-Resin Glycosylation: The newly exposed γ-carboxyl group of the glutamic acid residue is coupled with a glycosylamine derivative using standard peptide coupling reagents.
-
Final Deprotection and Cleavage: The glycopeptide is cleaved from the resin, and all remaining acid-labile side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification and Analysis: The crude glycopeptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.
Experimental Protocols
Materials and Reagents
-
This compound
-
Rink Amide resin or other suitable solid support
-
Standard Fmoc-protected amino acids (with tBu-based side-chain protection)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Hydrazine monohydrate
-
Sodium hydroxide (NaOH)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
N-Methylmorpholine (NMM)
-
Glycosylamine derivative (e.g., 2-acetamido-2-deoxy-β-D-glucopyranosylamine)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetonitrile (ACN), HPLC grade
-
Preparative and analytical RP-HPLC system
-
Mass spectrometer (e.g., ESI-MS)
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
-
Swell the Rink Amide resin (e.g., 0.1 mmol scale) in DMF for 30 minutes in a peptide synthesis vessel.
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Couple the first Fmoc-protected amino acid (4 equivalents) using a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or NMM) in DMF for 2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
Repeat the Fmoc deprotection and coupling cycles for each amino acid in the sequence, incorporating this compound at the desired glycosylation site.
-
After the final amino acid coupling, perform a final Fmoc deprotection.
-
Wash the peptidyl-resin extensively with DMF and DCM and dry under vacuum.
Protocol 2: On-Resin Dmab Group Deprotection
-
Swell the dried peptidyl-resin in DMF.
-
Treat the resin with a solution of 2% (v/v) hydrazine monohydrate in DMF. Agitate for 3 minutes.
-
Drain the solution and repeat the hydrazine treatment four more times. The removal of the ivDde moiety of the Dmab group can be monitored by measuring the UV absorbance of the filtrate at 290 nm for the release of the indazole byproduct.[1]
-
Following the hydrazine treatment, treat the resin with a 5 mM solution of NaOH in a 1:1 (v/v) mixture of water and methanol for 3 hours to effect the 1,6-elimination and release of the free carboxylic acid.[1]
-
Wash the resin thoroughly with methanol (5x), DMF (5x), DCM (3x), and finally DMF (5x).[1]
Protocol 3: On-Resin Side-Chain Glycosylation
-
Swell the deprotected peptidyl-resin in DMF.
-
In a separate vial, pre-activate the glycosylamine derivative (e.g., 2-acetamido-2-deoxy-β-D-glucopyranosylamine, 3.75 equivalents) with PyBOP (3.75 equivalents) and NMM (7.5 equivalents) in DMF for 5 minutes.[1]
-
Add the activated glycosylamine solution to the resin.
-
Agitate the reaction mixture for 16 hours at room temperature.[1]
-
Wash the resin extensively with DMF (10x) and DCM (10x).
Protocol 4: Cleavage, Deprotection, and Purification
-
Dry the glycosylated peptidyl-resin under vacuum.
-
Prepare a cleavage cocktail of TFA/thioanisole/triisopropylsilane/water (17:1:1:1 v/v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 1.5 hours at room temperature.
-
Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether to precipitate the crude glycopeptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude glycopeptide pellet under vacuum.
-
Dissolve the crude glycopeptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water) and purify by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect and lyophilize the pure fractions to obtain the final glycopeptide as a white fluffy solid.
-
Characterize the purified glycopeptide by analytical RP-HPLC and mass spectrometry.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of a model glycopeptide using the convergent strategy with a Dmab-protected aspartic acid, which is chemically analogous to the use of this compound.
| Step | Product | Starting Material | Yield (%) | Purity (HPLC) | Reference |
| On-Resin Glycosylation & Cleavage | Crude Glycopeptide 1 | Peptidyl-Resin | 91 | >85% | |
| On-Resin Glycosylation & Cleavage | Crude Glycopeptide 2 | Peptidyl-Resin | 50 | >80% | |
| On-Resin Glycosylation & Cleavage | Crude Glycopeptide 3 | Peptidyl-Resin | 56 | >85% |
Note: Yields are calculated based on the initial loading of the resin and represent the overall yield after cleavage and before final purification. Purity is estimated from the crude HPLC chromatogram.
Diagrams
Figure 1. Workflow for the convergent synthesis of glycopeptides using this compound.
Figure 2. Two-step deprotection mechanism of the Dmab group from the glutamic acid side chain.
Conclusion
The use of this compound in a convergent solid-phase strategy represents an efficient and versatile method for the synthesis of complex glycopeptides. The orthogonal deprotection of the Dmab group allows for the late-stage introduction of carbohydrate moieties onto a fully assembled peptide backbone, which is particularly beneficial when working with precious or sensitive glycans. The detailed protocols provided herein offer a practical guide for researchers in the fields of chemical biology, immunology, and drug development to access well-defined glycopeptides for their studies. While potential side reactions such as pyroglutamate formation can occur, careful control of reaction conditions can minimize these issues, making this a powerful tool in the glycopeptide synthesis arsenal.
References
Troubleshooting & Optimization
troubleshooting sluggish cleavage of the Dmab protecting group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cleavage of the Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Dmab group cleavage?
A1: The Dmab protecting group is cleaved in a two-step process. The initial and most common step involves the removal of the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group using a solution of 2% hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2] This is followed by the spontaneous elimination of the resulting p-aminobenzyl ester to release the free carboxylic acid.[1][3]
Q2: My Dmab cleavage is sluggish or incomplete. What are the common causes?
A2: Sluggish or incomplete Dmab cleavage is a known issue and can be attributed to several factors:
-
Incomplete ivDde Removal: The first step of removing the ivDde group may be incomplete.
-
Slow p-Aminobenzyl Ester Elimination: The second step, the 1,6-elimination of the p-aminobenzyl ester, can be slow and is often sequence-dependent.[3]
-
Peptide Aggregation: The peptide sequence itself may be prone to aggregation on the solid support, hindering reagent access to the Dmab group.
-
Steric Hindrance: The local environment around the Dmab-protected residue might sterically hinder the approach of the cleavage reagents.
Q3: How can I monitor the progress of the Dmab cleavage reaction?
A3: The removal of the ivDde group can be monitored spectrophotometrically. The reaction of the ivDde group with hydrazine releases an indazole by-product which has a UV absorbance at 290 nm. You can collect the flow-through or aliquots of the reaction mixture and measure the absorbance. The cleavage is considered complete when the absorbance at 290 nm returns to baseline.
Q4: Are there any known side reactions associated with Dmab cleavage?
A4: Yes, a few side reactions have been reported:
-
Aspartimide Formation: Peptides containing Asp(ODmab) residues, particularly those with a C-terminal glycine (Asp-Gly sequence), have shown a strong tendency to form aspartimide side products.
-
Pyroglutamate Formation: If the Dmab group is protecting a glutamic acid residue at the N-terminus of the peptide, there is a risk of pyroglutamate formation.
-
Partial Cleavage of Fmoc Group: The hydrazine used for Dmab cleavage can also partially remove the Fmoc protecting group from the N-terminus. It is therefore recommended to either have the N-terminus protected with a Boc group or to perform the Dmab cleavage after the completion of the peptide chain assembly.
Troubleshooting Guide
Issue: Sluggish or Incomplete Cleavage of the Dmab Group
If you are experiencing slow or partial removal of the Dmab protecting group after the standard treatment with 2% hydrazine in DMF, consider the following troubleshooting steps.
References
Technical Support Center: Pyroglutamate Formation and the Use of N-terminal Glu(ODmab)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides that have an N-terminal glutamic acid residue, particularly when using the ODmab protecting group.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate formation and why is it a concern in peptide synthesis?
A1: Pyroglutamate (pGlu) formation is an intramolecular cyclization reaction where the N-terminal amine of a glutamic acid (Glu) or glutamine (Gln) residue attacks the side-chain carboxyl or carboxamide group, respectively. This reaction forms a five-membered lactam ring.[1][2] The formation of pyroglutamate from glutamic acid results in the loss of a water molecule (-18 Da), while its formation from glutamine involves the loss of ammonia (-17 Da).[3][4]
This modification is a significant concern for several reasons:
-
Chain Termination: If pyroglutamate formation occurs during solid-phase peptide synthesis (SPPS), it caps the N-terminus, preventing further amino acid couplings and leading to truncated peptide impurities.[1]
-
Altered Bioactivity: The modification of the N-terminus can alter the peptide's conformation and its ability to bind to its target, potentially reducing or eliminating its biological activity.
-
Increased Heterogeneity: The presence of both the desired peptide and the pyroglutamate variant complicates purification and analysis, and introduces product heterogeneity which is undesirable in therapeutic peptide development.
-
Blocked N-terminus: The cyclized structure blocks the N-terminal amine, making techniques like Edman degradation for peptide sequencing impossible.
Q2: What is the ODmab protecting group and why is it used for glutamic acid?
A2: The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) ester is a side-chain protecting group for acidic amino acids like glutamic acid. Its primary advantage is its orthogonality in Fmoc-based solid-phase peptide synthesis (SPPS). While standard side-chain protecting groups like tert-butyl (tBu) are removed with strong acids (e.g., trifluoroacetic acid, TFA) during the final cleavage step, the ODmab group is selectively cleaved under mild basic conditions using a solution of 2% hydrazine in dimethylformamide (DMF). This allows for selective deprotection of the glutamic acid side chain while the peptide is still on the solid support, enabling further modifications such as side-chain cyclization or branching.
Q3: Under what conditions does pyroglutamate formation from N-terminal glutamic acid occur?
A3: The non-enzymatic conversion of N-terminal glutamic acid to pyroglutamate is influenced by several factors. The reaction can occur spontaneously, particularly under the following conditions:
-
pH: The rate of formation is minimal around pH 6.2 but increases significantly in both acidic (pH 4) and basic (pH 8) conditions.
-
Temperature: Higher temperatures accelerate the rate of pyroglutamate formation.
-
Free N-terminal Amine: The presence of an unprotected α-amino group at the N-terminus is a prerequisite for the cyclization reaction.
Troubleshooting Guides
Issue: I am observing a significant amount of a side product with a mass of -18 Da from my target peptide, which has an N-terminal Glu(ODmab).
This observation strongly suggests the formation of pyroglutamate. Here’s a guide to understanding the cause and preventing it.
Root Cause Analysis
The primary cause of pyroglutamate formation when using an N-terminal Glu(ODmab) is leaving the α-amino group of the glutamic acid residue unprotected for an extended period after the final Fmoc-deprotection step. The free N-terminal amine can then attack the side-chain ester, leading to cyclization. Studies have shown that pyroglutamate formation is a known side reaction with Dmab-protected glutamic acid, whereas it is not observed with the more traditional tert-butyl (tBu) side-chain protection under similar conditions.
Data on Factors Influencing Pyroglutamate Formation
| Factor | Condition Favoring Pyroglutamate Formation | Condition Minimizing Pyroglutamate Formation |
| pH | Acidic (e.g., pH 4) or Basic (e.g., pH 8) | Neutral (around pH 6.2) |
| Temperature | Elevated temperatures (e.g., 37°C and 45°C) | Lower temperatures |
| N-terminal Status | Free α-amino group | Protected α-amino group (e.g., Fmoc, Boc) |
| Glu Side-Chain Protection | ODmab (if N-terminus is deprotected) | tert-Butyl (tBu) |
Mechanism of Pyroglutamate Formation
The following diagram illustrates the chemical reaction leading to pyroglutamate formation from an N-terminal glutamic acid residue.
Caption: Mechanism of pyroglutamate formation.
Experimental Protocols
Recommended Protocol to Prevent Pyroglutamate Formation with N-terminal Glu(ODmab)
The key to preventing this side reaction is to avoid having a free N-terminal amine on the Glu(ODmab) residue for any significant length of time.
Workflow Diagram:
Caption: Workflow for handling N-terminal Glu(ODmab).
Step-by-Step Procedure:
-
Complete Peptide Chain Elongation: Synthesize your peptide sequence using standard Fmoc-SPPS protocols up to the penultimate residue.
-
Couple Fmoc-Glu(ODmab)-OH: Couple the final residue, this compound, using your standard coupling conditions.
-
Final Fmoc Deprotection: Perform the final Fmoc deprotection using 20% piperidine in DMF.
-
Immediate Subsequent Reaction: Crucially, do not leave the resin with the deprotected N-terminal Glu(ODmab) sitting for an extended period. Immediately proceed to the next step in your synthetic scheme. This could be:
-
N-terminal Acetylation or other Modification: If the final peptide is to be N-terminally capped, perform this reaction immediately after the piperidine wash.
-
Cleavage from the Resin: If the peptide synthesis is complete, proceed directly to the cleavage and global deprotection step using your chosen TFA cocktail.
-
-
Cleavage and Purification: Cleave the peptide from the resin and purify using standard RP-HPLC methods.
By minimizing the time the N-terminal amine of the Glu(ODmab) residue is free, you can significantly reduce the incidence of pyroglutamate formation. If your protocol requires the selective deprotection of the ODmab group, ensure the N-terminal α-amino group is protected (e.g., with a Boc group) before treating with hydrazine.
References
- 1. mesalabs.com [mesalabs.com]
- 2. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aspartimide Side Reactions with Asp(ODmab) Residues
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize aspartimide formation, a critical side reaction in Fmoc-based SPPS, with a specific focus on peptides containing Asp(ODmab) residues.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
A1: Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs in peptides containing aspartic acid (Asp).[1][2] The backbone amide nitrogen following the Asp residue attacks the side-chain carbonyl group, forming a five-membered succinimide ring.[1][2] This aspartimide intermediate is problematic because it can lead to several undesired by-products:
-
α- and β-peptides: The succinimide ring can be opened by a nucleophile (like piperidine) at either the α- or β-carbonyl, resulting in the desired α-peptide or an isomeric β-peptide where the peptide chain continues from the side-chain carboxyl group.[1]
-
Racemization: The α-carbon of the aspartic acid residue in the aspartimide intermediate is prone to epimerization, leading to a mixture of D- and L-isomers.
-
Piperidide Adducts: The aspartimide ring can be opened by piperidine, leading to the formation of α- and β-piperidide adducts.
These side products are often difficult to separate from the target peptide due to similar physicochemical properties, which reduces the overall yield and purity of the synthesis.
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The amino acid residue immediately C-terminal to the aspartic acid has the most significant impact. Sequences where Asp is followed by a small, sterically unhindered amino acid are particularly prone to this side reaction. The most susceptible sequences include:
-
Asp-Gly
-
Asp-Asn
-
Asp-Ser
-
Asp-Ala
Q3: I selected the Asp(ODmab) protecting group to avoid aspartimide formation. Is this correct?
A3: This is a common misconception. While the 4-(N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino)benzyl (Dmab) group is used for side-chain protection, studies have shown that it has a strong tendency to promote aspartimide formation with unusually high efficiency . Research on model peptides containing Asp(ODmab) has demonstrated that this protecting group can lead to the aspartimide-containing analogue being the main product of the synthesis. Therefore, Asp(ODmab) is generally not recommended for sequences prone to this side reaction.
Q4: Why does Asp(ODmab) increase aspartimide formation?
A4: While the exact mechanism for the increased propensity is complex, it is believed that the electronic properties of the Dmab group do not provide sufficient steric hindrance or electronic protection to the side-chain carbonyl to prevent the intramolecular cyclization. Unlike sterically bulky groups such as 3-methylpent-3-yl (OMpe) which are designed to physically block the backbone amide's attack, Dmab has been shown to be ineffective and even detrimental in this regard.
Q5: How can I detect aspartimide formation in my crude peptide?
A5: Aspartimide-related impurities can be detected using a combination of analytical techniques:
-
HPLC: The presence of unexpected peaks in the chromatogram, often eluting close to the main product peak, is a primary indicator. The β-aspartyl peptide isomer, having the same mass as the target peptide, is a classic sign of this issue.
-
Mass Spectrometry (MS): While the α- and β-peptides have the same mass, the cyclic aspartimide intermediate will have a mass corresponding to a loss of water (-18 Da) from the parent peptide. Piperidine adducts will show a mass increase of +84 Da. Tandem MS (MS/MS) can be used to identify characteristic fragmentation patterns that differ between the isomers.
Troubleshooting Guide for Asp(ODmab) Users
Issue: I have synthesized a peptide using Asp(ODmab) and my analysis shows significant aspartimide-related impurities.
This is a common outcome when using the Asp(ODmab) protecting group, especially in susceptible sequences. Below are the root causes and recommended solutions.
Root Cause 1: Inherent Propensity of the Asp(ODmab) Group
The primary cause is the choice of the Dmab protecting group itself, which is known to accelerate aspartimide formation.
-
Immediate Solution (Workup): Handle the crude peptide with care. The aspartimide intermediate can be hydrolyzed to the α- and β-peptides. Minimize exposure to basic conditions during purification and workup. Attempt to optimize HPLC separation using a shallower gradient or a different mobile phase pH to better resolve the isomers.
-
Long-Term Solution (Synthesis Re-design): For future syntheses of the same or similar peptides, it is strongly recommended to replace Fmoc-Asp(ODmab)-OH with an alternative building block known to suppress aspartimide formation.
Root Cause 2: Standard Fmoc Deprotection Conditions
Prolonged exposure to standard deprotection reagents (e.g., 20% piperidine in DMF) is a major contributor to aspartimide formation.
-
Recommended Action: Modify the Fmoc deprotection conditions. This is the most effective strategy if you must continue using an aspartimide-prone sequence.
-
Use a Weaker Base: Replace piperidine with a weaker base like piperazine. Note that deprotection times may need to be extended.
-
Add an Acidic Additive: Adding a weak acid to the standard piperidine solution can significantly suppress the side reaction. Commonly used additives include 0.1 M 1-hydroxybenzotriazole (HOBt) or formic acid.
-
Root Cause 3: Elevated Temperature
Higher temperatures during synthesis, whether from microwave heating or ambient conditions, will accelerate the rate of aspartimide formation.
-
Recommended Action: Perform the synthesis at room temperature unless elevated temperatures are absolutely necessary to overcome aggregation. If using a microwave synthesizer, reduce the power and/or shorten the reaction times.
Data Presentation: Comparison of Aspartic Acid Protecting Groups
The selection of the Asp side-chain protecting group is a critical factor in minimizing aspartimide formation. The following table summarizes the performance of different protecting groups in a model peptide (VKDXYI) after extended treatment with 20% piperidine in DMF to simulate 100 deprotection cycles.
| Protecting Group | Sequence (X=) | Target Peptide (%) | Aspartimide (%) | D-Asp (%) | Reference |
| OtBu | G | 22.8 | 70.4 | 12.0 | |
| N | 84.4 | 11.5 | 2.1 | ||
| R | 89.9 | 6.7 | 1.1 | ||
| OMpe | G | 83.3 | 11.8 | 3.0 | |
| N | 98.3 | 0.8 | 0.3 | ||
| R | 98.7 | 0.5 | 0.2 | ||
| OBno | G | 90.5 | 9.5 | 0.3 | |
| N | 99.4 | 0.2 | 0.1 | ||
| R | 99.5 | 0.1 | 0.1 |
Note: Data for ODmab in this specific comparative context is not available in the search results, but literature indicates it performs poorly, with a high propensity for aspartimide formation.
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection with HOBt Additive
This protocol can be used as a direct modification of a standard SPPS procedure to reduce base-catalyzed aspartimide formation.
-
Reagent Preparation: Prepare a fresh Fmoc deprotection solution consisting of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the reaction vessel.
-
Add the deprotection solution (20% piperidine, 0.1 M HOBt in DMF) to the resin.
-
Gently agitate the resin for 10-20 minutes. For sequences highly prone to aspartimide formation, a two-step deprotection (e.g., 2 x 10 minutes) with fresh reagent is recommended.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times for 1 minute each).
-
Coupling: The resin is now ready for the subsequent amino acid coupling step.
Protocol 2: Backbone Protection Using a Dmb-Dipeptide
This strategy completely prevents aspartimide formation by modifying the backbone amide nitrogen. It is particularly useful for the most susceptible Asp-Gly sequence.
-
Synthesis to Glycine Position: Synthesize the peptide chain on the resin up to the amino acid preceding the Asp-Gly sequence. Perform the final Fmoc deprotection to reveal the free N-terminal amine.
-
Dipeptide Coupling:
-
Dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5-2.0 equivalents) and a suitable coupling activator (e.g., HATU, 1.5-2.0 equivalents) in DMF.
-
Add a base such as DIPEA (3-4 equivalents) to the activated amino acid solution.
-
Add the activated mixture to the resin and allow the coupling reaction to proceed for 2-4 hours, or until a negative Kaiser test is observed.
-
-
Washing: Wash the resin thoroughly with DMF.
-
Continuation of Synthesis: Proceed with the standard Fmoc-SPPS cycles for the remaining amino acids. The Dmb group is stable during subsequent deprotection steps and is removed during the final TFA cleavage.
Visualizations
Mechanism of Aspartimide Formation
References
unexpected side products in cyclic peptide synthesis with Dmab
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side products during cyclic peptide synthesis using the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the Dmab protecting group and why is it used in cyclic peptide synthesis?
A1: The Dmab group is an orthogonal protecting group for the side-chain carboxyl functionalities of glutamic acid (Glu) and aspartic acid (Asp).[1] It is stable to the piperidine treatment used for Fmoc group removal but can be selectively cleaved using hydrazine.[2] This orthogonality is crucial for strategies like side-chain-to-side-chain cyclization to form lactam bridges.[1][3]
Q2: What are the most common unexpected side products when using Glu(ODmab)?
A2: The most frequently observed side products when using Glu(ODmab) are Nα-pyroglutamyl chain-terminated peptides. This side reaction is particularly prevalent if the N-terminal α-amino group of a Glu(ODmab) residue is left unprotected.
Q3: Can the use of Asp(ODmab) also lead to side products?
A3: Yes, peptides containing Asp(ODmab) have a strong tendency to form aspartimide by-products. This is a sequence-dependent side reaction that can be catalyzed by both acids and bases.
Q4: I am having trouble with the complete removal of the Dmab group. Is this a known issue?
A4: Yes, sluggish removal of the Dmab group has been reported and appears to be sequence-dependent. The deprotection occurs in a two-step mechanism: rapid hydrazinolytic cleavage of the dimedone moiety, followed by a slower 1,6-elimination of the resulting p-aminobenzyl ester.
Troubleshooting Guide
This guide addresses specific issues that may arise during cyclic peptide synthesis involving the Dmab protecting group.
Issue 1: Formation of Nα-Pyroglutamyl Terminated Peptides
-
Symptoms:
-
Mass spectrometry reveals a peptide mass corresponding to the sequence terminated with a pyroglutamic acid residue.
-
The peptide chain fails to elongate after the incorporation of a Glu(ODmab) residue, leading to a negative Kaiser test.
-
-
Root Cause: Intramolecular cyclization of an N-terminal Glu(ODmab) residue where the α-amino group is deprotected.
-
Solutions:
-
Avoid exposing the deprotected N-terminal Glu(ODmab): Ensure that peptides with N-terminal Glu(ODmab) are not left to stand with the α-amino functionality unprotected.
-
Alternative Protecting Group: For problematic sequences, consider using an alternative orthogonal protecting group for the glutamic acid side chain, such as an allyl ester (OAll), which has been shown to be successful where Dmab failed.
-
Issue 2: Modification of Lysine Side Chain During Cyclization
-
Symptoms:
-
During side-chain-to-side-chain cyclization between Glu(ODmab) and a lysine residue, mass spectrometry indicates an unexpected modification of the lysine's Nε-amino group.
-
Failure to obtain the desired cyclic peptide.
-
-
Root Cause: This side reaction has been observed when using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as the carboxy-activating reagent in the presence of Glu(ODmab).
-
Solutions:
-
Change Activating Reagent: If possible, test alternative coupling reagents that may not induce this side reaction.
-
Alternative Protecting Group Strategy: Utilize a different orthogonal protecting group for the glutamic acid side chain. For example, peptides with allyl side-chain protection for glutamyl residues were successfully cyclized using HBTU.
-
Issue 3: Aspartimide Formation with Asp(ODmab)
-
Symptoms:
-
Presence of impurities with the same mass as the desired peptide but different retention times in HPLC.
-
Mass spectrometry may show peaks corresponding to α- and β-peptides, as well as their piperidide adducts, which are hydrolysis and aminolysis products of the aspartimide intermediate.
-
-
Root Cause: The use of Asp(ODmab) has been shown to have a high propensity for forming aspartimide intermediates, a common side reaction in Fmoc-based solid-phase peptide synthesis.
-
Solutions:
-
Backbone Protection: Incorporate a 2,4-dimethoxybenzyl (Dmb) backbone amide protecting group on the residue C-terminal to the Asp(ODmab). This can be achieved by using a pre-formed dipeptide unit like Fmoc-Asp(OtBu)-(Dmb)Gly-OH.
-
Alternative Protecting Group: The 2-phenylisopropyl (2-PhiPr) protecting group for the aspartic acid side chain offers significant protection against aspartimide formation and can be a suitable alternative.
-
Modified Deprotection Conditions: Adding HOBt to the piperidine solution for Fmoc deprotection can help reduce aspartimide formation.
-
Issue 4: Incomplete Dmab Group Removal
-
Symptoms:
-
Mass spectrometry of the final product shows the presence of the peptide still bearing the Dmab group or the p-aminobenzyl ester intermediate.
-
UV monitoring of the deprotection eluant (at 290 nm for the indazole by-product) shows a trailing release.
-
-
Root Cause: The second step of Dmab cleavage, a 1,6-elimination, can be slow and is influenced by the peptide sequence.
-
Solutions:
-
Extended Hydrazine Treatment: Repeat the treatment with 2% hydrazine in DMF until no further release of the indazole by-product is detected.
-
Facilitate the 1,6-Elimination: After the hydrazine treatment, wash the resin with 20% DIPEA in DMF/water (90:10) or 2 mM HCl in dioxane to promote the cleavage of the aminobenzyl moiety.
-
Data Summary
| Issue | Side Product | Causal Residue | Conditions | Recommended Solution(s) |
| Chain Truncation | Nα-pyroglutamyl peptide | N-terminal Glu(ODmab) | Unprotected α-amino group | Avoid prolonged exposure of deprotected N-terminus; Use alternative protecting group (e.g., OAll) |
| Failed Cyclization | Modified Lysine | Glu(ODmab) | Cyclization with HBTU | Use alternative activating reagent; Use alternative protecting group (e.g., OAll) |
| Impurity Formation | Aspartimide and related products | Asp(ODmab) | Standard Fmoc-SPPS conditions | Use backbone protection (e.g., Dmb); Use alternative protecting group (e.g., O-2-PhiPr) |
| Incomplete Deprotection | Dmab-protected peptide | Glu(ODmab) or Asp(ODmab) | Hydrazine treatment | Extended hydrazine treatment; Post-hydrazine wash with 20% DIPEA in DMF/water or 2 mM HCl in dioxane |
Experimental Protocols
Protocol 1: Dmab Group Removal
-
Initial Deprotection: Treat the peptidyl-resin with 2% hydrazine monohydrate in DMF (25 ml/g of resin).
-
Incubation: Stopper the reaction vessel and allow it to stand at room temperature for 3 minutes. Repeat this treatment until the release of the indazole by-product (monitored by UV absorbance at 290 nm) is complete.
-
Wash: Thoroughly wash the resin with DMF.
-
Facilitated Cleavage (if required): If cleavage is sluggish, wash the resin with 20% DIPEA in DMF/water (90:10).
-
Final Wash: Wash the resin with DMF and proceed to the next step (e.g., cyclization).
Protocol 2: On-Resin Cyclization after Dmab Removal
-
Dmab Removal: Follow Protocol 1 to remove the Dmab group from the side chain of the glutamic acid residue.
-
Salt Conversion: Wash the resin with 5% DIPEA in DMF to convert the resin-bound glutamic acid hydrazine salt to the DIPEA salt.
-
Cyclization: Treat the resin with the desired coupling reagents (e.g., DIPCDI/HOAt, 1.1 equivalents each) for 18 hours to effect on-resin cyclization.
Visual Guides
References
Technical Support Center: Optimizing Hydrazine Concentration for ODmab Removal
Welcome to the technical support center for the optimization of hydrazine concentration in the removal of the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) protecting group from the side chains of aspartic acid (Asp) and glutamic acid (Glu) residues (Asp(ODmab)/Glu(ODmab)) in solid-phase peptide synthesis (SPPS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving efficient and clean deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of hydrazine for ODmab removal?
The standard and widely recommended concentration is 2% hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2][3][4] This concentration has been shown to be effective for the quantitative cleavage of the Dmab group within minutes under standard conditions.
Q2: How does the ODmab removal reaction work?
The removal of the Dmab group by hydrazine is a two-step process:
-
Hydrazinolysis: Hydrazine first removes the N-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group. This step releases a chromophoric indazole by-product.
-
1,6-Elimination: The resulting p-amino benzyl ester becomes unstable and undergoes a spontaneous 1,6-elimination, which liberates the free carboxylic acid of the Asp or Glu side chain.
Q3: Can I monitor the progress of the deprotection reaction?
Yes. The indazole by-product generated during the first step of the reaction has a strong UV absorbance at 290 nm. You can monitor the reaction progress in real-time by measuring the absorbance of the solution flowing from the reaction vessel. The reaction is considered complete when the absorbance returns to the baseline.
Q4: Are there any compatibility issues with other protecting groups?
Yes, hydrazine is not fully orthogonal to the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. Therefore, the N-terminus of the peptide should be protected, typically with a Boc (tert-butoxycarbonyl) group, before treating the resin with hydrazine to prevent undesired Fmoc removal. The Dmab group is, however, stable to the piperidine solutions used for Fmoc removal and to trifluoroacetic acid (TFA) used for Boc removal.
Q5: What are the potential side reactions when using hydrazine for ODmab removal?
Several side reactions can occur:
-
Aspartimide Formation: Peptides containing Asp(ODmab) are susceptible to aspartimide formation.
-
Pyroglutamate Formation: If the N-terminal amino acid is Glu(ODmab), pyroglutamate formation can occur if the α-amino group is unprotected.
-
Peptide Bond Cleavage: At concentrations higher than 2%, hydrazine can cause cleavage of the peptide backbone, particularly at Glycine residues.
-
Conversion of Arginine to Ornithine: Higher concentrations of hydrazine can also lead to the conversion of Arginine residues to Ornithine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or Sluggish ODmab Removal | - Sequence-dependent effects: The rate of cleavage can be influenced by the local peptide sequence.- Peptide aggregation: Secondary structure formation (e.g., β-sheets) can hinder reagent access to the deprotection site. | - Extend the reaction time and continue to monitor the UV absorbance at 290 nm until it returns to baseline.- After the initial hydrazine treatment, wash the resin with 20% diisopropylethylamine (DIPEA) in DMF/water (90:10) or 5 mM sodium hydroxide in methanol to facilitate the 1,6-elimination step.- Consider performing the synthesis at an elevated temperature to disrupt aggregation. |
| Presence of Unexpected Side Products | - Hydrazine concentration is too high: Using more than 2% hydrazine can lead to peptide bond cleavage and modification of certain amino acids.- Premature Fmoc group removal: The N-terminal Fmoc group was not adequately protected before hydrazine treatment.- Aspartimide formation: This is a known side reaction for Asp(ODmab). | - Strictly adhere to the 2% hydrazine concentration. If difficult deprotection is encountered, consider alternative strategies before increasing the hydrazine concentration.- Ensure the N-terminus is protected with a Boc group prior to ODmab deprotection.- For sequences prone to aspartimide formation, consider alternative protection strategies for the Aspartic acid side chain. |
| UV Absorbance at 290 nm Does Not Return to Baseline | - Incomplete reaction: The deprotection is not yet complete.- Flow issues in continuous flow setup: The reagent may not be reaching the entire resin bed effectively. | - Continue the hydrazine treatment and monitoring.- For continuous flow, ensure the column is packed correctly and there are no blockages. Check the flow rate of the pump. |
Data on Hydrazine Concentration for ODmab Removal
| Hydrazine Monohydrate Concentration in DMF | Recommended Use | Potential Issues |
| 2% | Standard and recommended concentration for routine ODmab removal. | Generally provides clean and efficient deprotection. Sluggishness can be sequence-dependent. |
| > 2% | Not generally recommended. May be considered in cases of extremely difficult deprotection, but with caution. | Increased risk of side reactions, including peptide bond cleavage at Glycine residues and conversion of Arginine to Ornithine. |
| Up to 10% | Has been employed for difficult removal of the related ivDde protecting group. | High risk of the side reactions mentioned above. Should only be used as a last resort after other troubleshooting steps have failed. |
Experimental Protocols
Protocol 1: Batch-wise ODmab Deprotection
-
Preparation: Ensure the N-terminal α-amino group of the peptide-resin is protected (e.g., with a Boc group).
-
Reagent Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.
-
Treatment:
-
Add the 2% hydrazine solution to the peptide-resin in a reaction vessel (approximately 25 mL per gram of resin).
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the solution.
-
Repeat the hydrazine treatment two more times.
-
-
Monitoring (Optional but Recommended): Collect the filtrate from each treatment and measure the UV absorbance at 290 nm. The absorbance should increase and then decrease with subsequent washes.
-
Washing: Wash the resin thoroughly with DMF to remove residual hydrazine and the indazole by-product.
Protocol 2: Continuous Flow ODmab Deprotection
-
Preparation: As with the batch-wise protocol, ensure the N-terminus is protected. Pack the peptide-resin into a column.
-
Setup: Connect the column to a pump and a UV detector set to 290 nm.
-
Deprotection:
-
Flow a 2% (v/v) hydrazine monohydrate solution in DMF through the column at a constant flow rate (e.g., 3 mL/min for a 1 cm diameter column).
-
Continuously monitor the absorbance of the eluant.
-
-
Completion: The reaction is complete when the absorbance at 290 nm returns to the baseline value.
-
Washing: Flush the column with DMF until the baseline is stable.
Visualizations
Caption: Experimental workflow for ODmab removal.
Caption: Mechanism of ODmab removal by hydrazine.
References
alternative reagents to hydrazine for Dmab group cleavage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the cleavage of the Dmab (4-{[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]amino}benzyloxycarbonyl) protecting group, with a focus on alternative reagents to the commonly used hydrazine.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to hydrazine for Dmab group cleavage?
While 2% hydrazine in DMF is the standard and often efficient reagent for Dmab cleavage, it can present challenges such as sluggish or incomplete reactions with certain peptide sequences.[1][2] Hydrazine can also lead to side reactions and may pose safety and disposal concerns in some laboratory settings. Alternative reagents can offer milder reaction conditions, improved success with difficult sequences, and a better safety profile.
Q2: What are the main alternative reagents or methods for Dmab cleavage?
The primary alternatives and adjuncts to hydrazine for Dmab cleavage include:
-
Hydroxylamine with Imidazole: A milder nucleophile that can be used for the cleavage of the related Dde and ivDde groups and shows potential for Dmab cleavage.[1][3]
-
Sodium Hydroxide (NaOH): A dilute solution of NaOH in methanol/water can be effective, particularly for overcoming sluggish cleavage.
-
Diisopropylethylamine (DIPEA): Often used as an additive to facilitate the second step of Dmab cleavage, especially in cases of slow reaction rates.[1]
-
Ethylene Diamine: Has been reported for the deprotection of similar amine-protecting groups and may be a viable, less harsh alternative.
Q3: Can these alternative reagents be used for the related Dde and ivDde protecting groups?
Yes, reagents like hydroxylamine with imidazole were initially reported for the selective removal of Dde and ivDde groups in the presence of Fmoc. The cleavage mechanism is similar, making these reagents potentially applicable to Dmab deprotection as well.
Troubleshooting Guides
Issue: Incomplete or Sluggish Dmab Cleavage with Hydrazine
Diagram: Dmab Cleavage Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Dmab cleavage.
| Possible Cause | Suggestion | Reference |
| Sequence-dependent slow cleavage | Wash the resin with 20% DIPEA in DMF/water (90:10) after the initial hydrazine treatment to facilitate the elimination step. | |
| Insufficient reagent strength or time | Increase the hydrazine concentration from 2% up to 10% in DMF or increase the number of hydrazine treatments. | |
| Aggregation of the peptide on the resin | After the hydrazine treatment, use 5 mM sodium hydroxide in methanol to promote cleavage. | |
| Inaccurate monitoring of the reaction | Ensure that the cleavage is monitored spectrophotometrically by following the release of the indazole byproduct at 290 nm until the absorbance returns to baseline. |
Issue: Side Reactions During Dmab Protection/Cleavage
Diagram: Common Side Reactions with Dmab Protecting Group
Caption: Side reactions associated with the Dmab protecting group.
| Side Reaction | Description | Prevention/Solution | Reference |
| Aspartimide Formation | Intramolecular cyclization of an aspartic acid residue, particularly in Asp-Gly sequences, leading to a succinimide derivative. This is a known issue with Dmab-protected aspartic acid. | The use of the 2-phenylisopropyl (2-PhiPr) group for Asp side-chain protection can significantly reduce aspartimide formation. | |
| Pyroglutamate Formation | N-terminal glutamic acid residues protected with Dmab can cyclize to form pyroglutamate, leading to chain termination. | Avoid leaving the N-terminal α-amino group unprotected for extended periods after coupling a Dmab-protected glutamic acid. |
Alternative Reagent Protocols and Data
Hydroxylamine and Imidazole
This method offers a milder alternative to hydrazine and is particularly useful for the deprotection of the related Dde and ivDde groups, showing good orthogonality with the Fmoc group.
Experimental Protocol:
-
Prepare a deprotection solution of hydroxylamine hydrochloride (1 equivalent based on resin loading) and imidazole (0.75 equivalents) in N-methylpyrrolidone (NMP).
-
Add the solution to the peptide-resin.
-
Gently agitate the mixture at room temperature for 30 minutes to 1 hour.
-
Filter the resin and wash thoroughly with DMF.
| Parameter | Value/Condition |
| Reagents | Hydroxylamine hydrochloride, Imidazole |
| Solvent | N-methylpyrrolidone (NMP) |
| Concentration | 1 eq. Hydroxylamine HCl, 0.75 eq. Imidazole |
| Reaction Time | 30 - 60 minutes |
| Temperature | Room Temperature |
Troubleshooting:
-
Incomplete Cleavage: Increase the reaction time or the equivalents of hydroxylamine and imidazole. Ensure the reagents are fresh.
-
Compatibility with Fmoc: This method is reported to be compatible with Fmoc protecting groups.
Sodium Hydroxide (NaOH)
A dilute solution of NaOH can be effective for Dmab cleavage, especially when hydrazine treatment is sluggish.
Experimental Protocol:
-
Following the initial treatment with 2% hydrazine in DMF to remove the ivDde moiety, wash the resin.
-
Prepare a 5 mM solution of NaOH in a 1:1 (v/v) mixture of water and methanol.
-
Treat the resin with the NaOH solution for 3 hours.
-
Wash the resin thoroughly with methanol, DMF, and DCM.
| Parameter | Value/Condition |
| Reagent | Sodium Hydroxide (NaOH) |
| Solvent | Water/Methanol (1:1 v/v) |
| Concentration | 5 mM |
| Reaction Time | 3 hours |
| Temperature | Room Temperature |
Troubleshooting:
-
Peptide Degradation: Prolonged exposure to basic conditions can potentially lead to side reactions like racemization or hydrolysis of the peptide backbone. It is crucial to adhere to the recommended reaction time and concentration.
-
Incomplete Cleavage: Ensure the preceding hydrazine treatment was sufficient to remove the ivDde part of the Dmab group.
Ethylene Diamine
Ethylene diamine has been reported for the deprotection of other amine protecting groups on solid phase and may serve as a less harsh alternative to hydrazine.
Experimental Protocol (General, requires optimization for Dmab):
-
Swell the peptide-resin in a suitable solvent like isopropanol.
-
Treat the resin with a solution of ethylene diamine (e.g., 10 equivalents) in isopropanol.
-
Agitate the mixture at room temperature. Reaction time will need to be determined empirically.
-
Wash the resin extensively with isopropanol, DMF, and DCM.
| Parameter | Value/Condition |
| Reagent | Ethylene Diamine |
| Solvent | Isopropanol |
| Concentration | Excess (e.g., 10 equivalents) |
| Reaction Time | To be determined empirically |
| Temperature | Room Temperature |
Troubleshooting:
-
Reaction Optimization: The optimal concentration, reaction time, and temperature for Dmab cleavage with ethylene diamine will likely be sequence-dependent and require careful optimization.
-
Side Reactions: As a primary amine, ethylene diamine could potentially react with other functionalities on the peptide. Careful analysis of the cleaved peptide is recommended.
Comparative Summary of Reagents
| Reagent/Method | Typical Conditions | Advantages | Potential Disadvantages |
| Hydrazine | 2% in DMF, 3 x 3 min | Well-established, generally efficient. | Sluggish with some sequences, potential side reactions, safety concerns. |
| Hydroxylamine/Imidazole | 1 eq. / 0.75 eq. in NMP, 30-60 min | Milder, good orthogonality with Fmoc. | Less data available specifically for Dmab, may require optimization. |
| Sodium Hydroxide | 5 mM in H₂O/Methanol, 3 h | Effective for sluggish cleavages. | Risk of base-mediated side reactions. |
| DIPEA (additive) | 20% in DMF/H₂O (9:1) | Facilitates the second elimination step. | Used in conjunction with hydrazine, not a standalone reagent. |
| Ethylene Diamine | Excess in Isopropanol | Potentially milder and safer than hydrazine. | Requires significant optimization, potential for side reactions. |
References
Technical Support Center: Troubleshooting Peptide Cyclization with Glu(ODmab) and HBTU
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties with the cyclization of peptides containing a glutamic acid residue protected with 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester (ODmab) using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as a coupling reagent.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cyclization of peptides containing Glu(ODmab) with HBTU.
Problem 1: Failed or Low Yield of Cyclization
Question: My peptide cyclization reaction is failing or resulting in very low yields. Mass spectrometry analysis shows the presence of the linear peptide and several unexpected byproducts. What could be the cause?
Answer:
Failed cyclization of peptides containing Glu(ODmab) when using HBTU is a known issue and can be attributed to several factors, primarily involving side reactions with both the ODmab protecting group and the HBTU reagent itself.[1][2][3]
Potential Causes and Solutions:
| Cause | Proposed Solution | Rationale |
| Guanidinylation of the N-terminal amine | 1. Pre-activate the C-terminal carboxyl group: Instead of adding HBTU directly to the reaction mixture containing the peptide, pre-activate the C-terminal carboxyl group with HBTU and a base (e.g., DIPEA) for a short period (1-5 minutes) before adding it to the deprotected N-terminal amine. 2. Use an alternative coupling reagent: Consider using a coupling reagent less prone to this side reaction, such as HATU, HCTU, or a carbodiimide-based reagent like DIC/HOBt. | HBTU can react with the free N-terminal amine of the peptide to form a stable tetramethylguanidinium (Tmg) adduct.[4][5] This modification caps the N-terminus, preventing the intramolecular cyclization reaction. Pre-activation ensures the HBTU is consumed in activating the carboxyl group before it can react with the amine. |
| Pyroglutamate Formation | 1. Ensure complete and rapid cyclization: Optimize reaction conditions (concentration, temperature, equivalents of reagents) to favor rapid cyclization. 2. Use an alternative protecting group for Glu: If pyroglutamate formation is persistent, consider using a more stable protecting group for the glutamic acid side chain, such as an allyl ester (OAll) or a tert-butyl ester (OtBu). | Peptides with an N-terminal glutamic acid residue (even with side-chain protection) are prone to intramolecular cyclization to form a pyroglutamyl (pGlu) residue, especially if the N-terminal amine is deprotected for an extended period before successful cyclization. |
| Modification of other side chains | 1. Verify orthogonal protection: Ensure that all other reactive side chains (e.g., Lys, Orn) are protected with groups that are stable to the cyclization conditions. 2. Use alternative coupling reagents: As mentioned, switching to a different class of coupling reagent can mitigate side reactions. | In some reported cases of failed cyclization with Glu(ODmab) and HBTU, modification of other amino acid side chains, such as the Nε-amino group of lysine, has been observed. |
| Incomplete or Sluggish ODmab Deprotection | 1. Optimize hydrazine treatment: Ensure complete removal of the ODmab group by monitoring the deprotection reaction. The cleavage can be sequence-dependent and may require longer reaction times or multiple treatments with 2% hydrazine in DMF. 2. Consider alternative protecting groups: If deprotection is consistently problematic, using an alternative orthogonal protecting group like OAll may be a more reliable strategy. | The deprotection of the ODmab group via a two-stage process involving hydrazinolytic cleavage and subsequent 1,6-elimination can sometimes be slow. Incomplete deprotection will prevent the desired cyclization. |
Problem 2: Observation of an Unexpected Mass Addition of +96 Da
Question: I am observing a significant byproduct with a mass increase of approximately 96 Da on my N-terminal amine. What is this modification?
Answer:
This mass addition is characteristic of the formation of a tetramethylguanidinium (Tmg) group on the N-terminal amine of your peptide. This occurs when HBTU reacts directly with the primary amine.
Experimental Protocol: Pre-activation of the Carboxyl Group
-
Dissolve the linear peptide (with the deprotected N-terminus and protected side chains, except for the C-terminal carboxyl group) in an appropriate solvent (e.g., DMF).
-
In a separate vial, dissolve HBTU (1.1 eq.) and a base such as diisopropylethylamine (DIPEA) (2 eq.) in DMF.
-
Allow the HBTU/DIPEA mixture to pre-activate for 1-5 minutes at room temperature.
-
Add the activated carboxyl solution to the solution of the linear peptide.
-
Monitor the reaction by LC-MS until completion.
Frequently Asked Questions (FAQs)
Q1: Why is HBTU causing side reactions with my Glu(ODmab)-containing peptide?
A1: HBTU is a uronium-based coupling reagent that can act as a guanidinylating agent, especially in the absence of a readily available carboxylic acid. The free N-terminal amine of the peptide can attack the guanidinium carbon of HBTU, leading to the formation of a stable, non-reactive tetramethylguanidinium adduct.
Q2: Are there alternative protecting groups for glutamic acid that are more compatible with HBTU-mediated cyclization?
A2: Yes, several studies have shown that using an allyl ester (OAll) for the glutamic acid side chain is a successful strategy for cyclization with HBTU in cases where Glu(ODmab) has failed. The OAll group is stable to the conditions used for Fmoc-based synthesis and can be selectively removed using a palladium catalyst.
Q3: What are the recommended deprotection conditions for the ODmab group?
A3: The standard condition for ODmab removal is treatment with 2% hydrazine in DMF. The reaction progress can be monitored by observing the release of a UV-active byproduct. It is crucial to ensure complete deprotection before proceeding with the cyclization step.
Q4: Can I use a different coupling reagent instead of HBTU?
A4: Absolutely. If you continue to face issues with HBTU, consider using alternative coupling reagents. HATU is often a good alternative as it is known for its high efficiency and reduced side reactions. Carbodiimide-based reagents like DIC in combination with an additive like HOBt or OxymaPure® are also effective and work through a different activation mechanism, which may avoid the side reactions seen with HBTU.
Q5: How can I prevent pyroglutamate formation?
A5: Pyroglutamate formation is an intramolecular side reaction that can occur with N-terminal glutamine or glutamic acid residues. To minimize this, ensure that the N-terminal amine is not left deprotected for extended periods before the cyclization reaction is initiated. Working at higher concentrations during the cyclization step can also favor the desired intramolecular reaction over the formation of pyroglutamate.
Visualizing the Problem and Solution
Below are diagrams illustrating the key chemical transformations and a recommended troubleshooting workflow.
Caption: Potential pathways in the cyclization of a Glu(ODmab) peptide with HBTU.
Caption: Troubleshooting workflow for failed peptide cyclization.
References
- 1. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Side-product formation during cyclization with HBTU on a solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioorganica.org.ua [bioorganica.org.ua]
purification strategies for peptides synthesized with Fmoc-Glu(ODmab)-OH
Welcome to the technical support center for peptide synthesis utilizing Fmoc-Glu(ODmab)-OH. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully purifying peptides containing this orthogonally protected glutamic acid residue.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in peptide synthesis?
A1: this compound is used in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a glutamic acid residue whose side-chain carboxyl group can be selectively deprotected while the peptide is still on the solid support. This strategy is essential for on-resin modifications such as side-chain cyclization (lactam bridge formation), branching, or the attachment of reporter molecules.[1][2]
Q2: What makes the ODmab protecting group "orthogonal"?
A2: The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester is considered quasi-orthogonal because it is stable under the conditions used to remove both the temporary Nα-Fmoc protecting group (20% piperidine in DMF) and the final acid-labile side-chain protecting groups (e.g., TFA cleavage cocktail).[3] It is selectively cleaved using a different chemical mechanism, specifically with a dilute solution of hydrazine.
Q3: What is the mechanism of ODmab group removal?
A3: The removal of the Dmab group is a two-step process. First, treatment with hydrazine cleaves the N-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) moiety. This is followed by a spontaneous 1,6-elimination reaction of the resulting p-aminobenzyl ester, which liberates the free carboxylic acid side-chain of the glutamic acid residue.
Q4: Can I perform ODmab deprotection before completing the entire peptide sequence?
A4: No. The reagent used for ODmab deprotection, hydrazine, will also remove the Nα-Fmoc group. Therefore, the full peptide backbone must be synthesized and the N-terminus must be protected (e.g., with a Boc group or by acetylation) before proceeding with the selective deprotection of the Glu(ODmab) side-chain.
Q5: How can I monitor the progress of the ODmab deprotection reaction?
A5: The initial cleavage of the N-ivDde moiety releases an indazole by-product that has a strong UV absorbance. The progress of this first step can be monitored spectrophotometrically by measuring the absorbance of the resin filtrate at 290 nm. The reaction is considered complete when no further increase in absorbance is detected.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of peptides containing a Glu(ODmab) residue.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| OD-01 | Incomplete ODmab Deprotection (Mass spec shows mass of peptide + Dmab remnant) | 1. Insufficient hydrazine treatment time or concentration. 2. Sluggish 1,6-elimination of the p-aminobenzyl ester, which can be sequence-dependent. | 1. Repeat the treatment with 2% hydrazine in DMF. Ensure the resin is well-swollen and agitated. 2. After hydrazine treatment, wash the resin with a solution of 20% DIPEA in DMF/water (90:10) or 5 mM NaOH in methanol/water to facilitate the elimination step. |
| OD-02 | Formation of Pyroglutamate (Mass spec shows mass of desired peptide - 18 Da at N-terminus) | This occurs if the N-terminal residue is Glu(ODmab) and its α-amino group is left unprotected for an extended period, leading to intramolecular cyclization. | 1. Ensure the N-terminus is protected (e.g., with Boc₂O) immediately after the final Fmoc deprotection step and before ODmab cleavage. 2. Minimize the time the N-terminal Glu is deprotected before the next coupling or modification step. |
| SPPS-01 | Presence of Deletion Sequences (Mass spec shows peaks corresponding to the target peptide missing one or more amino acids) | 1. Incomplete Fmoc deprotection. 2. Inefficient coupling reaction, often due to steric hindrance or peptide aggregation on the resin. | 1. Increase Fmoc deprotection time or perform a double deprotection. Use a UV detector to monitor Fmoc removal. 2. Use a stronger coupling agent (e.g., HATU), double couple the problematic residue, or use chaotropic salts (e.g., LiCl) to disrupt aggregation. Consider using a low-loading resin to minimize inter-chain aggregation. |
| PUR-01 | Poor Peak Shape or Resolution During HPLC | 1. Peptide is precipitating on the column. 2. Inappropriate gradient or mobile phase. 3. Column is overloaded. | 1. Dissolve the crude peptide in a stronger solvent (e.g., containing a small amount of DMSO or formic acid) before injection. Ensure the sample is fully dissolved and filtered. 2. Optimize the HPLC gradient; a shallower gradient often improves the resolution of closely eluting impurities. 3. Reduce the amount of peptide injected onto the column. |
| PUR-02 | Multiple Unidentified Peaks in HPLC Chromatogram | 1. Side-reactions during final TFA cleavage due to inadequate scavengers. 2. Aspartimide formation, especially at Asp-Xxx sequences. 3. Oxidation of sensitive residues (Met, Trp, Cys). | 1. Use a cleavage cocktail with appropriate scavengers (e.g., triisopropylsilane, water, EDT) based on the peptide sequence. 2. For Asp-containing peptides, add an acidic additive like 0.1 M HOBt to the piperidine solution during Fmoc deprotection to suppress cyclization. 3. Degas solvents and keep the peptide under an inert atmosphere (argon or nitrogen) if possible. Add scavengers like DTT to the cleavage cocktail for Met-containing peptides. |
Experimental Protocols & Methodologies
Protocol 1: On-Resin Deprotection of the Glu(ODmab) Side-Chain
This protocol describes the selective removal of the Dmab protecting group from the glutamic acid side-chain while the peptide is anchored to the solid support.
Materials:
-
Peptidyl-resin with a protected N-terminus (e.g., Boc-protected).
-
Anhydrous N,N-Dimethylformamide (DMF).
-
Hydrazine monohydrate.
-
Deprotection Solution: 2% (v/v) hydrazine monohydrate in DMF.
-
Optional Wash Solution: 5 mM Sodium Hydroxide (NaOH) in Methanol/Water (1:1 v/v).
Procedure:
-
Swell the peptidyl-resin in DMF for 30-60 minutes in a reaction vessel.
-
Drain the DMF from the resin.
-
Add the Deprotection Solution (2% hydrazine in DMF) to the resin (approx. 25 mL per gram of resin).
-
Agitate the resin suspension gently at room temperature for 3 minutes.
-
Drain the solution. The filtrate can be collected and its absorbance at 290 nm measured to monitor the reaction.
-
Repeat steps 3-5 two to four more times, or until the UV absorbance of the filtrate no longer increases.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the indazole by-product.
-
Optional (for sluggish elimination): If cleavage of the p-aminobenzyl ester is known to be slow for the sequence, wash the resin with the 5 mM NaOH solution for 1-3 hours.
-
Wash the resin again with methanol (5 times), DMF (5 times), and finally with DCM (5 times).
-
Dry the resin under vacuum. The resin is now ready for on-resin modification or final cleavage.
Protocol 2: General Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a standard method for purifying the crude peptide after cleavage from the resin.
Materials:
-
Crude, lyophilized peptide.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
C18 silica-based preparative or semi-preparative HPLC column.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of 1-10 mg/mL. If solubility is an issue, a minimal amount of acetonitrile or formic acid can be added.
-
Filter the peptide solution through a 0.45 µm syringe filter to remove any particulate matter.
-
System Equilibration: Equilibrate the HPLC system and the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.
-
Injection and Elution: Inject the filtered sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be 10% to 60% B over 30-60 minutes at a flow rate appropriate for the column size.
-
Detection: Monitor the column eluate using a UV detector at 210-220 nm, where the peptide backbone absorbs strongly.
-
Fraction Collection: Collect fractions corresponding to the main product peak, which should be the peak with the correct mass as verified by mass spectrometry.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm their purity.
-
Lyophilization: Pool the pure fractions, freeze the solution, and lyophilize to obtain the final purified peptide as a white, fluffy powder.
Visualizations
Caption: Workflow for synthesis and purification using this compound.
References
Technical Support Center: Optimizing Dmab Linker Cleavage Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the enzymatic cleavage of peptide linkers in antibody-drug conjugates (ADCs), with a focus on the impact of amino acid sequence on cleavage efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability and cleavage efficiency of peptide linkers in ADCs?
A1: The stability and cleavage efficiency of peptide linkers in ADCs are critical for their therapeutic efficacy and safety.[1] Key influencing factors include:
-
Amino Acid Sequence: The sequence of the peptide linker is a primary determinant of its susceptibility to enzymatic cleavage. For instance, dipeptide-based linkers often require a hydrophilic residue at the P1 position and a hydrophobic residue at the P2 position for efficient cleavage by proteases like Cathepsin B.[2]
-
Enzyme Specificity: The linker must be a substrate for an enzyme that is highly active at the target site (e.g., within the lysosome of a cancer cell) but has low activity in systemic circulation to prevent premature payload release.[]
-
Steric Hindrance: The structure of the payload and its proximity to the cleavage site can sterically hinder enzyme access, reducing cleavage efficiency. Spacers, such as p-aminobenzyl carbamate (PABC), are often incorporated to mitigate this issue.[4][5]
-
Chemical Stability: The linker's chemical bonds must be stable at physiological pH (around 7.4) in the bloodstream to avoid non-specific payload release.
-
Hydrophilicity/Hydrophobicity: The overall hydrophobicity of the linker-payload can affect ADC aggregation and pharmacokinetics. More hydrophilic linkers can improve solubility and in vivo stability.
Q2: My Valine-Citrulline (Val-Cit) linked ADC shows high stability in human plasma but is rapidly cleaved in mouse plasma during preclinical studies. Why is this happening and how can I address it?
A2: This is a well-documented issue. The Val-Cit linker, while generally stable in human plasma, is susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), leading to premature payload release in murine models. This can complicate the interpretation of preclinical efficacy and toxicity studies.
To address this, consider using a modified linker that is more stable in mouse plasma. A successful approach has been the development of the glutamic acid-valine-citrulline (EVCit) tripeptide linker. The addition of the polar glutamic acid residue at the P3 position enhances stability against Ces1c-mediated degradation without significantly impairing its susceptibility to Cathepsin B cleavage within the target cell.
Q3: How can I detect and quantify premature linker cleavage in my ADC experiments?
A3: Several analytical techniques are available to detect and quantify the premature release of the payload from an ADC:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying the intact ADC, free payload, and various metabolites in biological matrices like plasma.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based methods can be designed to measure the concentration of intact ADC (detecting both antibody and drug) or the amount of free payload.
-
High-Performance Liquid Chromatography (HPLC): Techniques such as reversed-phase HPLC (RP-HPLC) and hydrophobic interaction chromatography (HIC) can be used to separate different ADC species based on their drug-to-antibody ratio (DAR), providing insights into drug loss over time.
Q4: What is the "bystander effect" and how does linker stability influence it?
A4: The "bystander effect" refers to the ability of a cytotoxic payload, once released from an ADC within a target cancer cell, to diffuse out and kill neighboring antigen-negative cancer cells. This is particularly important in heterogeneous tumors where not all cells express the target antigen.
Linker stability is crucial for a controlled bystander effect. If the linker is too stable and the payload is not efficiently released, the bystander effect will be limited. Conversely, if the linker is unstable in the bloodstream, premature payload release can lead to systemic toxicity and a reduced therapeutic window, which is an uncontrolled and undesirable bystander effect.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues you might encounter during your experiments.
Issue 1: High Levels of Free Payload Detected in Plasma Stability Assays
This indicates that your ADC is unstable in circulation, leading to premature release of the cytotoxic drug.
| Potential Cause | Recommended Solution |
| Inherent Linker Instability | The chosen peptide sequence may be susceptible to cleavage by plasma proteases. Consider modifying the linker sequence. For Val-Cit linkers in mouse models, switching to an EVCit tripeptide can improve stability. |
| Susceptible Linker Chemistry | Certain chemical linkages, like those formed via a thiol-maleimide reaction, can be unstable and undergo a retro-Michael reaction, leading to payload deconjugation. |
| Assay Artifacts | The experimental conditions of the plasma stability assay may be causing artificial degradation. Ensure the pH and temperature of the incubation are physiological (pH 7.4, 37°C). Include a control with the ADC in buffer alone to distinguish between plasma-mediated and inherent instability. |
Issue 2: Inconsistent or Poor In Vivo Efficacy Despite Good In Vitro Potency
This may suggest that the ADC is losing its payload before it can reach the tumor site, or that the released payload is not effectively killing tumor cells.
Issue 3: Low or No Signal in Cathepsin B Cleavage Assay
This suggests a problem with the assay setup or the reagents.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure proper storage and handling of the Cathepsin B enzyme. Use a fresh aliquot and confirm its activity with a known positive control substrate. |
| Incorrect Buffer Conditions | The optimal pH for Cathepsin B activity is acidic (typically pH 5.0-6.0). Verify that the assay buffer is within this range. |
| Suboptimal Substrate Concentration | The concentration of the peptide linker substrate may be too low. Prepare a serial dilution of the substrate to determine the optimal concentration range. |
| Insufficient Incubation Time | Optimize the incubation time to ensure the reaction proceeds to a detectable level but remains within the linear range. |
| Steric Hindrance | The payload on the ADC may be sterically hindering Cathepsin B from accessing the cleavage site. Ensure your linker design includes an appropriate spacer. |
Data Presentation: Impact of Sequence on Cleavage Efficiency
The following table summarizes the relative cleavage rates and stability of different peptide linkers. This data is compiled from multiple sources and is intended for comparative purposes. Absolute rates can vary based on the specific ADC construct and assay conditions.
| Linker Variant | P2 Residue | P1 Residue | Relative Cleavage Rate (Cathepsin B) | Half-Life in Human Plasma | Half-Life in Mouse Plasma | Key Characteristics | Reference(s) |
| Val-Cit | Valine | Citrulline | Standard | ~230 days | ~80 hours | Gold standard, highly sensitive to Cathepsin B but unstable in mouse plasma. | |
| Phe-Lys | Phenylalanine | Lysine | Faster than Val-Cit | ~30 days | ~12.5 hours | Faster cleavage but lower plasma stability compared to Val-Cit. | |
| Val-Ala | Valine | Alanine | ~50% of Val-Cit | High | Unstable | Lower hydrophobicity, can achieve higher DARs with less aggregation. | |
| Glu-Val-Cit (EVCit) | Valine | Citrulline | Similar to Val-Cit | High | >28 days | Significantly more stable in mouse plasma, designed to resist Ces1c cleavage. | |
| Asn-Asn | Asparagine | Asparagine | 5x faster than Val-Cit (in lysosomes) | High | High | Cleaved by legumain, stable against human neutrophil elastase. |
Experimental Protocols
Protocol 1: In Vitro Cathepsin B Cleavage Assay (LC-MS/MS Method)
This protocol evaluates the susceptibility of a linker to cleavage by purified Cathepsin B.
Objective: To determine the rate and extent of linker cleavage in an ADC construct.
Materials:
-
ADC conjugated with the peptide linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0
-
Quench Solution: Acetonitrile with an internal standard
-
96-well microplate
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
Prepare the Cathepsin B enzyme solution in the assay buffer to the desired concentration.
-
In a 96-well plate, add the ADC solution to the assay buffer.
-
Initiate the reaction by adding the Cathepsin B solution to the wells containing the ADC.
-
Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point, stop the reaction by adding the quench solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.
-
Calculate the cleavage rate and half-life of the linker.
Protocol 2: Plasma Stability Assay
This assay assesses the stability of the ADC linker in a biological matrix.
Objective: To determine the stability of the ADC linker in plasma over time.
Materials:
-
ADC conjugated with the peptide linker
-
Human or mouse plasma
-
Incubator
-
ELISA or LC-MS/MS system
Procedure:
-
Thaw the plasma at 37°C.
-
Spike the ADC into the plasma to a final concentration.
-
Incubate the plasma-ADC mixture at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours).
-
At each time point, take an aliquot of the mixture and store it at -80°C until analysis.
-
Analyze the samples to determine the concentration of the intact ADC. This can be done using a sandwich ELISA that detects both the antibody and the drug, or by LC-MS/MS to measure the drug-to-antibody ratio (DAR).
-
Plot the percentage of intact ADC over time to determine the stability of the linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of cathepsin B cleavable drug-linker constructs featuring modified spacers with novel phenolic payload KGP18 | Poster Board #942 - American Chemical Society [acs.digitellinc.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Validation & Comparative
A Comparative Guide to Fmoc-Glu(ODmab)-OH and Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high peptide yield and purity.[1] For acidic amino acids like glutamic acid (Glu), the choice of side-chain protection dictates the deprotection strategy and can significantly influence the synthesis outcome. This guide provides an objective comparison between two commonly used protected glutamic acid derivatives: Fmoc-Glu(ODmab)-OH and Fmoc-Glu(OtBu)-OH.
At a Glance: Key Differences
| Feature | Fmoc-Glu(OtBu)-OH | This compound |
| Protecting Group | tert-Butyl (tBu) ester | 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester (Dmab) |
| Deprotection Condition | Strong Acid (e.g., high concentration TFA) | Very Mild Base (e.g., 2% Hydrazine in DMF) |
| Orthogonality | Orthogonal to Fmoc group | Orthogonal to Fmoc and most acid-labile groups (e.g., Boc, tBu, Trt) |
| Primary Application | Standard incorporation of glutamic acid in Fmoc-SPPS | On-resin side-chain modification, synthesis of cyclic peptides, glycopeptides[2] |
| Potential Side Reactions | t-butyl cation-mediated side reactions (alkylation of Trp, Tyr, Met, Cys)[3] | Nα-pyroglutamyl chain termination, modification of Lys side-chain with HBTU[2] |
In-Depth Comparison
Fmoc-Glu(OtBu)-OH: The Workhorse of SPPS
Fmoc-Glu(OtBu)-OH is a widely adopted building block in Fmoc-SPPS due to the stability of the tert-butyl (OtBu) ester protecting group. It is stable to the mild basic conditions (typically 20% piperidine in DMF) used for the repetitive removal of the Nα-Fmoc group. The OtBu group is cleaved simultaneously with other acid-labile side-chain protecting groups (like Boc and Trt) and the peptide's cleavage from the resin, typically using a high concentration of trifluoroacetic acid (TFA).
Advantages:
-
High Stability: The OtBu group is robust and withstands the iterative cycles of Fmoc deprotection without premature cleavage.
-
Simplicity: Its removal occurs during the final global deprotection step, simplifying the overall workflow.
Disadvantages:
-
Harsh Cleavage Conditions: The use of strong acids like TFA can be detrimental to sensitive peptide sequences or post-translational modifications.
-
Side Reactions: During cleavage, the liberated tert-butyl cation is a reactive electrophile that can modify nucleophilic residues such as tryptophan, tyrosine, methionine, and cysteine. The inclusion of scavengers like water, triisopropylsilane (TIPS), and 1,2-ethanedithiol (EDT) is crucial to minimize these side reactions.
This compound: The Specialist for Orthogonal Strategies
This compound offers an additional layer of orthogonality in complex peptide synthesis. The Dmab ester is stable to both the basic conditions of Fmoc removal and the acidic conditions used for OtBu or Boc deprotection. This unique stability allows for the selective deprotection of the glutamic acid side chain while the peptide remains anchored to the resin and other protecting groups are intact. The Dmab group is typically removed using a very mild base, such as 2% hydrazine in DMF.
Advantages:
-
True Orthogonality: Enables selective deprotection of the glutamic acid side chain for on-resin modifications like cyclization, branching, or conjugation.
-
Mild Deprotection: The use of hydrazine is a significantly milder condition than high-concentration TFA, preserving sensitive functionalities within the peptide.
Disadvantages:
-
Potential for Side Reactions: During the synthesis of fully protected peptides, the use of Glu(ODmab) has been associated with the formation of Nα-pyroglutamyl chain-terminated peptides. Additionally, when using HBTU as a coupling reagent for side-chain to side-chain cyclization involving a Lys residue, modification of the Lys Nε-amino group has been observed.
-
Additional Synthesis Step: Requires a separate on-resin deprotection step, adding to the overall synthesis time and complexity.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Deprotection and Cleavage for Peptides Containing Glu(OtBu)
This protocol outlines the final step of Fmoc-SPPS for a peptide containing one or more Glu(OtBu) residues.
-
Final Nα-Fmoc Deprotection:
-
Treat the peptide-resin with 20% piperidine in DMF (v/v) for 5-20 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and then dry under vacuum.
-
-
Global Deprotection and Cleavage:
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common formulation is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (v/v). Caution: Prepare fresh in a fume hood.
-
Add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the cleavage mixture to separate the resin beads and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Selective On-Resin Deprotection of Glu(ODmab)
This protocol describes the selective removal of the Dmab group from a glutamic acid side chain while the peptide remains on the resin.
-
Resin Preparation:
-
Ensure the N-terminus of the peptide is protected (either with Fmoc or Boc group).
-
Swell the peptide-resin in DMF.
-
-
Dmab Group Cleavage:
-
Prepare a solution of 2% hydrazine in DMF (v/v). Caution: Hydrazine is toxic. Handle with appropriate safety measures.
-
Treat the peptide-resin with the hydrazine solution. The reaction is typically complete within minutes. Monitor the reaction for completeness.
-
Wash the resin extensively with DMF to remove all traces of hydrazine.
-
The newly exposed carboxylic acid side chain is now available for subsequent on-resin modification (e.g., lactam bridge formation).
-
Visualizing the Chemistry
Conclusion
The choice between Fmoc-Glu(OtBu)-OH and this compound is dictated by the synthetic goal. For routine peptide synthesis where glutamic acid is simply a component of the linear sequence, the robust and straightforward nature of Fmoc-Glu(OtBu)-OH makes it the ideal choice. However, for the synthesis of complex peptides requiring on-resin, site-specific modification of the glutamic acid side chain, the orthogonal deprotection offered by This compound is indispensable. Researchers must weigh the benefits of its mild, selective cleavage against the potential for specific side reactions and the added complexity of the synthesis. A thorough understanding of the chemistry of each protecting group is essential for the successful synthesis of high-quality target peptides.
References
A Comparative Guide to ODmab and OAll Protecting Groups for Glutamic Acid in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS), particularly for complex peptides such as cyclic and modified peptides. Glutamic acid (Glu), with its reactive side-chain carboxyl group, necessitates a robust and selectively removable protecting group. This guide provides an objective comparison of two commonly employed γ-carboxyl protecting groups for glutamic acid: the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) ester and the allyl (OAll) ester.
This comparison is based on their chemical properties, deprotection conditions, and performance in peptide synthesis, with a focus on preventing common side reactions. The information presented is supported by experimental data from peer-reviewed literature to aid in the rational selection of a protecting group for your specific application.
Comparison of ODmab and OAll Protecting Groups
The choice between ODmab and OAll for the protection of the glutamic acid side chain hinges on the specific requirements of the synthetic strategy, especially when on-resin cyclization is desired. While both are orthogonal to the standard Fmoc/tBu strategy, their deprotection mechanisms and susceptibility to side reactions differ significantly.
| Feature | ODmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) | OAll (Allyl) |
| Chemical Structure | Bulky, UV-active aromatic ester | Small, simple alkenyl ester |
| Orthogonality | Orthogonal to Fmoc/tBu chemistry[1] | Orthogonal to Fmoc/tBu chemistry[2] |
| Deprotection Reagent | 2% Hydrazine (N₂H₄) in DMF[1][3] | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane, N-methylaniline)[2] |
| Deprotection Conditions | Mild, basic conditions | Mild, neutral conditions |
| Deprotection Monitoring | Spectrophotometric monitoring of the indazole byproduct at 290 nm is possible | Typically monitored by HPLC/MS analysis of a cleaved aliquot |
| Common Side Reactions | - Pyroglutamate formation , especially with an N-terminal Glu(ODmab) residue- Aspartimide formation in Asp(ODmab) containing peptides- Modification of other residues during cyclization | Generally fewer side reactions reported in cyclization compared to ODmab |
| Performance in Cyclization | Attempted side-chain-to-side-chain cyclizations have failed in some cases, leading to side products. | Generally successful for side-chain-to-side-chain cyclization, producing higher yields of the desired cyclic peptide with fewer side products compared to ODmab. |
Experimental Protocols
Coupling of Fmoc-Glu(ODmab)-OH and Fmoc-Glu(OAll)-OH
The following is a general protocol for the manual coupling of Fmoc-protected glutamic acid derivatives during solid-phase peptide synthesis. This protocol can be adapted for automated synthesizers.
Materials:
-
Fmoc-protected resin with a free N-terminal amine
-
This compound or Fmoc-Glu(OAll)-OH
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: e.g., DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
20% (v/v) piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times), followed by DMF (3-5 times).
-
Activation of the Amino Acid: In a separate vessel, dissolve 3-4 equivalents of this compound or Fmoc-Glu(OAll)-OH and 3-4 equivalents of the coupling reagent (e.g., HATU) in DMF. Add 6-8 equivalents of a base (e.g., DIPEA) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (5-7 times), DCM (3-5 times), and DMF (3-5 times).
-
Monitoring: Perform a Kaiser test or an alternative colorimetric test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
Deprotection of ODmab
Materials:
-
Peptidyl-resin containing Glu(ODmab)
-
2% (v/v) hydrazine monohydrate in DMF
-
DMF for washing
Procedure:
-
Swell the peptidyl-resin in DMF.
-
Treat the resin with a solution of 2% hydrazine monohydrate in DMF (approximately 25 mL per gram of resin).
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the deprotection solution.
-
Repeat the hydrazine treatment two more times.
-
Wash the resin thoroughly with DMF (5-7 times).
-
The progress of the deprotection can be monitored by measuring the UV absorbance of the filtrate at 290 nm, which corresponds to the release of the indazole byproduct.
Deprotection of OAll
Materials:
-
Peptidyl-resin containing Glu(OAll)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Scavenger: Phenylsilane (PhSiH₃) or N-Methylaniline
-
Anhydrous DCM or a mixture of CHCl₃/AcOH/NMM (37:2:1)
-
Solvents for washing: DCM, DMF
Procedure:
-
Swell the peptidyl-resin in anhydrous DCM.
-
In a separate flask, prepare a solution of Pd(PPh₃)₄ (0.25-0.5 equivalents relative to the peptide) and a scavenger such as phenylsilane (20-24 equivalents) in anhydrous DCM.
-
Add the palladium catalyst solution to the resin.
-
Agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 30-60 minutes.
-
Drain the solution and repeat the treatment with a fresh catalyst solution.
-
Wash the resin extensively with DCM and DMF to remove the palladium catalyst and scavenger byproducts. A wash with a 0.5% solution of sodium diethyldithiocarbamate in DMF can be used to scavenge residual palladium.
Visualizations
Caption: Chemical structures of unprotected Glutamic Acid, and Glutamic Acid protected with ODmab and OAll.
Caption: General workflow for on-resin peptide cyclization using orthogonal protecting groups.
Caption: Logical comparison of ODmab and OAll protecting groups for glutamic acid.
Conclusion
The selection between ODmab and OAll as a protecting group for the γ-carboxyl group of glutamic acid is highly dependent on the synthetic target. For the synthesis of linear peptides where selective deprotection of the glutamic acid side chain is required, both protecting groups can be viable options. However, for more complex applications, particularly the synthesis of cyclic peptides via on-resin lactam bridge formation, the OAll protecting group has demonstrated superior performance. The use of OAll generally results in higher yields of the desired cyclic product with fewer side reactions compared to ODmab, which has been shown to promote pyroglutamate formation and other undesirable modifications. While the OAll deprotection protocol requires the use of a palladium catalyst, which can be costly and requires careful removal, the benefits in terms of yield and purity for challenging sequences often outweigh these drawbacks. Therefore, for the synthesis of cyclic peptides, the OAll protecting group is the recommended choice over ODmab.
References
A Comparative Guide to Orthogonal Protecting Groups in Chemical Synthesis
In the intricate field of chemical synthesis, particularly in the assembly of complex molecules like peptides and oligonucleotides, the strategic use of protecting groups is paramount. Orthogonal protecting groups are a class of temporary modifications that mask reactive functional groups, allowing for selective deprotection of one group without affecting others. This guide provides a comparative analysis of several key orthogonal protecting groups, offering insights into their unique advantages, applications, and the experimental data that underpins their use. While the term "ODmab" does not correspond to a recognized protecting group in the chemical literature, this guide will compare four widely used groups: Fmoc, Boc, Alloc, and Dde, which represent a diverse range of deprotection strategies.
Overview of Orthogonal Protecting Groups
The concept of orthogonality in the context of protecting groups refers to the ability to remove one type of protecting group in the presence of others on the same molecule, using a specific set of reagents and conditions that do not affect the other groups. This selectivity is crucial for the stepwise synthesis of complex molecules and for site-specific modifications.
The choice of a protecting group strategy is dictated by several factors, including the stability of the target molecule, the compatibility of the protecting groups with each other, and the reaction conditions required for their removal.
Comparative Analysis of Protecting Groups
This section provides a detailed comparison of the Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), Allyloxycarbonyl (Alloc), and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) protecting groups.
The primary distinction between these protecting groups lies in their deprotection (cleavage) conditions, which dictates their orthogonality.
| Protecting Group | Structure | Deprotection Reagent(s) | Typical Conditions | Cleavage Mechanism | Orthogonal To |
| Fmoc | Fluorenylmethyloxycarbonyl | Piperidine, DBU | 20% Piperidine in DMF, RT, 5-20 min[1][2][3] | β-elimination[4] | Boc, Alloc, Dde, Trt, tBu[5] |
| Boc | tert-Butoxycarbonyl | Trifluoroacetic acid (TFA), HCl | 25-50% TFA in DCM, RT, 30 min | Acidolysis | Fmoc, Alloc, Dde |
| Alloc | Allyloxycarbonyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄), scavenger (e.g., PhSiH₃) | 0.1 eq. Pd(PPh₃)₄, 10-20 eq. PhSiH₃ in DCM, RT, 30-60 min | Palladium-catalyzed allylic cleavage | Fmoc, Boc, Dde |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl | Hydrazine | 2% Hydrazine in DMF, RT, 3-15 min | Michael-type addition/elimination | Fmoc, Boc, Alloc |
The choice of a protecting group often depends on the specific application and the desired outcome. The following table summarizes typical performance data and common applications.
| Protecting Group | Typical Deprotection Yield | Key Advantages | Common Applications | Potential Issues |
| Fmoc | >99% | Mild, base-labile deprotection; UV-active byproduct for reaction monitoring. | Standard for solid-phase peptide synthesis (SPPS). | Aspartimide formation, diketopiperazine formation, racemization with certain amino acids. |
| Boc | >95% | Stable to a wide range of nucleophiles and bases. | Classic SPPS strategy, protection of amines in general organic synthesis. | Requires strong acid for cleavage, which can degrade sensitive peptides. |
| Alloc | >90% | Orthogonal to both acid- and base-labile groups; very mild deprotection. | Side-chain protection for synthesis of cyclic or branched peptides, natural product synthesis. | Requires a metal catalyst, which may need to be removed from the final product. |
| Dde | ~95% | Orthogonal to Fmoc and Boc; allows for side-chain modification on-resin. | Synthesis of branched or cyclic peptides, attachment of fluorescent labels or other moieties to side chains. | Can be partially cleaved by piperidine over long reaction times; hydrazine can reduce some functional groups. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies.
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Reaction: Agitate the mixture at room temperature for 10 minutes.
-
Drain and Repeat: Drain the deprotection solution. Repeat the treatment with 20% piperidine in DMF for another 10 minutes to ensure complete removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation: A qualitative test, such as the Kaiser test, can be performed to confirm the presence of a free primary amine.
-
Substrate Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution (final concentration of 50% TFA).
-
Reaction: Stir the mixture at room temperature for 30-60 minutes.
-
Work-up: Remove the TFA and DCM under reduced pressure. The resulting crude product can be purified by precipitation with cold diethyl ether or by chromatography.
-
Resin Preparation: Swell the Alloc-protected peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Reagent Preparation: In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equivalents relative to the Alloc group) in DCM.
-
Deprotection: Add phenylsilane (PhSiH₃, 10-20 equivalents) to the palladium catalyst solution, and then add this mixture to the resin.
-
Reaction: Agitate the suspension at room temperature for 30-60 minutes.
-
Washing: Drain the reaction mixture and wash the resin extensively with DCM, a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), and finally with DMF and DCM.
-
Resin Swelling: Swell the Dde-protected peptide-resin in DMF for 30 minutes.
-
Deprotection: Add a solution of 2% (v/v) hydrazine monohydrate in DMF to the resin.
-
Reaction: Agitate the mixture at room temperature for 3-5 minutes.
-
Drain and Repeat: Drain the deprotection solution and repeat the treatment two more times to ensure complete removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
Visualizing Orthogonal Strategies and Workflows
Diagrams are provided to illustrate the concepts of orthogonality and the experimental workflows.
Caption: Orthogonal protection strategy allowing for selective deprotection and modification.
Caption: General experimental workflow for a deprotection reaction in solid-phase synthesis.
Caption: Summary of protecting groups and their specific cleavage reagents.
Conclusion
The selection of an appropriate orthogonal protecting group strategy is a critical decision in the design of a synthetic route for complex molecules. The Fmoc and Boc groups represent the two major strategies for solid-phase peptide synthesis, with Fmoc offering the advantage of milder deprotection conditions. The Alloc and Dde groups provide further layers of orthogonality, enabling the synthesis of highly complex and modified peptides. The Alloc group is particularly advantageous for its exceptionally mild cleavage conditions, which are compatible with a wide range of sensitive functional groups. The Dde group is a valuable tool for site-specific modifications of lysine side chains. By understanding the unique advantages and limitations of each protecting group, as detailed in this guide, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired target molecules with high yield and purity.
References
A Comparative Guide to HPLC Analysis of Crude Peptides: Fmoc-Glu(ODmab)-OH vs. Fmoc-Glu(OtBu)-OH in Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of amino acid protecting groups is a critical factor influencing the purity of the final crude peptide. This guide provides a comparative analysis of crude peptides synthesized using Fmoc-Glu(ODmab)-OH, which allows for orthogonal deprotection, against the standard acid-labile protecting group strategy using Fmoc-Glu(OtBu)-OH. The focus is on the resulting High-Performance Liquid Chromatography (HPLC) analysis, with supporting experimental protocols and workflow visualizations.
Performance Comparison: ODmab vs. OtBu Protecting Groups for Glutamic Acid
The choice between the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester and the tert-butyl (tBu) ester for the side-chain protection of glutamic acid dictates the deprotection strategy and can impact the impurity profile of the crude peptide. The OtBu group is the standard choice in Fmoc SPPS, cleaved simultaneously with the peptide from the resin using a strong acid like trifluoroacetic acid (TFA). In contrast, the Dmab group offers an orthogonal approach, as it is selectively removed by dilute hydrazine while the peptide remains attached to the resin, leaving other acid-labile protecting groups intact.[1][2]
This orthogonality is particularly advantageous for on-resin cyclization or side-chain modifications. However, the deprotection chemistry of the Dmab group can introduce specific side reactions that may be reflected in the HPLC analysis of the crude product.[3][4]
Quantitative Data Summary
Direct, side-by-side quantitative comparisons of crude peptide purity from syntheses using this compound versus Fmoc-Glu(OtBu)-OH are not extensively available in the literature. However, based on the known chemistry of the protecting groups and general principles of Fmoc-SPPS, we can infer the expected performance characteristics. The quality of the initial Fmoc-amino acid building blocks is also a significant factor in the final purity of the crude peptide.[5]
| Performance Metric | This compound | Fmoc-Glu(OtBu)-OH (Standard) | Key Considerations |
| Typical Crude Purity (by HPLC) | Generally Good to High | Typically High | Purity can be sequence-dependent. Sluggish cleavage of the Dmab group can lead to side reactions. The purity of the starting Fmoc-amino acid is crucial. |
| Overall Yield | Potentially Lower | Generally High | The additional on-resin deprotection step for Dmab can sometimes lead to lower overall yields. |
| Potential for Side-Chain Related Impurities | - Pyroglutamate formation- Aspartimide-like formation- Incomplete deprotection | - Generally low, as deprotection is a final single step with strong acid. | The two-step removal of the Dmab group can sometimes be sluggish, leading to side reactions. |
| Deprotection Compatibility | Orthogonal (2% Hydrazine in DMF) | Standard (TFA) | Dmab allows for selective deprotection on-resin, enabling complex peptide modifications. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a generic peptide containing a glutamic acid residue on a Rink Amide resin.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids (including either this compound or Fmoc-Glu(OtBu)-OH)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add a 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine in DMF solution for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HBTU, 2.9 eq.), and base (e.g., DIPEA, 6 eq.) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling completion using a Kaiser test.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
On-Resin Deprotection of the Dmab Group
This step is performed only for peptides synthesized with this compound.
Materials:
-
Peptidyl-resin containing Glu(ODmab)
-
Hydrazine monohydrate
-
DMF
Procedure:
-
After the full peptide sequence is assembled, treat the peptidyl-resin with a solution of 2% hydrazine monohydrate in DMF.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the deprotection solution and wash the resin thoroughly with DMF. The progress of the deprotection can be monitored spectrophotometrically by detecting the release of the indazole by-product at 290 nm.
Peptide Cleavage and Precipitation
Procedure:
-
Wash the final peptidyl-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
HPLC Analysis of the Crude Peptide
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, such as a mixture of water and acetonitrile containing 0.1% TFA.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
Purity Calculation: The purity of the crude peptide is determined by calculating the area of the main product peak as a percentage of the total area of all peaks in the chromatogram.
Mandatory Visualizations
Caption: SPPS workflow comparison for this compound and Fmoc-Glu(OtBu)-OH.
Caption: Logical relationship of protecting group choice to potential impurities.
References
Mass Spectrometry of Peptides with Glu(ODmab): A Comparative Guide
For researchers engaged in peptide synthesis and drug development, the choice of protecting groups is a critical determinant of success, impacting not only the efficiency of synthesis but also the accuracy of subsequent analytical characterization. The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) ester is a frequently employed protecting group for the side chain of glutamic acid, prized for its orthogonal removal under mild basic conditions with hydrazine. However, its behavior during mass spectrometry (MS) analysis, a cornerstone of peptide characterization, warrants careful consideration. This guide provides a comparative overview of the mass spectrometric characterization of peptides containing Glu(ODmab), with a focus on potential challenges and alternative strategies, supported by experimental considerations.
Performance in Mass Spectrometry: A Comparative Overview
The selection of a protecting group for glutamic acid can significantly influence the quality and interpretation of mass spectra. While the ODmab group offers synthetic advantages, its lability under certain MS conditions can present challenges compared to more robust alternatives like the tert-butyl (OtBu) or allyl (OAll) esters.
Table 1: Comparison of Glutamic Acid Protecting Groups in Mass Spectrometry
| Protecting Group | Key Mass Spectrometry Characteristics | Potential Side Reactions/Interferences | Recommended MS Technique |
| Glu(ODmab) | Prone to in-source decay (ISD) and fragmentation, especially with acidic MALDI matrices. Can complicate spectral interpretation due to premature cleavage. | Pyroglutamate formation, particularly if the N-terminus is unprotected.[1] Aspartimide formation is also a known risk.[2] | ESI-MS with optimized cone voltage; MALDI-TOF with neutral matrices (e.g., 2,4,6-trihydroxyacetophenone).[3] |
| Glu(OtBu) | Generally stable under typical ESI and MALDI conditions, providing clear molecular ion signals. | Less prone to in-source decay compared to ODmab. | ESI-MS, MALDI-TOF |
| Glu(OAll) | Stable under standard MS conditions. Requires a specific palladium-catalyzed deprotection step, which is not a concern for MS analysis of the protected peptide. | Minimal side reactions directly related to the protecting group during MS analysis. | ESI-MS, MALDI-TOF |
Experimental Protocols for Mass Spectrometry Analysis
Accurate characterization of peptides containing Glu(ODmab) requires careful optimization of mass spectrometry parameters to minimize protecting group lability and side reactions.
Electrospray Ionization (ESI) Mass Spectrometry
ESI-MS is generally the preferred method for analyzing peptides with acid-labile protecting groups like ODmab due to its softer ionization process compared to MALDI.
Sample Preparation:
-
Dissolve the peptide sample in a suitable solvent system, typically a mixture of acetonitrile and water with a low concentration of an acidic modifier (e.g., 0.1% formic acid).
-
The final peptide concentration should be in the low micromolar to high nanomolar range (e.g., 1-10 µM).
Instrumentation and Data Acquisition:
-
Ion Source: Electrospray ionization (positive ion mode).
-
Capillary Voltage: 3.0-4.5 kV.
-
Cone Voltage: Optimize carefully. Start with a low cone voltage (e.g., 20 V) and gradually increase to obtain optimal signal without inducing significant in-source fragmentation of the ODmab group.
-
Desolvation Temperature: 250-350 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision-Induced Dissociation (CID): For MS/MS analysis, use a collision energy that is sufficient to fragment the peptide backbone while minimizing the fragmentation of the protecting group itself. Start with a low collision energy ramp and optimize based on the observed fragmentation pattern.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
While MALDI-TOF can be used, the choice of matrix is critical to prevent premature cleavage of the ODmab group.[3]
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA).
-
Select a neutral or basic matrix to minimize acid-catalyzed deprotection. Recommended matrices include 2,4,6-trihydroxyacetophenone (THAP) or p-nitroaniline (PNA).[3]
-
Prepare a saturated solution of the chosen matrix in a suitable solvent.
-
Mix the peptide solution and the matrix solution in a 1:1 ratio on the MALDI target plate.
-
Allow the mixture to air-dry completely (dried-droplet method).
Instrumentation and Data Acquisition:
-
Ion Source: MALDI.
-
Laser: Nitrogen laser (337 nm) or other suitable laser.
-
Mode: Reflector positive ion mode for higher mass accuracy.
-
Laser Fluence: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to reduce the likelihood of in-source decay.
-
Delayed Extraction: Optimize the delay time to improve resolution and minimize fragmentation.
Fragmentation Pathways and Side Reactions
A key consideration in the mass spectrometric analysis of Glu(ODmab)-containing peptides is the potential for specific fragmentation pathways and side reactions that can complicate data interpretation.
In-Source Decay and Fragmentation of the ODmab Group
The ODmab group is susceptible to cleavage in the ion source, particularly in MALDI-TOF with acidic matrices. This can lead to the observation of a peak corresponding to the deprotected peptide alongside the intact protected peptide, making it difficult to assess the purity of the original sample. The fragmentation of the ODmab group itself can also add complexity to the MS/MS spectrum.
Pyroglutamate Formation
Peptides with an N-terminal glutamic acid residue, especially when the N-terminal amino group is deprotected, are prone to cyclization to form a pyroglutamyl (pGlu) residue. The presence of the ODmab protecting group has been observed to sometimes promote this side reaction. This results in a mass loss of 18 Da (loss of water) and can be misinterpreted as a deletion or other modification.
Caption: Pathway of pyroglutamate formation from an N-terminal Glu(ODmab) residue.
Experimental Workflow for Characterization
A systematic workflow is essential for the reliable characterization of peptides containing Glu(ODmab).
Caption: Experimental workflow for the synthesis and MS characterization of a Glu(ODmab)-peptide.
Conclusion
The use of Glu(ODmab) in peptide synthesis offers the advantage of orthogonal deprotection, which is highly valuable for the synthesis of complex peptides. However, researchers must be aware of its potential lability and propensity for side reactions during mass spectrometric analysis. Careful selection of the MS technique and optimization of experimental parameters are crucial for obtaining high-quality, unambiguous data. For applications where MS analysis is the primary endpoint and synthetic orthogonality is less critical, the use of more robust protecting groups such as Glu(OtBu) may be preferable. By understanding the characteristics of different protecting groups and employing appropriate analytical strategies, researchers can ensure the accurate and reliable characterization of their synthetic peptides.
References
- 1. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dmab vs. Allyl Protection in Cyclic Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of protecting group strategy is a critical determinant in the successful synthesis of cyclic peptides. This guide provides an objective comparison of two common orthogonal protecting groups, 4-((N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzyl) (Dmab) and Allyl, focusing on their impact on the yield and purity of the final cyclic product.
The synthesis of cyclic peptides is a key strategy in drug discovery to enhance metabolic stability and receptor-binding affinity. The formation of the cyclic structure, typically through an intramolecular amide bond, requires the selective deprotection of side-chain functional groups of amino acids. Both Dmab and allyl protecting groups offer orthogonality to the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, but their performance and propensity for side reactions differ significantly.
Performance Comparison: Dmab vs. Allyl Protection
Experimental evidence from various studies indicates that the use of allyl-based protecting groups generally results in higher yields and fewer side products compared to the Dmab group for the synthesis of cyclic peptides.[1][2]
The Dmab protecting group, while effective in some cases, is frequently associated with significant side reactions that can complicate purification and drastically reduce the overall yield. One of the most common issues is the formation of N-terminal pyroglutamate, a cyclized glutamic acid residue that terminates the peptide chain prematurely.[1][2] Furthermore, attempts to cyclize peptides with Dmab-protected glutamyl residues have been reported to fail, particularly when using common coupling reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU).[1] In contrast, analogous peptides utilizing allyl side-chain protection for glutamyl residues have been successfully cyclized under the same conditions.
Quantitative Data on Cyclic Peptide Yield
| Protecting Group | Peptide Sequence/Type | Reported Yield | Reference/Notes |
| Dmab | Attempted side-chain-to-side-chain cyclization | Failed | Cyclization failed when using HBTU as the activating reagent. |
| Dmab | Head-to-tail cyclized peptides | Not specified | While protocols exist, specific yield data is often not highlighted due to variability and side reactions. |
| Allyl/Alloc | Library of lactam-bridged cyclic peptides (seven amino acids) | Not specified | Successfully prepared on an automated synthesizer, demonstrating the reliability of the method. |
| Allyl/Alloc | Cyclic glucagon analogue (24 amino acid residues) | Not specified | Successfully synthesized manually, indicating the suitability for long and complex peptides. |
| Allyl/Alloc | Cyclic peptide inhibitors of Lysine-Specific Demethylase 1 | Not specified | Successfully synthesized using a combination of Alloc and allyl protecting groups. |
It is important to note that the yields of cyclic peptides are highly sequence-dependent and influenced by the cyclization conditions. However, the qualitative evidence strongly suggests that the allyl protection strategy is more robust and less prone to yield-reducing side reactions.
Experimental Protocols
Dmab Protection and Deprotection for On-Resin Cyclization
The use of a Dmab ester for the side-chain protection of acidic amino acids like glutamic acid (Glu) or aspartic acid (Asp) allows for selective deprotection using hydrazine.
1. Peptide Synthesis:
-
The linear peptide is assembled on a solid support using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).
-
The amino acid to be involved in the cyclization is incorporated with its side chain protected as a Dmab ester (e.g., Fmoc-Glu(ODmab)-OH).
2. Dmab Deprotection:
-
Following the assembly of the linear peptide, the resin is treated with a solution of 2% hydrazine in N,N-dimethylformamide (DMF) to remove the Dmab group.
-
The deprotection is a two-step process: initial hydrazinolytic cleavage of the dimedone moiety, followed by a 1,6-elimination to release the free carboxylic acid.
3. On-Resin Cyclization:
-
After Dmab removal, the resin is washed thoroughly to remove residual hydrazine.
-
The intramolecular cyclization is initiated by adding a coupling agent such as Diisopropylcarbodiimide (DIC) and an additive like 1-Hydroxybenzotriazole (HOBt) in DMF.
4. Cleavage and Purification:
-
The cyclic peptide is cleaved from the resin using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Allyl Protection and Deprotection for On-Resin Cyclization
Allyl-based protecting groups, such as allyl esters (OAll) for carboxylic acids and allyloxycarbonyl (Alloc) for amines, are removed under mild conditions using a palladium(0) catalyst.
1. Peptide Synthesis:
-
The linear peptide is synthesized on a solid support via standard Fmoc/tBu SPPS.
-
Amino acids that will form the cyclic bridge are incorporated with their side chains protected by allyl-based groups (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH).
2. Allyl/Alloc Deprotection:
-
After linear peptide synthesis, the resin is treated with a solution of a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a scavenger such as phenylsilane (PhSiH₃) in a solvent like dichloromethane (DCM).
-
This selectively removes the allyl and/or Alloc groups, exposing the functional groups for cyclization.
3. On-Resin Cyclization:
-
Following deprotection and thorough washing, the on-resin cyclization is performed using a suitable coupling reagent cocktail, for example, HBTU, HOBt, and N,N-diisopropylethylamine (DIPEA) in DMF.
4. Cleavage and Purification:
-
The cyclic peptide is cleaved from the resin and deprotected using a standard cleavage cocktail.
-
The crude product is then purified by RP-HPLC.
Visualizing the Synthesis Workflows
The following diagrams illustrate the key steps in the synthesis of cyclic peptides using Dmab and Allyl protection strategies.
Conclusion
Based on the available literature, the allyl protection strategy is a more reliable and higher-yielding method for the synthesis of cyclic peptides compared to the Dmab protection strategy. The propensity of Dmab to induce side reactions, such as pyroglutamate formation and failed cyclization, makes it a less desirable choice, especially for complex or sensitive peptide sequences. For researchers aiming to develop robust and efficient protocols for cyclic peptide synthesis, the use of allyl-based protecting groups is the recommended approach.
References
A Comparative Guide to ADC Linker Stability: Assessing Potential Lability to Piperidine
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. An ideal linker must remain robust in systemic circulation to prevent premature payload release and its associated off-target toxicity, while enabling efficient cleavage and payload delivery within the target tumor cell.[1] This guide provides a comparative analysis of the stability of common ADC linker technologies, with a specific focus on their hypothetical stability to piperidine, a representative organic base.
While piperidine is not a physiological reagent, assessing linker stability against a nucleophilic base can provide insights into the intrinsic chemical robustness of the linker. This information is valuable for understanding potential degradation pathways and for the quality control of ADC manufacturing processes where basic conditions might be encountered.
It is important to note that there is no publicly available experimental data specifically detailing the stability of a linker termed "ODmab group" to piperidine in the context of ADCs. Therefore, this guide will focus on well-established and clinically relevant linker classes.
Comparison of Common ADC Linker Stability
The stability of an ADC linker is intrinsically tied to its chemical structure and cleavage mechanism.[2] The following table summarizes the known stability characteristics of major linker types and provides a reasoned assessment of their likely stability when exposed to piperidine.
| Linker Type | Cleavage Mechanism | Known Stability Characteristics | Inferred Stability to Piperidine (Basic Conditions) |
| Thioether (non-cleavable) | Proteolytic degradation of the antibody backbone in lysosomes.[3] | Highly stable in circulation.[3] Does not release payload prematurely. | High: The thioether bond is generally robust and not susceptible to cleavage by piperidine under standard conditions. |
| Maleimide-based (Thiosuccinimide) | Initially forms a thioether bond, but the succinimide ring is susceptible to a retro-Michael reaction, leading to payload release.[4] This can be mitigated by hydrolysis of the succinimide ring to a more stable ring-opened form. | Stability is variable and depends on the local chemical environment and linker design. Can be unstable in plasma due to exchange with thiols like albumin and glutathione. | Moderate to Low: The succinimide ring is susceptible to nucleophilic attack by piperidine, which could potentially catalyze the retro-Michael reaction, leading to payload deconjugation. The ring-opened, hydrolyzed form would exhibit higher stability. |
| Peptide-based (e.g., Valine-Citrulline) | Enzymatic cleavage by proteases (e.g., Cathepsin B) that are upregulated in the tumor microenvironment or within lysosomes. | Generally exhibits high stability in human plasma. However, some peptide linkers can be unstable in mouse plasma due to the activity of certain carboxylesterases. | High: The amide bonds of the peptide linker are stable to piperidine under conditions that do not promote general peptide hydrolysis. Piperidine is commonly used to remove Fmoc protecting groups in peptide synthesis without cleaving the peptide backbone. |
| β-Glucuronide | Enzymatic cleavage by β-glucuronidase, an enzyme found at high concentrations in the tumor microenvironment and lysosomes. | Demonstrates high stability in plasma. | High: The glycosidic bond in the glucuronide linker is stable to basic conditions and would not be cleaved by piperidine. |
| Disulfide | Reduction in the intracellular environment, which has a higher concentration of reducing agents like glutathione compared to the bloodstream. | Stability in circulation can be a concern, with potential for premature cleavage. | High: Disulfide bonds are primarily susceptible to reducing agents, not bases like piperidine. |
| Hydrazone | Hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5). | Stability is pH-dependent. While designed to be stable at physiological pH (~7.4), some premature hydrolysis can occur in circulation. | High: Hydrazone linkers are cleaved under acidic conditions, not basic conditions. They are expected to be stable in the presence of piperidine. |
Experimental Protocols for Assessing Linker Stability
Evaluating the chemical stability of an ADC linker is crucial. The following protocol outlines a generalized approach for assessing the stability of an ADC in the presence of piperidine.
In Vitro Stability Assay in the Presence of Piperidine
Objective: To determine the chemical stability of an ADC and the rate of drug deconjugation when exposed to piperidine.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the ADC at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a series of piperidine solutions in the same buffer at different concentrations (e.g., 1 mM, 10 mM, 100 mM).
-
-
Incubation:
-
Incubate the ADC with the different concentrations of piperidine solution at a controlled temperature (e.g., 37°C).
-
Include a control sample of the ADC incubated in buffer alone.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).
-
-
Sample Analysis:
-
Analyze the collected aliquots to quantify the amount of intact ADC, free payload, and total antibody.
-
-
Quantification Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for this type of analysis. It can be used to measure the intact ADC and identify and quantify any degradation products or the released payload.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different drug-to-antibody ratios (DAR). A decrease in the average DAR over time indicates drug deconjugation.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to quantify the amount of free payload in the solution after separation from the ADC.
-
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC stability assessment and their mechanism of action.
Caption: Experimental workflow for assessing ADC linker stability to piperidine.
Caption: General mechanism of action for an antibody-drug conjugate.
References
A Researcher's Guide to Orthogonal Deprotection in Complex Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the strategic selection and removal of protecting groups is a critical determinant of success. This guide offers an objective comparison of common orthogonal deprotection strategies, supported by experimental data and detailed protocols, to aid in the rational design of synthetic routes for complex peptides.
The principle of orthogonality in solid-phase peptide synthesis (SPPS) is fundamental to the construction of intricate peptide structures, such as those with multiple disulfide bonds, branched chains, or site-specific modifications.[1] An orthogonal protecting group strategy allows for the selective removal of a specific class of protecting groups under a unique set of conditions, while other protecting groups remain intact.[1][2] This guide focuses on the validation of commonly employed orthogonal protecting groups within the widely used 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) solid-phase peptide synthesis (SPPS) framework.
Core SPPS Strategies: A Brief Comparison
Two primary strategies have dominated the landscape of SPPS: tert-butyloxycarbonyl (Boc)/benzyl (Bzl) and Fmoc/tBu.[3] The key distinction lies in the lability of the Nα-amino protecting group.
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Key Considerations |
| Nα-Deprotection | Moderately strong acid (e.g., 25-50% TFA in DCM) | Base (e.g., 20% piperidine in DMF) | Fmoc deprotection is milder, avoiding repeated acidolysis of the growing peptide chain.[2] |
| Side-Chain Protection | Benzyl-based groups | tert-Butyl-based groups | Both are acid-labile. |
| Final Cleavage | Strong acid (e.g., anhydrous HF) | Strong acid (e.g., 95% TFA) | HF is highly corrosive and requires specialized equipment. |
| Orthogonality | No (quasi-orthogonal) | Yes | The Boc and Bzl groups are both acid-labile, differing only in the required acid strength for removal. The Fmoc and tBu groups are cleaved by entirely different mechanisms (base vs. acid), providing true orthogonality. |
The Fmoc/tBu strategy is generally favored for the synthesis of complex and modified peptides due to its milder conditions and true orthogonality, which facilitates the incorporation of sensitive functionalities and enables on-resin modifications.
Orthogonal Deprotection of Side-Chain Protecting Groups
The true power of orthogonal synthesis is realized through the use of side-chain protecting groups that can be selectively removed on-resin to allow for site-specific modifications. This section compares several commonly used orthogonal protecting groups.
Comparison of Common Orthogonal Protecting Groups
| Protecting Group | Amino Acid(s) | Deprotection Conditions | Typical Deprotection Time | Key Features & Potential Side Reactions |
| Monomethoxytrityl (Mmt) | Lys, Orn, Cys | 1-2% TFA in DCM with 5% TIS | 10-20 minutes (multiple treatments) | Highly acid-labile. The released trityl cation can cause side reactions if not scavenged. The yellow-orange color of the cation can be used to monitor deprotection. |
| Methyltrityl (Mtt) | Lys, Orn | 1-2% TFA in DCM with TIS/TES or AcOH/TFE/DCM | 30-60 minutes | Similar to Mmt but may require slightly stronger acidic conditions for complete removal. |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | Lys, Orn | 2% Hydrazine in DMF | ~30 minutes (multiple treatments) | Stable to both acidic and basic conditions used in standard Fmoc-SPPS. Hydrazine can also remove the Fmoc group, so the N-terminus should be protected (e.g., with Boc) prior to Dde removal. Dde migration has been reported in some sequences. |
| Allyloxycarbonyl (Alloc) | Lys, Orn | Pd(PPh₃)₄ and a scavenger (e.g., PhSiH₃) in DCM | 30-60 minutes | Requires a palladium catalyst, which can be difficult to completely remove from the final peptide. The reaction is air-sensitive. |
| sec-isoamyl mercaptan (SIT) | Cys | Mild reduction with dithiothreitol (DTT) | Varies with peptide sequence | Fully compatible with both Fmoc- and Boc-SPPS. Offers faster deprotection kinetics compared to other thiol protecting groups like StBu. |
Experimental Protocols
Below are detailed methodologies for the on-resin deprotection of the aforementioned orthogonal protecting groups.
Protocol 1: On-Resin Mmt Deprotection
-
Resin Swelling: Swell the Mmt-protected peptide-resin in dichloromethane (DCM) for 15-30 minutes.
-
Deprotection Solution Preparation: Prepare a fresh solution of 1-2% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM.
-
Deprotection Reaction:
-
Drain the DCM from the swollen resin.
-
Add the deprotection solution to the resin.
-
Gently agitate the mixture for 2 minutes. A yellow-orange color indicates the presence of the Mmt cation.
-
Drain the solution.
-
-
Repetitive Treatments: Repeat step 3 five to ten times until the yellow-orange color is no longer observed upon addition of the deprotection solution.
-
Washing: Wash the resin thoroughly with DCM (3-5 times) followed by N,N-dimethylformamide (DMF) (3-5 times).
Protocol 2: On-Resin Dde Deprotection
-
N-Terminal Protection (if necessary): If the N-terminal Fmoc group is present, it should be removed and the free amine protected with a Boc group prior to Dde deprotection.
-
Resin Washing: Wash the Dde-protected peptide-resin with DMF (3 times).
-
Deprotection Solution Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Deprotection Reaction:
-
Add the hydrazine solution to the resin.
-
Agitate the mixture at room temperature for 15 minutes.
-
Drain the solution.
-
-
Repetitive Treatments: Repeat step 4 one more time.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Verification: Cleave a small amount of resin and analyze by HPLC and mass spectrometry to confirm complete deprotection.
Protocol 3: On-Resin Alloc Deprotection
-
Resin Preparation: Swell the Alloc-protected peptide-resin in DCM for 30 minutes.
-
Inert Atmosphere: Perform the following steps under an inert atmosphere (e.g., Argon or Nitrogen).
-
Catalyst Solution Preparation: In a separate vessel, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.3 equivalents relative to the resin substitution) in DCM.
-
Deprotection Reaction:
-
Add the catalyst solution to the resin.
-
Add phenylsilane (PhSiH₃) (10-20 equivalents) to the resin suspension.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with DCM (5 times).
-
To remove residual palladium, wash with a solution of 0.5% diisopropylethylamine (DIPEA) in DMF and a solution of 0.5% sodium diethyldithiocarbamate in DMF.
-
Perform final washes with DMF and DCM.
-
Protocol 4: Off-Resin SIT Deprotection (Post-Cleavage)
-
Peptide Dissolution: Dissolve the purified, SIT-protected peptide in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 7.8).
-
Reducing Agent Addition: Add dithiothreitol (DTT) (10-20 equivalents) to the peptide solution.
-
Deprotection Reaction: Incubate the reaction mixture at room temperature, monitoring the progress by HPLC until deprotection is complete.
-
Purification: Purify the deprotected peptide using preparative HPLC to remove the excess DTT and the cleaved protecting group.
Visualizing Orthogonal Deprotection Workflows
The following diagrams illustrate the logical flow of SPPS with orthogonal deprotection strategies.
Caption: General workflow for SPPS incorporating an on-resin orthogonal deprotection step for peptide modification.
Caption: Logical relationship of deprotection steps in an orthogonal synthesis strategy.
References
A Researcher's Guide to Fmoc-Glu(ODmab)-OH: Enhancing Peptide Synthesis through Orthogonal Protection
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount in the intricate process of solid-phase peptide synthesis (SPPS). Fmoc-Glu(ODmab)-OH, a glutamic acid derivative with a hydrazine-labile side-chain protecting group, offers a distinct advantage in the synthesis of complex peptides, particularly those requiring side-chain modification or cyclization. This guide provides a comprehensive comparison of this compound with other commonly used glutamic acid derivatives, supported by experimental insights and detailed protocols.
Unveiling the Power of Orthogonal Protection
Performance Comparison: this compound vs. Alternatives
The choice of a side-chain protecting group for glutamic acid significantly impacts the overall success of peptide synthesis. While Fmoc-Glu(OtBu)-OH is the workhorse for linear peptide synthesis due to its stability and ease of use, it lacks the on-resin deprotection capability. Fmoc-Glu(OAll)-OH, with its palladium-labile allyl protecting group, offers an alternative orthogonal strategy, but the removal conditions can sometimes be incompatible with certain peptide sequences or downstream applications.
| Feature | This compound | Fmoc-Glu(OtBu)-OH | Fmoc-Glu(OAll)-OH |
| Orthogonality | High (Hydrazine-labile) | Low (TFA-labile) | High (Palladium-labile) |
| Deprotection Conditions | 2% Hydrazine in DMF | Trifluoroacetic acid (TFA) | Pd(PPh₃)₄ in CHCl₃/AcOH/NMM |
| On-Resin Deprotection | Yes | No | Yes |
| Primary Applications | Cyclic peptides, Branched peptides, Side-chain modifications | Linear peptide synthesis | Cyclic peptides, Modified peptides |
| Potential Side Reactions | Pyroglutamate formation if N-terminus is unprotected | N/A | Potential for palladium contamination |
Key Application: Synthesis of Lactam-Bridged GLP-1 Receptor Agonists
A prominent application of this compound is in the synthesis of constrained peptides with enhanced biological activity and stability. A prime example is the generation of lactam-bridged Glucagon-like peptide-1 (GLP-1) analogs. GLP-1 is a crucial hormone in glucose homeostasis, but its therapeutic potential is limited by its short half-life due to enzymatic degradation.[2][3] By introducing a lactam bridge between the side chains of a glutamic acid and a lysine residue, the peptide's conformation is stabilized, leading to increased resistance to enzymatic cleavage and prolonged in vivo activity.[2][3]
The synthesis of such analogs often employs a combination of orthogonally protected amino acids, such as this compound and Fmoc-Lys(ivDde)-OH. The ivDde group is also hydrazine-labile, allowing for simultaneous deprotection of both side chains on the resin, followed by on-resin cyclization to form the lactam bridge.
Experimental Workflow for Lactam-Bridged Peptide Synthesis
The following diagram illustrates a typical workflow for the solid-phase synthesis of a lactam-bridged peptide using this compound and an orthogonal lysine protecting group.
Caption: Workflow for lactam-bridged peptide synthesis.
Experimental Protocol: On-Resin Cyclization of a GLP-1 Analog
This protocol outlines the key steps for the on-resin cyclization of a GLP-1 analog using this compound and Fmoc-Lys(ivDde)-OH.
1. Peptide Synthesis:
-
The linear peptide is assembled on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS protocols.
-
This compound and Fmoc-Lys(ivDde)-OH are incorporated at the desired positions in the peptide sequence.
2. Selective Side-Chain Deprotection:
-
Following the completion of the linear sequence assembly, the resin-bound peptide is washed thoroughly with DMF.
-
The resin is then treated with a solution of 2% hydrazine monohydrate in DMF (v/v) for 10-20 minutes at room temperature to remove both the ODmab and ivDde protecting groups.
-
The progress of the deprotection can be monitored by checking for the release of the Dde chromophore using a UV spectrophotometer.
-
After complete deprotection, the resin is washed extensively with DMF to remove all traces of hydrazine.
3. On-Resin Cyclization (Lactam Bridge Formation):
-
The resin is swelled in DMF.
-
A solution of a coupling reagent such as HATU (2 equivalents) and a base like diisopropylethylamine (DIPEA) (4 equivalents) in DMF is added to the resin.
-
The reaction is allowed to proceed for 2-4 hours at room temperature. The completion of the cyclization can be monitored by a Kaiser test.
-
Upon completion, the resin is washed with DMF, dichloromethane (DCM), and methanol, and then dried under vacuum.
4. Cleavage and Purification:
-
The N-terminal Fmoc group is removed using 20% piperidine in DMF.
-
The cyclic peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).
-
The crude peptide is precipitated with cold diethyl ether, dissolved in a suitable solvent, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Biological Significance: The GLP-1 Receptor Signaling Pathway
Lactam-bridged GLP-1 analogs, synthesized using this compound, exert their therapeutic effect by activating the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR) located on pancreatic β-cells and other tissues. Activation of GLP-1R initiates a signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion.
References
A Cost-Benefit Analysis of Orthogonal Protecting Groups for Glutamic Acid in Peptide Synthesis: A Comparative Guide
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high yields and purity of the final peptide product. For trifunctional amino acids like glutamic acid (Glu), the choice of a side-chain protecting group is particularly critical, as it must be orthogonal to the temporary Nα-Fmoc protection, allowing for its selective removal for subsequent modifications such as lactam bridge formation, pegylation, or labeling. This guide provides a detailed cost-benefit analysis of three commonly used orthogonally protected glutamic acid derivatives: Fmoc-Glu(ODmab)-OH, Fmoc-Glu(OAll)-OH, and Fmoc-Glu(O-2-PhiPr)-OH.
This comparison is intended for researchers, scientists, and drug development professionals to make informed decisions when designing and executing complex peptide syntheses. The analysis integrates cost considerations with a review of chemical properties, deprotection efficiency, and potential side reactions associated with each protecting group.
At a Glance: Key Comparison Metrics
| Feature | This compound | Fmoc-Glu(OAll)-OH | Fmoc-Glu(O-2-PhiPr)-OH |
| Deprotection Chemistry | Hydrazine-labile | Palladium-catalyzed cleavage | Mildly acid-labile |
| Orthogonality | Orthogonal to acid- and base-labile groups | Orthogonal to acid- and base-labile groups | Quasi-orthogonal to t-butyl-based groups |
| Potential Side Reactions | Pyroglutamate formation, aspartimide formation, sluggish cleavage | Potential for palladium contamination | Minimal side reactions reported; protects against aspartimide formation |
| Monitoring | UV-active indazole byproduct allows for reaction monitoring | No straightforward real-time monitoring | No straightforward real-time monitoring |
Cost Analysis
The cost of specialized amino acid derivatives is a significant factor in the overall budget of a peptide synthesis campaign. The following table provides an approximate cost comparison of the three protecting groups, based on currently available supplier pricing. Prices can vary between suppliers and are subject to change.
| Compound | Supplier A (Price per gram) | Supplier B (Price per gram) | Supplier C (Price per gram) | Average Price per gram |
| This compound | $277.00 | $168.00 | $150.00 | $198.33 |
| Fmoc-Glu(OAll)-OH | $179.20 | $5.00 | $8.00 | $64.07 |
| Fmoc-Glu(O-2-PhiPr)-OH | $256.00 | $183.60 | $80.00 | $173.20 |
Note: Prices are indicative and for research-grade materials. Bulk pricing for manufacturing will differ.
In-Depth Analysis of Each Protecting Group
This compound
The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester is a hydrazine-labile protecting group. Its removal is orthogonal to the standard acid-labile (e.g., tBu, Trt) and base-labile (Fmoc) protecting groups used in SPPS.
Benefits:
-
High Orthogonality: Stable to both piperidine and TFA, allowing for deprotection at a specific point in the synthesis.
-
Reaction Monitoring: The deprotection reaction releases a UV-active indazole byproduct, which can be monitored spectrophotometrically to track the reaction's progress[1].
Drawbacks:
-
Sluggish Cleavage: The cleavage of the aminobenzyl moiety can be slow and sequence-dependent[1].
-
Side Reactions: Prone to pyroglutamate formation, especially with an N-terminal Glu(ODmab) residue[1][2][3]. Aspartimide formation has also been reported. In some cases, the use of OAll protection has been shown to produce higher yields of cyclic peptides with fewer side products compared to ODmab.
Fmoc-Glu(OAll)-OH
The allyl (All) ester is a popular choice for orthogonal protection, removed by a palladium(0)-catalyzed reaction.
Benefits:
-
Cost-Effective: Generally the most economical of the three options.
-
High Yields in Cyclization: Has been reported to result in successful cyclization where this compound failed.
-
Good Orthogonality: Stable to both acidic and basic conditions used in standard Fmoc-SPPS.
Drawbacks:
-
Catalyst Contamination: Requires the use of a palladium catalyst, which can be difficult to completely remove from the final peptide, a significant concern for therapeutic applications.
-
Harsh Scavengers: The process often requires the use of specific scavengers to quench the catalyst.
Fmoc-Glu(O-2-PhiPr)-OH
The 2-phenylisopropyl (2-PhiPr) ester provides quasi-orthogonal protection, as it is cleaved under very mild acidic conditions that do not typically affect more robust acid-labile groups like t-butyl.
Benefits:
-
Mild Cleavage: Removable with 1% TFA in dichloromethane (DCM), preserving acid-sensitive parts of the peptide.
-
Suppression of Side Reactions: Offers significant protection against aspartimide formation, a common side reaction in peptide synthesis.
Drawbacks:
-
Quasi-Orthogonality: While selective, there is a potential for premature partial deprotection of other acid-labile groups if the cleavage conditions are not carefully controlled.
-
Higher Cost: Tends to be one of the more expensive options.
Experimental Protocols
Detailed methodologies for the selective deprotection of each glutamic acid derivative are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence and solid support used.
Deprotection of Glu(ODmab)
-
Resin Preparation: Following completion of the peptide chain assembly, ensure the N-terminus is protected (e.g., with a Boc group) to prevent side reactions.
-
Deprotection Cocktail: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF).
-
Batchwise Deprotection:
-
Swell the peptidyl-resin in DMF.
-
Treat the resin with the 2% hydrazine/DMF solution (25 mL/g of resin) for 3 minutes at room temperature with gentle agitation.
-
Drain the solution and repeat the treatment 2-4 times.
-
-
Continuous Flow Deprotection:
-
Pack the peptidyl-resin in a column.
-
Flow the 2% hydrazine/DMF solution through the column at a flow rate of approximately 3 mL/min.
-
Monitor the column eluant spectrophotometrically at 290 nm for the release of the indazole byproduct. Continue until the absorbance returns to baseline.
-
-
Washing: Wash the resin thoroughly with DMF to remove all traces of hydrazine and the deprotection byproducts.
Deprotection of Glu(OAll)
-
Resin Preparation: Swell the peptidyl-resin in an appropriate solvent like DCM or a mixture of CHCl₃/AcOH/NMM.
-
Catalyst Solution: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 0.2-0.5 equivalents relative to the resin loading) in a suitable solvent.
-
Scavenger: Add a scavenger, such as phenylsilane (PhSiH₃) (typically 10-20 equivalents), to the reaction mixture to trap the cleaved allyl group.
-
Deprotection:
-
Add the catalyst solution and scavenger to the swollen resin.
-
Agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 1-3 hours at room temperature.
-
-
Washing: Wash the resin extensively with a scavenger solution (e.g., sodium N,N-diethyldithiocarbamate in DMF) to remove the palladium catalyst, followed by thorough washes with DMF and DCM.
Deprotection of Glu(O-2-PhiPr)
-
Resin Preparation: Swell the peptidyl-resin in DCM.
-
Deprotection Cocktail: Prepare a fresh solution of 1% (v/v) trifluoroacetic acid (TFA) in DCM. A scavenger such as triisopropylsilane (TIS) (1-5%) can be added to prevent side reactions.
-
Deprotection:
-
Treat the resin with the 1% TFA/DCM solution.
-
Agitate the mixture for 5-10 minutes at room temperature. Repeat the treatment 2-3 times.
-
-
Neutralization and Washing:
-
Wash the resin with DCM.
-
Neutralize the resin with a solution of 10% (v/v) N,N-diisopropylethylamine (DIPEA) in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Visualizing the Workflow
To aid in understanding the chemical logic, the following diagrams illustrate the deprotection schemes for each protecting group.
Caption: Deprotection workflows for ODmab, OAll, and O-2-PhiPr protecting groups.
Caption: Concept of orthogonal protection in Fmoc-SPPS.
Conclusion and Recommendations
The choice of an orthogonal protecting group for glutamic acid in peptide synthesis is a multifaceted decision that requires a careful balance of cost, chemical compatibility, and the specific requirements of the target peptide.
-
This compound is a valuable tool when real-time monitoring of the deprotection step is advantageous. However, researchers should be mindful of the potential for sluggish cleavage and side reactions, particularly pyroglutamate formation. Its higher cost may be justified in complex syntheses where confirmation of deprotection is critical.
-
Fmoc-Glu(OAll)-OH presents a highly cost-effective and chemically robust option, particularly for syntheses where palladium contamination is not a primary concern, such as in the preparation of peptides for in vitro biological assays. It has demonstrated superiority in certain challenging cyclizations.
-
Fmoc-Glu(O-2-PhiPr)-OH , despite its higher cost, is an excellent choice for the synthesis of peptides prone to aspartimide formation. The mild cleavage conditions are also beneficial for peptides containing other sensitive functionalities.
Ultimately, the optimal protecting group will depend on the specific synthetic challenge at hand. For routine applications requiring a cost-effective solution, Fmoc-Glu(OAll)-OH is a strong contender. For peptides susceptible to aspartimide formation or requiring very mild deprotection conditions, Fmoc-Glu(O-2-PhiPr)-OH is a superior, albeit more expensive, choice. This compound is best reserved for situations where its unique monitoring capabilities outweigh its potential drawbacks and higher cost. Careful consideration of these factors will enable researchers to optimize their peptide synthesis strategies, leading to improved yields, higher purity, and overall success in their research and development endeavors.
References
Safety Operating Guide
Proper Disposal Procedures for Fmoc-Glu(ODmab)-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Fmoc-Glu(ODmab)-OH is an amino acid derivative commonly utilized in peptide synthesis. Proper handling and disposal are crucial to ensure laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of this compound, encompassing both the solid compound and associated liquid waste streams generated during its use. The fundamental principle is to treat this compound and its related waste as hazardous chemical waste, managed through your institution's Environmental Health and Safety (EHS) program.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₄₀H₄₄N₂O₈[1][2] |
| Molecular Weight | 680.79 g/mol [1] |
| Appearance | White to slight yellow to beige powder |
| Density | ~1.251 g/cm³[3] |
| Solubility | Soluble in DMF |
| Storage Temperature | 2-8°C, sealed in a dry environment |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Experimental Protocols for Disposal
The recommended disposal procedure for this compound involves segregation, proper containment, and collection by a certified hazardous waste management service. In-laboratory chemical neutralization should only be performed by trained personnel in a controlled environment and in accordance with institutional and local regulations.
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to unused, expired, or contaminated solid this compound.
-
Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Work Area: Handle the solid waste in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
-
Containment:
-
Place the solid waste in a clearly labeled, sealable, and chemically compatible container. The original container is often a suitable option.
-
The container must be in good condition, free from leaks or damage.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 268730-86-5
-
Associated hazards (e.g., "Irritant")
-
-
-
Storage: Store the sealed and labeled container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup by your institution's EHS or a certified hazardous waste disposal company.
Protocol 2: Management of Liquid Waste from Experimental Use
Liquid waste is generated during peptide synthesis, primarily from the cleavage of the Fmoc and ODmab protecting groups.
-
Fmoc Group Removal: The Fmoc group is typically cleaved using a basic solution, such as 20% piperidine in DMF. This basic solution is a hazardous waste stream.
-
ODmab Group Removal: The ODmab group is labile to hydrazine. A common method for its removal is treatment with 2% hydrazine in DMF. This solution is also considered hazardous waste.
Procedure for Liquid Waste:
-
Segregation: Collect liquid waste containing this compound or its cleavage byproducts in separate, dedicated waste containers. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Containerization: Use leak-proof, shatter-resistant containers that are chemically compatible with the waste.
-
Labeling:
-
Clearly label the container with "Hazardous Waste."
-
List all chemical constituents, including solvents (e.g., DMF, piperidine, hydrazine) and the dissolved compounds.
-
Provide an estimated concentration of each component.
-
-
Storage and Disposal: Store and dispose of the liquid waste containers following the same procedure as for solid waste (Protocol 1, steps 5 and 6).
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow for the proper disposal of this compound and its associated waste streams.
Caption: Disposal workflow for solid this compound.
Caption: Disposal workflow for liquid waste from this compound use.
References
Essential Safety and Logistical Information for Handling Fmoc-Glu(ODmab)-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Glu(ODmab)-OH. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and promoting a secure laboratory environment.
Hazard Identification and Safety Data
This compound is a chemical that requires careful handling due to its potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Ingestion of the substance can lead to harmful health effects. |
| Causes skin irritation | H315 | Contact with skin may cause redness, itching, and inflammation.[1] |
| Causes serious eye irritation | H319 | Contact with eyes can cause significant irritation and potential damage.[1] |
| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract.[1] |
Signal Word: Warning[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of PPE is used. The minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.
1. Eye and Face Protection:
-
Safety glasses with side shields must be worn as a minimum eye protection requirement.
-
Chemical splash goggles should be worn when there is a potential for splashing, such as when dissolving the solid or transferring solutions.
-
A face shield , in addition to safety glasses or goggles, is recommended when handling larger volumes of solutions or when there is a significant splash hazard.
2. Skin and Body Protection:
-
A standard laboratory coat is required to protect clothing and skin from incidental contact. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advisable.
-
Long pants and closed-toe shoes are mandatory in the laboratory to protect the lower body and feet.
3. Hand Protection:
-
Chemical-resistant gloves are essential when handling this compound in both solid and solution form.
-
Disposable nitrile gloves are suitable for incidental contact with the solid or dilute solutions. Gloves should be inspected for any tears or holes before use.
-
If prolonged or direct contact is anticipated, or when working with concentrated solutions, wearing double gloves or more robust gloves is recommended.
-
Gloves should be removed immediately if they become contaminated, and hands should be washed thoroughly.
4. Respiratory Protection:
-
When handling the solid powder, especially when weighing, work should be conducted in a fume hood or a ventilated enclosure to minimize inhalation of dust.
-
If a fume hood is not available and there is a risk of generating dust, a respirator may be necessary. The selection of the appropriate respirator should be based on a formal risk assessment.
Operational Plan for Handling this compound
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically 2-8°C.
-
Keep the container tightly sealed.
2. Weighing the Solid Compound:
-
Perform all weighing operations within a chemical fume hood or a powder containment hood to avoid inhalation of the powder.
-
Wear the appropriate PPE: lab coat, safety glasses with side shields (or goggles), and nitrile gloves.
-
Use a spatula to handle the solid. Avoid creating dust clouds.
-
Clean any spills immediately following the laboratory's standard operating procedures for solid chemical spills.
3. Dissolving the Compound:
-
This step should also be carried out in a chemical fume hood.
-
Wear a lab coat, chemical splash goggles, and nitrile gloves.
-
Slowly add the solid to the solvent (e.g., Dimethylformamide - DMF) while stirring to prevent splashing.
-
Be aware of the hazards associated with the solvent being used and take appropriate precautions.
4. Use in Chemical Reactions (e.g., Solid-Phase Peptide Synthesis):
-
All reactions should be conducted in a well-ventilated fume hood.
-
Maintain all the recommended PPE throughout the procedure.
-
Be mindful of other hazardous reagents used in the process, such as piperidine for Fmoc deprotection or trifluoroacetic acid (TFA) for cleavage, and handle them according to their specific safety protocols.
Disposal Plan
All waste must be disposed of in accordance with local, state, and federal regulations.
1. Solid Waste:
-
Unused or contaminated solid this compound should be collected in a clearly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, spatulas, and gloves should also be placed in this container.
2. Liquid Waste:
-
Solutions containing this compound and other hazardous chemicals (e.g., DMF, TFA) must be collected in a designated, labeled hazardous liquid waste container.
-
Do not pour any chemical waste down the drain.
3. Contaminated PPE:
-
Disposable gloves should be removed without touching the outside with bare hands and disposed of in the solid hazardous waste container.
-
Non-disposable PPE, if contaminated, should be decontaminated according to laboratory procedures or disposed of as hazardous waste.
Visual Guides
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
PPE Selection for Handling this compound
Caption: Decision guide for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
